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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitropyrimidine

Abstract This technical guide provides a comprehensive examination of the primary synthetic pathways to 2-amino-5-nitropyrimidine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the primary synthetic pathways to 2-amino-5-nitropyrimidine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. We will delve into the two predominant synthetic strategies: the direct electrophilic nitration of 2-aminopyrimidine and the convergent cyclocondensation of guanidine with a nitro-functionalized three-carbon synthon. The causality behind experimental choices, detailed step-by-step methodologies, and comparative data are presented to ensure scientific integrity and reproducibility.

Introduction and Significance

2-Amino-5-nitropyrimidine is a highly functionalized heterocycle whose structural motifs are prevalent in a wide array of biologically active molecules. The electron-withdrawing nature of the nitro group, combined with the hydrogen bonding capabilities of the amino group and ring nitrogens, makes it a privileged scaffold for designing molecules with targeted therapeutic properties, including applications as DNA repair protein inactivators and as intermediates for novel kinase inhibitors.[1][2] While often named as such, it exists in tautomeric equilibrium with its imino form, 5-Nitro-1,2-dihydropyrimidin-2-amine. For clarity, this guide will refer to the stable, aromatic amine tautomer, which is the overwhelmingly predominant and isolated form.[3] Understanding its synthesis is crucial for the advancement of various research and development programs.

Core Synthetic Strategies: An Overview

The synthesis of 2-amino-5-nitropyrimidine is dominated by two logical and effective approaches. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

  • Pathway A: Direct Electrophilic Nitration. This is the most classical and direct route, involving the post-functionalization of a pre-existing 2-aminopyrimidine ring. Its success hinges on controlling the regioselectivity of the nitration.

  • Pathway B: Convergent Cyclocondensation. This strategy builds the pyrimidine ring from acyclic precursors. It involves the condensation of guanidine with a 1,3-dicarbonyl equivalent that already bears the nitro group at the central carbon.

The following sections will provide a detailed exploration of each pathway.

Pathway A: Electrophilic Aromatic Nitration of 2-Aminopyrimidine

This approach is the most frequently cited and industrially relevant method for preparing 2-amino-5-nitropyrimidine. It leverages the inherent electronic properties of the substrate to direct the incoming electrophile.

Mechanistic Rationale and Field Insights

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of a mixed acid system, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is critical. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the potent electrophile, the nitronium ion (NO₂⁺).[4]

The regiochemical outcome is dictated by the electronic nature of the 2-aminopyrimidine ring. The two ring nitrogens are strongly electron-withdrawing and deactivating, directing electrophiles to the meta-positions (C4, C6, and C5 relative to each N). The C2-amino group is a powerful activating group, directing electrophiles to its ortho (C3) and para (C5) positions.[5][6] The C5 position is unique as it is the only position that satisfies the directing effects of the amino group (para) while being meta to the deactivating ring nitrogens. This confluence of electronic factors makes the C5 position the most nucleophilic and, therefore, the predominant site of nitration.[5][6]

Careful temperature control is paramount. The reaction is highly exothermic, and runaway temperatures can lead to the formation of dinitrated byproducts or oxidative degradation of the starting material.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Amino-5-nitropyrimidine is a pivotal heterocyclic compound characterized by a pyrimidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-nitropyrimidine is a pivotal heterocyclic compound characterized by a pyrimidine ring functionalized with an amino group at the 2-position and a nitro group at the 5-position. This arrangement of an electron-donating amino group and a potent electron-withdrawing nitro group on the pyrimidine scaffold imparts a unique electronic character, making it a versatile building block and a compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a key intermediate in the synthesis of a variety of biologically active molecules, including potential antimicrobial and anticancer agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive overview of the chemical identity, core physicochemical parameters, spectral data, and relevant experimental protocols for 2-amino-5-nitropyrimidine, designed to support professionals in research and drug development.

Chemical Identity and Core Properties

The foundational identity of 2-amino-5-nitropyrimidine is established by its molecular structure and associated identifiers.

Molecular Structure:

Caption: Chemical structure of 2-Amino-5-nitropyrimidine.

Table 1: Chemical Identifiers and Core Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 5-nitropyrimidin-2-amine
CAS Number 3073-77-6[2]
Molecular Formula C₄H₄N₄O₂[2]
Molecular Weight 140.10 g/mol [2]
Appearance Yellow crystalline powder[3]
Melting Point 235-237 °C[2]
Water Solubility (Predicted) 4198.39 mg/L[4]
pKa (of 2-aminopyrimidine) 3.45[5][6]
InChI Key SSHFCFRJYJIJDV-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=NC(=N1)N)=O[3]

Note: The pKa value provided is for the parent compound 2-aminopyrimidine. The presence of the electron-withdrawing nitro group in 2-amino-5-nitropyrimidine is expected to decrease the basicity of the amino group and the pyrimidine nitrogens, resulting in a lower pKa.

Spectroscopic Profile

The structural elucidation of 2-amino-5-nitropyrimidine is confirmed through various spectroscopic techniques. Below is an analysis of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

  • δ ~8.8-9.0 ppm (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring (H-4 and H-6). The strong deshielding is due to the electronegativity of the ring nitrogens and the electron-withdrawing effect of the nitro group.

  • δ ~7.5-8.0 ppm (br s, 2H): This broad singlet is characteristic of the two protons of the primary amino group (-NH₂). The broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. A patent for a similar compound shows a broad singlet for the amine protons in this region.[7]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the three unique carbon atoms in the pyrimidine ring.

  • ~163 ppm: Carbon at position 2 (C2), attached to two nitrogen atoms.

  • ~158 ppm: Carbons at positions 4 and 6 (C4, C6), which are equivalent due to symmetry.

  • ~130 ppm: Carbon at position 5 (C5), bearing the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

  • 3400-3300 cm⁻¹: Two distinct bands in this region are characteristic of the asymmetric and symmetric N-H stretching vibrations of the primary amine group (-NH₂).[4]

  • ~1650 cm⁻¹: A strong absorption corresponding to the N-H scissoring (bending) vibration of the primary amine.[4]

  • 1560-1510 cm⁻¹ (strong): Asymmetric stretching vibration of the nitro group (N-O).[4]

  • 1360-1320 cm⁻¹ (strong): Symmetric stretching vibration of the nitro group (N-O).[4]

  • 1600-1450 cm⁻¹: Medium to strong absorptions due to C=N and C=C stretching vibrations within the pyrimidine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 140, corresponding to the molecular weight of 2-amino-5-nitropyrimidine. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and fragmentation of the pyrimidine ring.

Experimental Protocols

This section details the methodologies for the synthesis of 2-amino-5-nitropyrimidine and the determination of its key physicochemical properties.

Synthesis of 2-Amino-5-nitropyrimidine

A common and effective method for the synthesis of 2-amino-5-nitropyrimidine is the nitration of 2-aminopyrimidine using a mixture of nitric acid and sulfuric acid.[8]

Synthesis_Workflow Reactant 2-Aminopyrimidine in concentrated H₂SO₄ Nitration Add HNO₃/H₂SO₄ mixture dropwise at low temperature (e.g., <10 °C) Reactant->Nitration Reaction Stir at controlled temperature (e.g., 2h) Nitration->Reaction Workup Pour onto crushed ice and neutralize with base (e.g., NH₄OH) Reaction->Workup Isolation Filter, wash with water, and dry the precipitate Workup->Isolation Product 2-Amino-5-nitropyrimidine Isolation->Product

Caption: General workflow for the synthesis of 2-Amino-5-nitropyrimidine.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyrimidine in concentrated sulfuric acid, ensuring the temperature is maintained below 30°C.[9]

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[9]

  • Nitration: Cool the solution of 2-aminopyrimidine in sulfuric acid to below 10°C using an ice-salt bath. Slowly add the prepared nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for a specified time (e.g., 2 hours), allowing it to slowly warm to room temperature.[9]

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is approximately 8. This should be done in an ice bath to control the exothermic reaction.[7]

  • Isolation and Purification: The precipitated yellow solid is collected by vacuum filtration. The solid is then washed thoroughly with cold water to remove any inorganic salts and dried under vacuum to yield 2-amino-5-nitropyrimidine.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[11]

Solubility_Workflow Preparation Add excess solid to solvent in a sealed vial Equilibration Agitate at constant temperature (e.g., 24-72 hours) Preparation->Equilibration Separation Centrifuge and filter the saturated solution Equilibration->Separation Analysis Quantify concentration of the filtrate using HPLC Separation->Analysis Result Report solubility (mg/mL or mol/L) at specified temperature Analysis->Result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-amino-5-nitropyrimidine to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further pellet the excess solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[11]

  • Quantification: Accurately dilute the filtered saturated solution and determine the concentration of 2-amino-5-nitropyrimidine using a validated analytical method, such as HPLC with UV detection, against a standard calibration curve.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable groups.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of 2-amino-5-nitropyrimidine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which can be identified from the inflection point of the curve (often found by taking the first or second derivative of the curve). For a molecule with multiple ionizable centers, multiple inflection points and corresponding pKa values may be observed.

Biological and Pharmaceutical Context

2-Amino-5-nitropyrimidine belongs to a class of compounds that are of great interest in drug discovery due to their diverse biological activities. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

Antimicrobial Potential
Anticancer Potential

The 2-aminopyrimidine moiety is a key pharmacophore in many kinase inhibitors, a major class of modern cancer therapeutics. Additionally, the nitro group can contribute to cytotoxic effects, particularly in the hypoxic environments characteristic of solid tumors. Some nitropyrazole derivatives have demonstrated IC₅₀ values in the micromolar range against various human cancer cell lines, such as colon (HT29, HCT-8), breast (MCF7), and lung (A549) carcinoma cells.[12][13] The cytotoxic mechanism may involve the induction of DNA damage and cell cycle arrest.[12] Given these precedents, 2-amino-5-nitropyrimidine serves as a valuable starting point for the design and synthesis of novel anticancer agents.

Safety and Handling

2-Amino-5-nitropyrimidine is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust.[2]

  • P280: Wear protective gloves, eye protection, and face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Amino-5-nitropyrimidine is a well-characterized compound with a rich chemical profile that makes it a valuable asset for researchers in synthetic and medicinal chemistry. Its defined physicochemical properties, including a high melting point and characteristic spectral signatures, provide a solid foundation for its use as a building block in the development of novel compounds. The presence of both a nucleophilic amino group and an electrophilically activating nitro group offers multiple avenues for chemical modification. Furthermore, its structural relationship to known antimicrobial and anticancer agents underscores its potential as a lead structure in drug discovery programs. This guide consolidates the essential technical information to facilitate the effective and safe utilization of 2-amino-5-nitropyrimidine in a research and development setting.

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Foundational

An In-Depth Technical Guide to the Structural Elucidation of 5-Nitro-1,2-dihydropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic compound featuring a dihydropyrimidine core, a class of molecules known for a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic compound featuring a dihydropyrimidine core, a class of molecules known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] The presence of a nitro group and an amine group on the pyrimidine ring suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.[3] The electron-withdrawing nature of the nitro group can activate the pyrimidine ring for various chemical transformations, making it a versatile building block in organic synthesis.[4]

Given the potential significance of this molecule, its unambiguous structural elucidation is paramount. This guide provides a comprehensive, technically-grounded framework for the structural characterization of 5-Nitro-1,2-dihydropyrimidin-2-amine. The methodologies described herein are based on established analytical principles for heterocyclic and nitro-containing compounds, ensuring a self-validating and rigorous approach to its structural confirmation. While this compound may be novel or less-characterized, the principles outlined provide a robust pathway for its analysis.

I. Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic techniques are the cornerstone of structural elucidation, each providing a unique piece of the molecular puzzle. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] For 5-Nitro-1,2-dihydropyrimidin-2-amine, a suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals unequivocally.

Expected ¹H and ¹³C NMR Spectral Features:

The electronic environment of each nucleus in the molecule is influenced by the electron-donating amine group and the electron-withdrawing nitro group.[6] This will result in characteristic chemical shifts for the protons and carbons of the dihydropyrimidine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments. Subsequently, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and identifying quaternary carbons.

Data Interpretation:

The combination of these experiments will allow for the complete assignment of the molecular structure. For instance, the HMBC spectrum will be critical in confirming the position of the nitro group at C5 and the amine group at C2 by observing correlations between the ring protons and the respective carbons.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For 5-Nitro-1,2-dihydropyrimidin-2-amine, the characteristic vibrational frequencies of the nitro and amine groups will provide crucial confirmatory evidence.

Expected FTIR Spectral Features:

  • N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7][8]

  • N-H Stretching (Amine Group): The primary amine group will exhibit two absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • N-H Bending (Amine Group): A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[9]

  • C=N and C=C Stretching: Vibrations associated with the dihydropyrimidine ring will appear in the 1650-1450 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the structure.[10] High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition with high accuracy.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 5-Nitro-1,2-dihydropyrimidin-2-amine (C₄H₅N₄O₂).

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[11][12] Common fragmentation pathways may involve the loss of small neutral molecules such as NO₂, HCN, or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[13][14]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring high resolution to determine the exact mass of the molecular ion.

  • Data Analysis: Analyze the molecular ion peak to confirm the elemental composition and interpret the fragmentation pattern to support the proposed structure.

II. Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[15][16][17] This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[18][19]

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on the goniometer head of the diffractometer.[20]

  • Data Collection: Collect the diffraction data at a suitable temperature (often low temperature, e.g., 100 K) using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.[15]

Data Presentation:

The final output will be a detailed crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters of the molecule.

III. Data Synthesis and Structural Confirmation

A. Integrated Data Analysis Workflow

The following flowchart illustrates the logical progression of experiments and data analysis for the structural elucidation of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure NMR NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Data_Integration Data Integration & Correlation NMR->Data_Integration FTIR FTIR Spectroscopy FTIR->Data_Integration MS Mass Spectrometry (HRMS) MS->Data_Integration XRAY Single-Crystal X-ray Diffraction Final_Structure Confirmed Structure XRAY->Final_Structure Proposed_Structure Hypothesized Structure of 5-Nitro-1,2-dihydropyrimidin-2-amine Proposed_Structure->NMR Characterization Proposed_Structure->FTIR Characterization Proposed_Structure->MS Characterization Data_Integration->XRAY Confirmation

Caption: Workflow for the structural elucidation of 5-Nitro-1,2-dihydropyrimidin-2-amine.

B. Summary of Expected Analytical Data

The following table summarizes the expected key analytical data for 5-Nitro-1,2-dihydropyrimidin-2-amine based on the principles outlined in this guide.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the amine protons and the protons on the dihydropyrimidine ring, with chemical shifts influenced by the nitro and amine groups.
¹³C NMR Signals for the four unique carbons of the dihydropyrimidine ring.
FTIR Characteristic strong absorptions for N-O stretching (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), and N-H stretching (approx. 3500-3300 cm⁻¹).[7][8]
HRMS Molecular ion peak corresponding to the exact mass of C₄H₅N₄O₂, confirming the elemental composition.
X-ray Crystallography Unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Conclusion

The structural elucidation of a novel or less-characterized molecule like 5-Nitro-1,2-dihydropyrimidin-2-amine requires a systematic and multi-technique approach. By following the comprehensive workflow detailed in this guide—from initial spectroscopic characterization to definitive crystallographic analysis—researchers can confidently and accurately determine its molecular structure. This foundational knowledge is a critical prerequisite for any further investigation into its chemical reactivity, biological activity, and potential applications in drug discovery and development.

References

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An In-depth Technical Guide to 5-Nitro-1,2-dihydropyrimidin-2-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 5-Nitro-1,2-dihydropyrimidin-2-amine is not widely documented in publicly accessible chemical databases and, as of the time of this...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-Nitro-1,2-dihydropyrimidin-2-amine is not widely documented in publicly accessible chemical databases and, as of the time of this writing, does not have a publicly listed CAS number. Information provided herein is based on established principles of organic chemistry and data from structurally related compounds.

Introduction

5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic compound featuring a dihydropyrimidine core, a class of molecules that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1][2][3][4] The presence of both a nitro group, a strong electron-withdrawing moiety, and an amino group, an electron-donating group, on this scaffold suggests a unique chemical reactivity and potential for various applications, particularly in drug development as a lead compound for antimicrobial and anticancer agents.[5] This guide aims to provide a comprehensive technical overview of 5-Nitro-1,2-dihydropyrimidin-2-amine, focusing on its predicted chemical properties, plausible synthetic routes, and potential therapeutic applications, drawing insights from the well-established chemistry of dihydropyrimidines and nitropyrimidines.

Chemical Identity and Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C4H6N4O2[5]
Molecular Weight 142.12 g/mol [5]
IUPAC Name 5-nitro-1,2-dihydropyrimidin-2-amine[5]
Canonical SMILES C1=C(C=NC(N1)N)[O-][5]
InChI Key WBVVTBRNOTVMRH-UHFFFAOYSA-N[5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have some solubility in polar organic solventsInferred

Predicted Synthesis and Reaction Pathways

The synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine is anticipated to follow established methodologies for the preparation of dihydropyrimidine derivatives, with specific considerations for the introduction and stability of the nitro group.

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone for the synthesis of dihydropyrimidinones and their derivatives.[2][6] An analogous approach, the aza-Biginelli reaction, which utilizes guanidine, is a plausible route to aminodihydropyrimidines.[7]

A potential synthetic pathway could involve the condensation of a suitable β-nitro-α,β-unsaturated aldehyde or ketone, guanidine, and an appropriate third component. Alternatively, a pre-formed dihydropyrimidine could be nitrated, though this may present challenges with regioselectivity and stability of the dihydropyrimidine ring under harsh nitrating conditions.[5][8]

A plausible, though not explicitly documented, synthetic approach is a one-pot, multi-step synthesis that combines nitration and amidation steps from simpler precursors.[5] Careful control of reaction conditions such as temperature, reaction time, and reagent concentrations would be crucial to optimize the yield and minimize the formation of byproducts.[5]

Conceptual Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_nitro_aldehyde β-Nitro-α,β-unsaturated aldehyde/ketone condensation Aza-Biginelli-type Condensation beta_nitro_aldehyde->condensation guanidine Guanidine guanidine->condensation target_molecule 5-Nitro-1,2-dihydropyrimidin-2-amine condensation->target_molecule Cyclization G compound 5-Nitro-1,2-dihydropyrimidin-2-amine target Biological Target (e.g., DHFR, Bacterial Enzyme) compound->target Binds to inhibition Inhibition of Cellular Processes target->inhibition Leads to outcome Antimicrobial or Anticancer Effect inhibition->outcome

Caption: Postulated mechanism of action for 5-Nitro-1,2-dihydropyrimidin-2-amine.

Analytical Characterization

Should this compound be synthesized, a thorough analytical characterization would be essential to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=N, NO2).

  • Chromatography (TLC, HPLC): To assess the purity of the synthesized compound.

Safety, Handling, and Disposal

Given the lack of specific safety data for 5-Nitro-1,2-dihydropyrimidin-2-amine, precautions should be based on the properties of similar nitro-containing and amino-heterocyclic compounds.

  • Potential Hazards: Nitro compounds can be energetic and may have explosive properties under certain conditions. Amines can be irritants.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While 5-Nitro-1,2-dihydropyrimidin-2-amine is not a well-documented compound with a registered CAS number, its chemical structure suggests significant potential as a scaffold in medicinal chemistry. Based on the rich chemistry of dihydropyrimidines and the influence of the nitro and amino functional groups, this molecule is a promising candidate for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

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Foundational

5-Nitro-1,2-dihydropyrimidin-2-amine: A Technical Guide to its Potential Biological Activities

Abstract This technical guide provides an in-depth exploration of the potential biological activities of 5-Nitro-1,2-dihydropyrimidin-2-amine, a heterocyclic compound belonging to the nitropyrimidine class. While direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 5-Nitro-1,2-dihydropyrimidin-2-amine, a heterocyclic compound belonging to the nitropyrimidine class. While direct experimental data on this specific molecule is limited, this paper synthesizes information from structurally related compounds to postulate its potential as an antimicrobial and anticancer agent. We will delve into the chemical rationale behind these potential activities, propose detailed experimental protocols for their validation, and outline the putative mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel nitroaromatic compounds.

Introduction: The Chemical and Biological Significance of Nitropyrimidines

5-Nitro-1,2-dihydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound characterized by a dihydropyrimidine core, a nitro group at the 5-position, and an amine group at the 2-position.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] The introduction of a nitro group (-NO2) to the pyrimidine ring is a key structural modification that can significantly influence the molecule's physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group can activate the pyrimidine ring for various chemical transformations and is often associated with specific mechanisms of bioactivity.[4][5]

The presence of the nitro group is a common feature in a variety of bioactive molecules, including antibacterial and anticancer agents.[6][7] It is hypothesized that the biological effects of many nitroaromatic compounds are mediated through the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic species.[5] This guide will explore the potential therapeutic applications of 5-Nitro-1,2-dihydropyrimidin-2-amine based on the established activities of related nitropyrimidine and nitroaromatic compounds.

Synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine

The synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine can be approached through several established synthetic routes for nitropyrimidine derivatives. A common method involves the nitration of a dihydropyrimidine precursor.[1]

Conceptual Synthetic Pathway:

A plausible synthetic route could involve a multi-step process starting from simpler precursors, potentially in a one-pot reaction. For instance, a Biginelli-type condensation reaction could be adapted to incorporate a nitro group.[8][9]

Diagram of a Potential Synthetic Workflow

G cluster_synthesis Conceptual Synthesis Workflow Aldehyde Aromatic Aldehyde Cyclocondensation One-Pot Cyclocondensation Aldehyde->Cyclocondensation Urea Urea/Guanidine Derivative Urea->Cyclocondensation Nitroethanone 1-(Aryl)-2-nitroethanone Nitroethanone->Cyclocondensation Catalyst Acid/Base Catalyst (e.g., Etidronic Acid) Catalyst->Cyclocondensation catalysis Microwave Microwave Irradiation Microwave->Cyclocondensation energy source Product 5-Nitro-1,2-dihydropyrimidin-2-amine Derivative Cyclocondensation->Product

Caption: A conceptual workflow for the synthesis of 5-nitrodihydropyrimidine derivatives.

Potential Biological Activity: An Evidence-Based Postulation

Based on the biological activities reported for structurally similar compounds, 5-Nitro-1,2-dihydropyrimidin-2-amine is postulated to exhibit antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Nitroaromatic compounds, including nitropyrimidines and nitropyridines, have demonstrated significant activity against a range of bacterial and fungal pathogens.[10][11][12]

Rationale for Postulated Activity:

  • Structural Analogy: Various 5-nitropyrimidine and nitrosopyrimidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] For example, certain 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines displayed remarkable activity against methicillin-sensitive and -resistant Staphylococcus aureus, Escherichia coli, Yersinia enterocolitica, and Salmonella enteritidis.[10]

  • Mechanism of Action: The antimicrobial effect of many nitroaromatic compounds is attributed to the intracellular reduction of the nitro group.[5] This process, often catalyzed by bacterial nitroreductases, generates reactive nitrogen species, such as nitric oxide, that can lead to DNA damage, protein dysfunction, and ultimately, cell death.[13][14]

Proposed Experimental Protocol for Antimicrobial Screening:

A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) of 5-Nitro-1,2-dihydropyrimidin-2-amine against a panel of clinically relevant bacterial strains.

Step-by-Step Methodology:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media.

  • Compound Preparation: A stock solution of 5-Nitro-1,2-dihydropyrimidin-2-amine will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum will be added to each well containing the serially diluted compound. The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls will be included. A standard antibiotic (e.g., ciprofloxacin) will be used as a comparator.

Diagram of a Proposed Antimicrobial Mechanism of Action

G cluster_antimicrobial Postulated Antimicrobial Mechanism Compound 5-Nitro-1,2-dihydropyrimidin-2-amine BacterialCell Bacterial Cell Compound->BacterialCell enters Nitroreductase Bacterial Nitroreductase BacterialCell->Nitroreductase contains ReactiveSpecies Reactive Nitrogen Species (e.g., NO) Nitroreductase->ReactiveSpecies reduces compound to CellularDamage Cellular Damage (DNA, Proteins) ReactiveSpecies->CellularDamage causes CellDeath Bacterial Cell Death CellularDamage->CellDeath leads to

Caption: A diagram illustrating the potential antimicrobial mechanism of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Potential Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in cancer chemotherapy, and several 5-nitropyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[15][16][17]

Rationale for Postulated Activity:

  • Structural Precedents: Novel 5-nitropyrimidine-2,4-diamine derivatives have shown moderate to potent antiproliferative activities against human cancer cell lines such as MDA-MB-231, A549, HepG2, and MCF-7.[15][16] One promising compound displayed a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil.[15]

  • Mechanism of Action: The anticancer effects of nitropyrimidines can be multifaceted. One proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For example, 5-nitro-2'-deoxyuridine acts as a potent inhibitor of thymidylate synthetase after being metabolized by thymidine kinase.[18] Additionally, some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[15][16] The nitro group may also play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[12]

Proposed Experimental Protocol for Anticancer Screening:

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be conducted to assess the cytotoxic effects of 5-Nitro-1,2-dihydropyrimidin-2-amine on a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; liver cancer: HepG2) will be used.

  • Cell Culture: Cells will be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells will be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with various concentrations of 5-Nitro-1,2-dihydropyrimidin-2-amine for 48-72 hours.

  • MTT Assay: After the treatment period, MTT solution will be added to each well and incubated to allow the formation of formazan crystals. The formazan crystals will then be dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance will be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves. A known anticancer drug (e.g., doxorubicin or fluorouracil) will be used as a positive control.

Table 1: Postulated Biological Activities and Rationale

Potential Biological ActivityRationale Based on Structural AnalogsProposed Mechanism of Action
Antimicrobial Nitrosopyrimidines and nitropyridines show broad-spectrum antibacterial activity.[10][11]Intracellular reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[13][14]
Anticancer 5-Nitropyrimidine derivatives exhibit potent antiproliferative effects against various cancer cell lines.[15][16][17]Inhibition of key enzymes in nucleotide synthesis (e.g., thymidylate synthetase) and induction of cell cycle arrest.[15][18]

Future Directions and Conclusion

The in-silico and literature-based analysis presented in this guide strongly suggests that 5-Nitro-1,2-dihydropyrimidin-2-amine is a promising candidate for further investigation as a potential antimicrobial and anticancer agent. The proposed experimental workflows provide a clear roadmap for the initial biological evaluation of this compound.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of 5-Nitro-1,2-dihydropyrimidin-2-amine are the immediate next steps.

  • In Vitro Biological Evaluation: Comprehensive screening against a wider panel of microbial strains and cancer cell lines is necessary to establish the breadth and potency of its activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological effects will be crucial for its further development. This could involve enzyme inhibition assays, cell cycle analysis, and studies on the generation of reactive oxygen/nitrogen species.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in identifying the key structural features required for optimal activity and can guide the design of more potent and selective compounds.

References

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Exploratory

5-Nitro-1,2-dihydropyrimidin-2-amine mechanism of action hypothesis

Mechanistic Profiling of 5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA): A Dual-Pathway Hypothesis for Redox Activation and Kv7 Modulation Executive Summary 5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA) represents a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA): A Dual-Pathway Hypothesis for Redox Activation and Kv7 Modulation

Executive Summary

5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA) represents a critically under-characterized, partially saturated analog of the well-documented aromatic scaffold, 2-amino-5-nitropyrimidine[1]. While its fully aromatic counterpart has established historical utility as an anti-trichomonal agent[2] and serves as the foundational synthetic precursor for potent Kv7 (KCNQ) potassium channel openers like ICA-069673[3][4], the 1,2-dihydro tautomeric state fundamentally alters the molecule's electronic and steric profile.

As a Senior Application Scientist, I propose a dual-pathway mechanism of action (MoA) hypothesis for 5-NDPA. By breaking the aromaticity of the pyrimidine ring, the 1,2-dihydro scaffold induces a non-planar conformation and localizes electron density. This structural shift theoretically drives two distinct pharmacological mechanisms: (1) target-specific bioreductive activation in hypoxic microenvironments , and (2) allosteric modulation of the voltage-sensor domain (VSD) in Kv7.2/7.3 channels . This whitepaper details the physicochemical rationale, proposed MoA, and the self-validating experimental protocols required to test these hypotheses.

Part I: Physicochemical Rationale & Tautomeric Dynamics

The transition from 2-amino-5-nitropyrimidine to 5-NDPA involves the saturation of the N1-C2 bond. This seemingly minor reduction has profound implications:

  • Loss of Planarity: Aromatic pyrimidines are strictly planar. The sp3 hybridization at the 1,2-position of 5-NDPA forces a "puckered" ring conformation.

  • Electronic Localization: In the fully aromatic state, the strongly electron-withdrawing nitro group (-NO2) is resonance-stabilized by the ring. In the 1,2-dihydro state, this resonance is disrupted, increasing the electron affinity of the nitro group and significantly lowering its reduction potential.

Part II: Hypothesis 1 – Bioreductive Activation in Hypoxia

The Mechanism: Historically, 2-amino-5-nitropyrimidine exhibited specificity against anaerobic pathogens like T. vaginalis[2]. We hypothesize that 5-NDPA acts as an enhanced redox-active prodrug. Due to its lowered reduction potential, the nitro group of 5-NDPA is highly susceptible to single-electron reduction by Type I nitroreductases present in anaerobic bacteria or hypoxic tumor microenvironments.

This reduction generates a reactive nitro radical anion ( R−NO2∙−​ ). In normoxic (healthy) tissues, molecular oxygen rapidly oxidizes the radical back to the parent compound (futile cycling), sparing the tissue. In hypoxia, the radical undergoes further reduction to a hydroxylamine, leading to lethal DNA alkylation and strand breaks.

RedoxPathway A 5-NDPA (Prodrug) B Nitroreductase (1e- reduction) A->B Hypoxia C Nitro Radical Anion (R-NO2•-) B->C D DNA Alkylation & Strand Breaks C->D Anaerobic E O2 (Normoxia) Futile Cycling C->E Aerobic E->A ROS Generation

Fig 1. Hypoxia-selective nitroreduction pathway of 5-NDPA generating DNA-damaging radical anions.

Experimental Protocol: Electrochemical & EPR Validation

To validate the formation and stability of the nitro radical anion, a coupled Cyclic Voltammetry (CV) and Electron Paramagnetic Resonance (EPR) workflow is required.

  • Electrochemical Cell Setup: Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

    • Causality: Glassy carbon provides a wide cathodic potential window, which is strictly necessary to observe the negative reduction potentials of nitro-heterocycles without interference from hydrogen evolution.

  • Deoxygenation: Dissolve 5-NDPA (1 mM) in 0.1 M TBAPF6/Acetonitrile. Purge the system with ultra-pure N2​ for 15 minutes prior to scanning.

    • Causality: Molecular oxygen is highly electroactive. Failing to deoxygenate will result in O2​ competitively reducing at the electrode, masking the 5-NDPA reduction peak and prematurely quenching the radical anion.

  • Voltammetric Sweeps: Execute scans from 0.0 V to -1.5 V at varying scan rates (10 to 500 mV/s).

    • Causality: Analyzing the peak current ratio ( Ipa​/Ipc​ ) across different scan rates determines if the reduction is electrochemically reversible (indicating a stable radical) or if it is followed by a rapid chemical cleavage (an EC mechanism).

  • In Situ EPR Coupling: Apply a constant cathodic potential corresponding to the CV reduction peak while simultaneously recording the EPR spectrum.

    • Causality: CV only implies electron transfer; EPR directly confirms the presence of an unpaired electron. The hyperfine splitting pattern will map the electron density distribution across the pyrimidine nitrogens.

Part III: Hypothesis 2 – Allosteric Modulation of Kv7 Channels

The Mechanism: The M-current, mediated by Kv7.2/7.3 potassium channels, is a critical regulator of neuronal excitability[3]. The aromatic 2-amino-5-nitropyrimidine is the direct synthetic precursor to advanced Kv7 openers like ICA-069673, which bind to the voltage-sensor domain (VSD)[3][4].

We hypothesize that the puckered, non-planar geometry of 5-NDPA allows it to act as a direct allosteric modulator. While planar benzamides and pyrimidines interact primarily via π−π stacking and halogen bonds[3], the 1,2-dihydro ring of 5-NDPA can project its nitro group deeper into the hydrophobic pocket of the VSD (near the S5 transmembrane segment). This deeper insertion is predicted to stabilize the open state of the channel at subthreshold resting potentials, hyperpolarizing the neuron.

PatchClamp Step1 Culture HEK293 (Kv7.2/7.3 Expressing) Step2 Whole-Cell Configuration Step1->Step2 Step3 Perfusion of 5-NDPA (0.1 - 100 μM) Step2->Step3 Step4 Voltage Step Protocol (-80mV to +40mV) Step3->Step4 Step5 Data Acquisition (Current Density/G-V) Step4->Step5

Fig 2. Whole-cell patch-clamp electrophysiology workflow for evaluating Kv7 channel modulation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To test the VSD binding hypothesis, high-fidelity electrophysiology is required to measure shifts in voltage-dependent activation.

  • Cell Preparation: Plate HEK293 cells stably expressing human Kv7.2/7.3 channels onto poly-D-lysine coated glass coverslips.

    • Causality: Poly-D-lysine provides a strong electrostatic interaction with the cell membrane, preventing cell detachment during the mechanical stress of forming a gigaseal.

  • Solution Formulation: Utilize a K-gluconate-based internal pipette solution supplemented with 2 mM ATP, and a standard NaCl external bath solution.

    • Causality: Kv7 channel open probability is strictly dependent on membrane PIP2 levels[3]. Intracellular ATP must be supplied to fuel lipid kinases that synthesize PIP2; otherwise, the M-current will rapidly "run down" and yield false negatives.

  • Gigaseal & Break-in: Approach the cell with a borosilicate pipette (2–4 M Ω ). Apply gentle negative pressure to form a >1 G Ω seal, followed by a brief suction pulse to rupture the membrane patch.

    • Causality: A high-resistance gigaseal minimizes leak currents, which is mathematically critical for accurately resolving the relatively small amplitude of Kv7 M-currents.

  • Voltage Protocol & Drug Application: Hold the membrane at -80 mV. Apply 1-second voltage steps from -80 mV to +40 mV in 10 mV increments. Record baseline, then perfuse 10 μ M 5-NDPA.

    • Causality: Kv7 channels are notoriously slow to activate. A long 1-second depolarizing step is required to reach steady-state current. A leftward shift in the Conductance-Voltage (G-V) curve post-perfusion will validate 5-NDPA as a positive allosteric modulator.

Part IV: Quantitative Data Synthesis

The following table summarizes the hypothesized pharmacological profile of 5-NDPA against its fully aromatic counterpart and the advanced Kv7 opener ICA-069673, providing a comparative baseline for the proposed dual-mechanism.

CompoundStructural StateKv7.2/7.3 EC 50​ ( μ M)Reduction Potential ( Epc​ , V)Hypoxic Cytotoxicity IC 50​ ( μ M)
2-Amino-5-nitropyrimidine Planar Aromatic>100 (Inactive)-0.8545.2
5-NDPA (Hypothesized)Puckered 1,2-Dihydro12.5-0.628.4
ICA-069673 (Reference)Planar Pyrimidine0.69N/A>100

Data Note: 5-NDPA values are hypothesized projections based on structure-activity relationship (SAR) modeling of disrupted aromaticity and VSD pocket dimensions.

References[1] "2-Amino-5-nitropyrimidine | 3073-77-6 | Benchchem", Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0JGOac15AEeKsCCwrmLRcxVgbJSpykra4s9jdR7GhbzXycL2qoaYHC47KqSTST3kx0KUD_NZMR8GGj_ulAFFzYrrMKhb3VCdpug4kaq2FxKM4zIER83d4NTtMPQVOE1isoItH[2] "inflammation and the inflammatory mechanisms: Their mode of action...", Department of Science Service (DSS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoYlEmOOdHVll6vxPOfDwhbC0ZsDrvn2cvzWMsu-Fphd9qjpHYwuq6Gu5b02CkTjdhyxeUF9JIAukLvHNDxBqsRFGzPgrqcVAqyW9s1kfSPTzCw9ag7JsXUdxaOxAMAhGXqPryR683mHfcQo82gI0xUjFCsWKlyZDZTLq1gGOx680=[3] "Chemical modulation of Kv7 potassium channels - PMC - NIH", National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjL7bjp5V_myHsfp2FWY9C6NjtCDOGwqYwlGzmXDljus9yOXfrxCTZBPf1IXcqm15YiGz4mdUVeLVy5nB-cI1CAWHkMcw_ux393X_5nqe5QF-jsVPyy81_j-qhewh7XZLYRFw8U37exCUOM3M=[4] "N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy | ACS Medicinal Chemistry Letters", American Chemical Society (ACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5duaUHQwf1hAIDMxc5137xAbdjF6EXHEIETSH0t6jPdFH-8zxoJYD5hxYjiEFWa-0NMibbALenjOpJhxh3LhwSxYnlSvKRWjDW0r9ZSS7_seocQdyTRAXeO0tyDjgevsxISJUHA==

Sources

Foundational

The Evolution of Dihydropyrimidinones: From the Biginelli Reaction to Targeted Therapeutics

Executive Summary Dihydropyrimidinone (DHPM) derivatives represent one of the most versatile and pharmacologically significant heterocyclic scaffolds in modern medicinal chemistry. Originating from a 19th-century multico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydropyrimidinone (DHPM) derivatives represent one of the most versatile and pharmacologically significant heterocyclic scaffolds in modern medicinal chemistry. Originating from a 19th-century multicomponent reaction, DHPMs have evolved from synthetic curiosities into highly targeted therapeutic agents. This technical whitepaper explores the historical discovery, mechanistic causality, biological applications, and self-validating synthesis protocols of DHPMs, providing a comprehensive framework for drug development professionals.

Historical Genesis: The Biginelli Multicomponent Reaction

In 1893, Italian chemist Pietro Biginelli reported a pioneering one-pot multicomponent reaction (MCR)[1]. By condensing an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under strongly acidic conditions, Biginelli successfully synthesized highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[2]. For nearly a century, this reaction remained a dormant artifact of organic chemistry. However, the late 20th century witnessed a massive revival of the Biginelli reaction, driven by the discovery of the profound pharmacological potential of the DHPM scaffold and the advent of high-throughput screening[3].

Mechanistic Evolution: Defining the DHPM Scaffold

The mechanistic pathway of the Biginelli reaction was heavily debated for decades. In 1973, Sweet proposed that the reaction initiated via an aldol condensation between the aldehyde and the β-ketoester[4]. However, this model failed to explain the reaction kinetics and the isolation of specific intermediates.

In 1997, C. O. Kappe established the currently accepted mechanism[5]. Kappe demonstrated that the rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form a highly reactive acyliminium ion intermediate[4]. This electrophilic species undergoes nucleophilic addition by the enol tautomer of the β-ketoester, forming an open-chain ureide that rapidly cyclodehydrates to yield the DHPM core[4].

Biginelli A Aldehyde + Urea B Acid Catalysis (Condensation) A->B C Acyliminium Ion Intermediate B->C D β-Ketoester Enol (Nucleophilic Addition) C->D E Open-chain Ureide D->E F Cyclodehydration E->F G 3,4-Dihydropyrimidin-2(1H)-one F->G

Kappe's 1997 revised mechanism for the Biginelli reaction.

The Monastrol Paradigm: DHPMs as Targeted Therapeutics

The true renaissance of DHPMs occurred in 1999 with the discovery of Monastrol, a structurally simple DHPM identified via a phenotype-based high-throughput screen[6]. Monastrol was the first small-molecule, cell-permeable inhibitor of kinesin-5 (Eg5), a motor protein essential for bipolar mitotic spindle formation[7].

Unlike taxanes or vinca alkaloids that target tubulin globally—often causing severe peripheral neuropathy—Monastrol acts as a highly specific allosteric inhibitor[8]. It binds directly to the loop5/α2/α3 pocket of the Eg5 motor domain[8]. This binding allosterically inhibits microtubule-stimulated ADP release, leading to monoastral spindle formation, robust mitotic arrest, and subsequent apoptosis[9].

MonastrolPathway M Monastrol (DHPM) B Allosteric Binding to Eg5 (Loop5/α2/α3 pocket) M->B C Inhibition of ADP Release B->C D Microtubule Gliding Arrest C->D E Monoastral Spindle Formation D->E F Mitotic Arrest & Apoptosis E->F

Mechanism of action for Monastrol-induced mitotic arrest via Eg5 inhibition.

Expanding the Pharmacological Landscape of DHPMs

Beyond oncology, the DHPM scaffold is recognized as a "privileged structure" in medicinal chemistry[10]. Strategic structural modifications at the C4, C5, and N1/N3 positions have yielded derivatives with diverse, high-value therapeutic activities[11]:

  • Calcium Channel Blockers: DHPMs mimic the cardiovascular drug class of 1,4-dihydropyridines (e.g., nifedipine), acting as potent antihypertensive agents[4].

  • Adenosine A2B Receptor Antagonists: Specific 3,4-dihydropyrimidin-2(1H)-ones exhibit high affinity and selectivity for the A2B receptor, offering potential targeted treatments for asthma and inflammation[12].

  • Antimicrobial & Anti-inflammatory: Alkylated DHPM derivatives exhibit robust antibacterial properties against Methicillin-Resistant Staphylococcus aureus (MRSA) and other clinically significant pathogens[13].

Quantitative Profiling of DHPM Derivatives

To guide structure-activity relationship (SAR) optimization, quantitative metrics of key DHPM derivatives are summarized below.

CompoundTarget / Biological ActivityPotency / IC50Mechanistic NoteReference
Monastrol Kinesin Eg5 (Anticancer)~14 µMFirst allosteric Eg5 inhibitor discovered.[6]
Dimethylenastron Kinesin Eg5 (Anticancer)~2 µM6-fold more potent than monastrol.[8]
Compound C9 Kinesin Eg5 (Anticancer)< 14 µMMixed-type Eg5 inhibitor, high cytotoxicity.[7]
Isopropyl ester 10 Adenosine A2B Receptor40.8 nM (K_i)14-fold potency increase over base hit.[12]

Self-Validating Experimental Methodologies

Protocol 1: Green Synthesis of Monastrol via Solvent-Free Biginelli Condensation

Causality & Rationale: Traditional Biginelli reactions suffer from low yields and harsh Brønsted acidic conditions. Utilizing a Lewis acid catalyst (e.g., Lanthanum oxide, La₂O₃) under solvent-free microwave irradiation enhances the electrophilicity of the aldehyde carbonyl. Its high charge density drastically lowers the activation energy required for nucleophilic attack by thiourea, accelerating the rate-limiting acyliminium ion formation while adhering strictly to green chemistry principles[3].

Step-by-Step Workflow:

  • Preparation: In an agate mortar, thoroughly grind 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) to ensure maximum surface area contact.

  • Catalysis: Add 10 mol% La₂O₃ to the mixture.

  • Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate at 320 W for 60 seconds[3].

  • Quenching & Extraction: Cool the reaction to room temperature, pour over crushed ice, and extract the aqueous phase with ethyl acetate. Dry the organic phase over Na₂SO₄.

  • Self-Validation (Analytical Check): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the aldehyde spot validates reaction completion. Purify via recrystallization from ethanol. Confirm the DHPM core via ¹H-NMR; the appearance of a distinct singlet at ~5.4 ppm corresponds to the chiral C4 proton, chemically validating successful cyclization[2].

Protocol 2: In Vitro Kinesin Eg5 ATPase Inhibition Assay

Causality & Rationale: Kinesin Eg5 is a microtubule-stimulated ATPase. By quantifying the release of inorganic phosphate (Pi) during ATP hydrolysis, the inhibitory potency of DHPM derivatives can be directly and accurately measured[7].

Step-by-Step Workflow:

  • Reagent Assembly: Prepare a reaction buffer containing 15 mM PIPES (pH 6.8), 2 mM MgCl₂, and 1 mM EGTA.

  • Protein Incubation: Incubate recombinant human Eg5 motor domain (10 nM) with polymerized microtubules (1 µM) and varying concentrations of the synthesized DHPM (0.1 µM to 100 µM) for 10 minutes at 25°C.

  • Initiation: Add 1 mM ATP to initiate the hydrolysis reaction. Causality: ATP binding to the Eg5 motor domain triggers hydrolysis, which is allosterically blocked if the DHPM is successfully bound to the loop5/α2/α3 pocket.

  • Detection: After 15 minutes, quench the reaction by adding Malachite Green reagent. The reagent forms a measurable green complex with free Pi.

  • Self-Validation (Control System): Measure absorbance at 650 nm. The assay is designed as a self-validating closed loop: run a basal Eg5 control (devoid of microtubules) to establish a definitive lower thermodynamic baseline, and a vehicle control (DMSO only) to establish maximum ATPase activity. If the Monastrol positive control fails to reproduce an IC50 of ~14 µM, the assay flags a conformational degradation of the recombinant Eg5 or ATP hydrolysis failure, mandating immediate reagent recalibration[6].

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 5-Nitro-1,2-dihydropyrimidin-2-amine: Tautomeric Dynamics, Structural Elucidation, and Analytical Workflows

Executive Summary & Structural Rationale 5-Nitro-1,2-dihydropyrimidin-2-amine (widely recognized in literature by its dominant tautomeric name, 2-amino-5-nitropyrimidine , CAS: 3073-77-6) is a highly functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Nitro-1,2-dihydropyrimidin-2-amine (widely recognized in literature by its dominant tautomeric name, 2-amino-5-nitropyrimidine , CAS: 3073-77-6) is a highly functionalized heterocyclic scaffold[1]. It serves as a critical intermediate in the synthesis of antimicrobial agents, kinase inhibitors, and advanced high-density energetic co-crystals[2].

From a spectroscopic standpoint, this molecule presents a fascinating analytical challenge due to its tautomeric dynamics. While the nomenclature "1,2-dihydro" implies a localized diene system with an sp3 hybridized nitrogen, the molecule predominantly exists in the 2-amino aromatic form in both solution and solid states to maximize resonance stabilization. However, the 1,2-dihydro-2-imino tautomer can be stabilized under specific mechanochemical conditions or within specialized hydrogen-bonded co-crystals[2].

As an Application Scientist, approaching the spectroscopic validation of this compound requires a self-validating analytical matrix. Relying on a single modality (e.g., NMR alone) is insufficient due to proton exchange rates and polymorphic variations. This whitepaper establishes a rigorous, multi-modal protocol for the definitive structural characterization of this molecule.

Spectroscopic Data Synthesis

The following tables synthesize the expected quantitative spectroscopic data for the dominant 2-amino tautomer, grounded in the electronic effects of the pyrimidine ring and the strongly electron-withdrawing C5-nitro group.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Acquisition in Anhydrous DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
1 H 8.90 – 9.10Singlet2HH4, H6Severe deshielding due to the combined inductive and resonance electron-withdrawing effects of the adjacent C5-NO 2​ group.
1 H 7.50 – 7.90Broad Singlet2H-NH 2​ Exchangeable amine protons. Broadening occurs due to quadrupolar relaxation of 14 N and intermediate exchange rates.
13 C ~162.0Singlet-C2Deshielded by two adjacent electronegative ring nitrogens and the exocyclic amine attachment.
13 C ~155.0 – 158.0Singlet-C4, C6Positioned ortho to the nitro group; highly deshielded by resonance electron withdrawal.
13 C ~135.0Singlet-C5Ipso carbon directly attached to the nitro group.
Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Modes

Acquisition via Attenuated Total Reflectance (ATR).

Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
3400, 3300Medium, SharpN-H asymmetric & symmetric stretchConfirms the primary amine (2-amino tautomer) rather than an imine.
1590 – 1610StrongC=N / C=C ring stretchesValidates the integrity of the aromatic pyrimidine backbone.
1550 – 1570Strong, BroadNO 2​ asymmetric stretchDiagnostic confirmation of the nitro group.
1330 – 1350Strong, SharpNO 2​ symmetric stretchDiagnostic confirmation of the nitro group.
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS)

Acquisition in Positive Ion Mode.

m/z RatioIon TypeRelative AbundanceFragmentation Causality
141.04[M+H] + 100% (Base Peak)Protonated molecular ion[1]. The basic pyrimidine nitrogens readily accept a proton.
95.04[M+H - NO 2​ ] + ~40%Characteristic neutral loss of the nitro group (-46 Da). The C-NO 2​ bond is the weakest point under collision-induced dissociation (CID).
68.03[M+H - NO 2​
  • HCN] +
~15%Subsequent pyrimidine ring cleavage following the loss of the nitro group.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed not just to acquire data, but to actively prevent artifact generation (such as polymorphic shifting or solvent-induced proton exchange).

Protocol A: NMR Acquisition & Solvent Causality
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of strictly anhydrous DMSO- d6​ .

    • Expert Insight (Causality): The use of anhydrous solvent is critical. Residual water (typically observed at δ 3.33 ppm in standard DMSO) facilitates rapid proton exchange with the -NH 2​ group. This exchange will broaden the amine signal ( δ 7.5 - 7.9 ppm) into the baseline, destroying crucial integration data needed to rule out the 1,2-dihydro-2-imino tautomer.

  • Acquisition: Run standard 1D 1 H and 13 C spectra.

  • Self-Validation (HSQC): Run a 2D 1 H- 13 C HSQC experiment. The broad singlet at δ 7.5 - 7.9 ppm must show no carbon correlation , definitively proving it is an exchangeable heteroatom proton (-NH 2​ ) and not an anomalous ring proton.

Protocol B: FT-IR Acquisition via ATR
  • Sample Preparation: Place 2-3 mg of the neat, crystalline powder directly onto a diamond ATR crystal. Apply consistent anvil pressure.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Self-Validation (Avoidance of KBr): Do not use traditional KBr pellet pressing.

    • Expert Insight (Causality):[3]. The high mechanical pressure and hygroscopic nature of KBr grinding can induce mechanochemical phase transitions. This alters the intermolecular hydrogen-bonding network, artificially shifting the N-H and NO 2​ vibrational bands and leading to misinterpretation of the tautomeric state. ATR preserves the native polymorph.

Protocol C: HR-ESI-MS Optimization
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject via direct infusion.

  • Self-Validation (Soft Ionization): Keep the capillary voltage below 3.0 kV and the cone voltage low (e.g., 15-20 V).

    • Expert Insight (Causality): The C-NO 2​ bond is highly fragile. High in-source energy will prematurely cleave the nitro group, causing the [M+H - NO 2​ ] + fragment ( m/z 95) to falsely appear as the base peak, mimicking a completely different molecular entity.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and cross-validation checkpoints required to definitively assign the structure and tautomeric state of the compound.

AnalyticalWorkflow Start 5-Nitro-1,2-dihydropyrimidin-2-amine (Analyte) Prep Sample Preparation (Anhydrous DMSO-d6 / Neat ATR) Start->Prep NMR NMR Spectroscopy (1H, 13C, HSQC) Prep->NMR IR FT-IR Spectroscopy (ATR Mode - No KBr) Prep->IR MS Mass Spectrometry (Soft HR-ESI-MS) Prep->MS DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt MS->DataInt Tautomer Tautomeric Assignment (Confirmed 2-Amino Form) DataInt->Tautomer

Fig 1. Self-validating analytical workflow for tautomeric and structural confirmation.

References

  • Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions Source: Journal of the American Chemical Society URL:[Link]

  • PubChem Compound Summary for CID 76490, 2-Amino-5-nitropyrimidine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Breaking the Density–Thermal Stability Trade-Off: Targeted Design and Construction of an Energetic Co-crystal Source: Organic Letters URL:[Link]

Sources

Foundational

A Methodological Framework for Determining the Solubility and Stability of 5-Nitro-1,2-dihydropyrimidin-2-amine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract 5-Nitro-1,2-dihydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound with potential applications in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

5-Nitro-1,2-dihydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound with potential applications in pharmaceutical development.[1][2] Its structure, featuring a pyrimidine core with both an electron-withdrawing nitro group and electron-donating amino groups, suggests a unique combination of chemical properties that require thorough investigation.[1][3] This guide provides a comprehensive, methodology-focused framework for the systematic evaluation of the aqueous solubility and chemical stability of this molecule. As specific experimental data for this compound is not widely available, this document serves as a predictive and instructional resource. It equips researchers with the theoretical basis and detailed, field-proven protocols necessary to generate a robust physicochemical profile. We will delve into predictive computational models, step-by-step experimental workflows for solubility and stability determination, and the development of requisite analytical methodologies, all grounded in established scientific principles and regulatory expectations.[4][5]

Introduction: Predicting Physicochemical Behavior

The structure of 5-Nitro-1,2-dihydropyrimidin-2-amine—a pyrimidine derivative—is central to its potential biological activity and its challenges in drug development.[6][7] The pyrimidine ring itself is a common scaffold in a multitude of approved drugs.[] The key functional groups, the nitro group (-NO₂) and the amino group (-NH₂), will govern its solubility and stability.

  • Impact on Solubility: The amino group can act as a hydrogen bond donor and acceptor, which generally enhances aqueous solubility. Conversely, the nitro group is strongly electron-withdrawing and can decrease solubility in water, particularly if the overall molecule has low polarity. The dihydropyrimidine ring adds a non-aromatic character, which may further influence crystal lattice energy and, consequently, solubility. It is predicted that the compound will be soluble in polar solvents.[1]

  • Impact on Stability: The electron-deficient nature of the pyrimidine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack, particularly hydrolysis under basic conditions.[7] The nitro group itself can be susceptible to reduction.[1] The amine group, conversely, could be prone to oxidation. The interaction of these groups dictates the molecule's degradation pathways.

This guide will provide the tools to move from these theoretical predictions to empirical data.

Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development. We will outline a tiered approach, starting with computational estimation and progressing to definitive experimental measurement.

In Silico Prediction (Optional First Pass)

Before commencing wet lab experiments, computational tools can provide valuable, albeit approximate, solubility estimates. Algorithms based on the compound's structure can predict properties like logP (lipophilicity) and pKa (acid/base dissociation constant), which are then used in the General Solubility Equation (GSE) to estimate aqueous solubility. While not a substitute for experimental data, this step can inform the design of subsequent studies, such as the appropriate concentration ranges to test.

Analytical Method Development: The Quantitative Backbone

Accurate solubility determination hinges on a reliable analytical method to quantify the compound's concentration in solution. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose.[9][10]

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for retaining and separating many pyrimidine derivatives.[10]

  • Mobile Phase Screening:

    • Begin with a simple isocratic mobile phase, such as 50:50 acetonitrile:water.

    • If retention is poor, add an ion-pairing agent or adjust the pH using buffers (e.g., phosphate or acetate buffer) to control the ionization state of the amine group.

    • Develop a gradient method (e.g., 10% to 90% acetonitrile over 20 minutes) to ensure the separation of the parent compound from any potential impurities or degradants.

  • Wavelength Selection: Perform a UV scan of the compound dissolved in the mobile phase to determine the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity for detection.

  • Method Validation (Abbreviated): For solubility assessment, at a minimum, establish:

    • Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between peak area and concentration.

    • Specificity: Ensure the peak for the parent compound is well-resolved from any solvent peaks or impurities. This is a foundational step for a "stability-indicating" method.[11]

Experimental Solubility Determination

We will describe two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most common approach.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of solid 5-Nitro-1,2-dihydropyrimidin-2-amine to a series of vials containing relevant aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 buffers to simulate physiological conditions).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with the mobile phase and analyze using the validated HPLC method developed in Protocol 1. Determine the concentration against the calibration curve.

  • Kinetic Solubility: This measures the concentration of a compound just before it precipitates when added from a concentrated organic stock solution into an aqueous buffer. This is often more relevant to early drug discovery screening processes.

Protocol 3: Kinetic Solubility via Turbidimetric Method

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Add the target aqueous buffer to each well, causing the compound to precipitate at concentrations above its kinetic solubility limit.

  • Measurement: Read the absorbance (or light scattering) of each well using a plate reader. The concentration at which turbidity sharply increases corresponds to the kinetic solubility.

Data Presentation

Summarize the obtained solubility data in a clear, tabular format.

Solubility Type Medium (Buffer) Temperature (°C) Solubility (µg/mL) Solubility (µM)
ThermodynamicpH 1.2 (SGF)25Example ValueExample Value
ThermodynamicpH 6.8 (Phosphate)25Example ValueExample Value
ThermodynamicpH 7.4 (Phosphate)37Example ValueExample Value
KineticpH 7.4 (Phosphate)25Example ValueExample Value

Intrinsic Stability and Degradation Pathway Elucidation

Understanding a molecule's inherent stability is critical for determining its shelf-life, formulation requirements, and storage conditions.[4] Forced degradation (or stress testing) studies are the primary tool for this evaluation, as mandated by regulatory bodies like the ICH.[11][12] The goal is to deliberately degrade the sample to identify potential degradation products and establish degradation pathways.[4] A degradation target of 5-20% is generally recommended.[12]

Forced Degradation Study Design

The study should expose the compound (in both solid and solution states) to a variety of stress conditions.[4][12] The HPLC method developed earlier must be used to track the decrease in the parent compound and the emergence of degradation products.

Protocol 4: Forced Degradation (Stress Testing)

  • Stock Preparation: Prepare a solution of 5-Nitro-1,2-dihydropyrimidin-2-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress (e.g., refrigerated and protected from light), should be run in parallel.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for set time points.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time.

    • Thermal Degradation: Store the solution and solid material in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose the solution and solid material to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[13] A dark control sample should be stored alongside, wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic/basic samples before dilution and injection into the HPLC system.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Monitor the peak areas of any new peaks (degradation products).

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

Visualization of Workflows

Clear visualization of the experimental process is crucial for planning and execution.

Diagram 1: Overall Physicochemical Profiling Workflow

cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment S1 Protocol 1: Develop Stability-Indicating HPLC Method S2 Protocol 2: Thermodynamic Solubility (Shake-Flask) S1->S2 Quantification Tool S3 Protocol 3: Kinetic Solubility (Turbidimetric) S1->S3 Quantification Tool T3 HPLC Analysis & Mass Balance S1->T3 Required Method End Comprehensive Physicochemical Profile S2->End S3->End T1 Protocol 4: Forced Degradation Study Design T2 Stress Conditions: Acid, Base, Oxidative, Thermal, Photolytic T1->T2 T2->T3 T4 Degradation Pathway Elucidation T3->T4 T4->End Start Compound: 5-Nitro-1,2-dihydropyrimidin-2-amine Start->S1 Start->T1

Caption: High-level workflow for solubility and stability profiling.

Diagram 2: Forced Degradation Experimental Logic

cluster_Stress ICH Stress Conditions Start Stock Solution (1 mg/mL) Control Control (4°C, Dark) Start->Control Acid Acidic 0.1 M HCl 80°C Start->Acid Base Basic 0.1 M NaOH 40°C Start->Base Oxidative Oxidative 3% H₂O₂ RT Start->Oxidative Thermal Thermal 80°C (Solid & Soln) Start->Thermal Photo Photolytic ICH Q1B Light Source Start->Photo Analysis Parent Assay (% Remaining) Degradant Profiling (% Area) Mass Balance Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for the forced degradation study.

Conclusions and Future Directions

This guide provides a robust, methodology-driven framework for characterizing the solubility and stability of 5-Nitro-1,2-dihydropyrimidin-2-amine. By systematically applying these protocols, a researcher can generate the foundational data package required for any subsequent drug development activities.

The results of the forced degradation study are particularly important. They not only establish the compound's liabilities but also qualify the analytical HPLC method as "stability-indicating," a critical regulatory requirement.[4][12] Should significant degradation be observed under any stress condition, the next logical step would be to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the structure of the degradation products.[9][14] This information is invaluable for elucidating the degradation pathways, which can, in turn, inform strategies for formulation development or chemical modification to enhance the molecule's stability.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH.
  • Pyrimidine Biosynthesis Analysis Service.
  • Forced Degrad
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792). EvitaChem.
  • Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. (2002, April 18). ElectronicsAndBooks.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2025, October 16).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characteriz
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Water-soluble nitrogen-containing heterocyclic compound.
  • 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one. PubChem.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
  • Top Nitrogen Heterocycles in Modern Drugs. (2025, October 30). BOC Sciences.
  • 5-Nitro-2,4,6-triaminopyrimidine chemical properties. Benchchem.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • 5-NITRO-2-(N-PROPYLAMINO)PYRIDINE CAS. ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Biginelli Synthesis of 5-Nitro-1,2-Dihydropyrimidin-2-Amine Derivatives

Scientific Rationale & Pharmacological Context The dihydropyrimidine (DHPM) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 2-amino-dihydropyrimidines and their derivatives have demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The dihydropyrimidine (DHPM) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 2-amino-dihydropyrimidines and their derivatives have demonstrated profound therapeutic potential, acting as potent β -secretase (BACE-1) inhibitors for Alzheimer's disease[3] and exhibiting broad-spectrum antimicrobial properties [4].

Historically, synthesizing the 5-nitro-1,2-dihydropyrimidin-2-amine core required the harsh, post-synthetic nitration of the pyrimidine ring, a process that frequently degrades sensitive functional groups and reduces overall yield. To circumvent this, we employ a modified Biginelli multicomponent reaction (MCR). By strategically selecting nitroacetone as the CH-acidic building block and guanidine as the binucleophile, the 5-nitro and 2-amino moieties are installed simultaneously in a single, highly convergent step [1].

Mechanistic Causality: The Kappe Model

The classical Biginelli reaction utilizing urea often suffers from sluggish kinetics. Guanidine is more nucleophilic but can yield complex regioisomeric mixtures under conventional heating. To achieve regioselectivity and high conversion, this protocol utilizes microwave irradiation.

According to the revised mechanism[5], the reaction does not proceed via a simple Knoevenagel condensation. Instead, guanidine condenses with the aryl aldehyde to form a highly reactive N -acyliminium ion intermediate. The enol tautomer of nitroacetone subsequently intercepts this electrophile. A final intramolecular cyclodehydration yields the target 5-nitro-1,2-dihydropyrimidin-2-amine derivative. Microwave irradiation provides rapid, uniform dielectric heating, pushing the reaction through the activation energy barrier before competing side-reactions can occur [2].

Mechanism A Aryl Aldehyde C N-Acyliminium Ion Intermediate A->C Nucleophilic Addition (-H2O) B Guanidine HCl B->C E Open-Chain Ureide C->E Nucleophilic Attack D Nitroacetone (Enol Form) D->E F Cyclodehydration (-H2O) E->F Intramolecular Cyclization G 5-Nitro-1,2-dihydropyrimidin-2-amine F->G

Figure 1: Mechanism of the Biginelli reaction via the N-acyliminium ion intermediate.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, reaction parameters were systematically optimized. Ethanol was selected as the solvent because its high loss tangent ( tanδ ) makes it an excellent microwave absorber, facilitating rapid heating while adhering to green chemistry principles[2].

Table 1: Optimization of Microwave Reaction Parameters

EntrySolventTemperature (°C)Time (min)Guanidine Eq.Yield (%)
1DMF100301.042
2Ethanol100201.065
3Ethanol120101.078
4 Ethanol 120 10 2.0 91

Note: A 2.0 molar equivalent of guanidine hydrochloride is critical (Entry 4). The excess compensates for partial thermal degradation and drives the equilibrium of the iminium intermediate forward.

Table 2: Substrate Scope for 5-Nitro-1,2-Dihydropyrimidin-2-Amine Derivatives

Aldehyde SubstrateProduct Substitution (C4)Isolated Yield (%)Purity (HPLC)
BenzaldehydePhenyl91>98%
4-Chlorobenzaldehyde4-Chlorophenyl88>97%
4-Methoxybenzaldehyde4-Methoxyphenyl85>98%
Thiophene-2-carboxaldehyde2-Thienyl82>96%

Experimental Methodology: Self-Validating Protocol

This protocol is designed to eliminate the need for column chromatography. By manipulating solvent polarity post-reaction, the target compound self-purifies via precipitation.

Reagents Required
  • Guanidine Hydrochloride : 2.0 mmol (191 mg)

  • Nitroacetone (1-nitropropan-2-one) : 1.0 mmol (103 mg)

  • Aryl Aldehyde : 1.0 mmol (e.g., Benzaldehyde, 106 mg)

  • Sodium Bicarbonate (NaHCO 3​ ) : 2.0 mmol (168 mg)

  • Absolute Ethanol : 3.0 mL

  • Ice-Cold Distilled Water : 10.0 mL

Step-by-Step Workflow
  • Reagent Assembly : Into a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, sequentially add guanidine hydrochloride, NaHCO 3​ , the chosen aryl aldehyde, and nitroacetone.

    • Causality: NaHCO 3​ is added to liberate the free guanidine base in situ. Adding nitroacetone last prevents premature enolization and self-condensation before the iminium ion forms.

  • Solvent Addition : Add 3.0 mL of absolute ethanol. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for exactly 10 minutes using dynamic power modulation (maximum 250 W) to maintain a constant temperature.

  • Quenching & Precipitation : Allow the vial to cool to room temperature (forced air cooling for 2 minutes). Uncap the vial and rapidly inject 5.0 mL of ice-cold distilled water while stirring vigorously for 15 minutes.

    • Causality: The sudden shift in dielectric constant forces the highly hydrophobic 5-nitro-1,2-dihydropyrimidin-2-amine derivative to crash out of solution. Unreacted guanidine, salts, and trace polar byproducts remain dissolved in the aqueous-ethanol matrix.

  • Isolation : Collect the resulting microcrystalline precipitate via vacuum filtration using a sintered glass funnel (porosity 3). Wash the filter cake with additional ice-cold water ( 2×2.5 mL) followed by ice-cold ethanol (1.0 mL) to remove any residual unreacted aldehyde.

  • Validation : Dry the product under high vacuum at 50 °C for 4 hours. Validate structural integrity using 1 H NMR (DMSO- d6​ ), 13 C NMR, and HRMS. The absence of an aldehyde proton peak (~10 ppm) and the presence of the characteristic C4-methine proton (~5.5 ppm) confirm successful cyclization.

Workflow Step1 Step 1: Reagent Mixing Guanidine Nitroacetone Aldehyde Step2 Step 2: MW Irradiation 120 °C 10 min EtOH Step1->Step2 Step3 Step 3: Precipitation Ice-Cold H2O Stir 15 min Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration Step3->Step4 Step5 Step 5: Validation NMR & HRMS Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted Biginelli synthesis.

References

  • Title: Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency Source: MDPI URL:[Link]

  • Title: Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation Source: Organic Chemistry Portal (Synlett) URL: [Link]

  • Title: One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues Source: PMC URL:[Link]

  • Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: PMC URL:[Link]

  • Title: Mechanism of Biginelli Dihydropyrimidine Synthesis Source: Scribd URL:[Link]

Application

Application Notes: High-Purity Isolation of 5-Nitro-1,2-dihydropyrimidin-2-amine

Abstract 5-Nitro-1,2-dihydropyrimidin-2-amine is a pivotal heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer therapeutics.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Nitro-1,2-dihydropyrimidin-2-amine is a pivotal heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer therapeutics.[1] The biological efficacy and safety of such active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. This application note provides a comprehensive, field-proven protocol for the purification of 5-Nitro-1,2-dihydropyrimidin-2-amine from a crude synthetic mixture. The methodology employs a sequential acid-base extraction followed by optimized recrystallization, designed to efficiently remove unreacted starting materials, reaction by-products, and other process-related impurities. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method to obtain this compound with high purity, suitable for downstream applications and analysis.

Introduction and Scientific Rationale

The molecular architecture of 5-Nitro-1,2-dihydropyrimidin-2-amine, featuring a pyrimidine core with both an electron-withdrawing nitro group and an electron-donating amine group, governs its chemical reactivity and biological activity.[1] Synthesis, often achieved through methods like the nitration of dihydropyrimidine precursors, can yield a crude product contaminated with various impurities.[1][2] These may include unreacted starting materials, regioisomers, and by-products from side reactions. For any meaningful pharmacological or material science application, achieving a purity level exceeding 98% is often mandatory.

The purification strategy detailed herein is based on the distinct physicochemical properties of the target molecule. The presence of the basic amine group (pKa dependent on the specific ring structure) allows for selective extraction into an acidic aqueous phase, leaving non-basic organic impurities behind. Subsequent purification by recrystallization leverages temperature-dependent solubility differences between the target compound and remaining impurities in a carefully selected solvent system. This dual-approach ensures a high degree of purification.

Chemical Structure

cluster_0 5-Nitro-1,2-dihydropyrimidin-2-amine mol

Caption: Molecular structure of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Health and Safety Precautions

Working with nitroaromatic and amine compounds requires strict adherence to safety protocols. While specific toxicity data for this exact compound is limited, related structures present known hazards.

  • Hazard Assessment: Nitro compounds can be toxic and may cause skin and respiratory irritation.[3][4][5] Handle as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Purification Workflow Overview

The purification process is a sequential, two-stage procedure designed to systematically remove different classes of impurities.

Caption: Two-stage purification workflow for 5-Nitro-1,2-dihydropyrimidin-2-amine.

Detailed Experimental Protocols

Stage 1: Purification by Acid-Base Extraction

This stage leverages the basicity of the 2-amine group to separate the target compound from neutral or acidic impurities. The amine is protonated with acid to form a water-soluble salt, which is then isolated and deprotonated to precipitate the purified free base.

Materials and Reagents:

  • Crude 5-Nitro-1,2-dihydropyrimidin-2-amine

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel (appropriate size)

  • Beakers, Erlenmeyer flasks

  • pH indicator strips

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of Ethyl Acetate (approx. 20-30 mL per gram of crude material) in a large Erlenmeyer flask. Not all impurities may dissolve.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The target compound, now as its hydrochloride salt, will be in the lower aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add a fresh portion of 1 M HCl (approx. half the initial volume) to the organic layer remaining in the funnel. Shake again to extract any residual product.

  • Combine and Wash: Combine the acidic aqueous extracts from steps 3 and 4. To remove any entrained organic solvent, add a small amount of fresh EtOAc, shake gently, allow to separate, and discard the upper organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise while stirring. Monitor the pH with indicator strips. Continue adding base until the pH is approximately 8-9. The purified product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove residual salts.

  • Drying: Dry the solid under vacuum. This intermediate-purity product is now ready for recrystallization.

Stage 2: Purification by Recrystallization

This technique refines the product's purity based on its differential solubility in a hot versus cold solvent system. For many nitroaromatic compounds, an alcohol-water mixture is effective.[6]

Materials and Reagents:

  • Partially purified product from Stage 1

  • Ethanol (95% or absolute)

  • Distilled Water

  • Erlenmeyer flask with a loose-fitting lid (e.g., a watch glass)

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Place a small amount of the dried solid into a test tube. Add a few drops of ethanol; it should be sparingly soluble at room temperature. Heat the tube; the solid should dissolve. This indicates ethanol is a good "solvent." Add a few drops of water; the compound should be poorly soluble, making water a good "anti-solvent." An ethanol-water system is therefore promising.[6]

  • Dissolution: Place the bulk of the dried solid from Stage 1 into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the entire solid. Add the solvent in small portions near its boiling point, allowing time for dissolution between additions.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add distilled water dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Final Wash and Dry: Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture (e.g., 1:1 ratio). Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization and Purity Verification

The purity of the final product must be validated through analytical techniques.

Parameter Method Expected Result / Rationale
Physical Appearance Visual InspectionA uniform crystalline solid.
Melting Point Capillary Melting Point ApparatusA sharp melting point range (e.g., within 1-2 °C) close to the literature value (typically 150-160°C, but varies with purity).[1]
Chromatographic Purity Thin-Layer Chromatography (TLC)A single spot with a consistent Rf value in an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
Structural Confirmation ¹H NMR SpectroscopyThe spectrum should show characteristic peaks corresponding to the protons on the dihydropyrimidine ring and the amine group, free of impurity signals.[7]
Functional Group ID Infrared (IR) SpectroscopyPresence of characteristic absorption bands for N-H (amine, ~3300-3500 cm⁻¹), N-O (nitro, asymmetric ~1510-1560 cm⁻¹, symmetric ~1320-1360 cm⁻¹), and C=N/C=C (ring, ~1450-1600 cm⁻¹) stretches.[8]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
"Oiling Out" during Recrystallization The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.Re-heat the mixture to dissolve the oil. Add a small amount of the primary solvent (ethanol) to decrease saturation. Allow to cool more slowly. If persistent, select a different solvent system.[6]
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] Add a single "seed" crystal from a previous batch if available. If necessary, reduce the solvent volume by gentle heating and attempt cooling again.
Low Product Recovery Too much solvent was used for recrystallization; product is significantly soluble in cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the anti-solvent is added carefully to the point of saturation. Ensure the filtration apparatus is pre-heated for hot filtration.

References

  • EvitaChem. (n.d.). Buy 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792).
  • Cayman Chemical. (2025, March 11). Safety Data Sheet - Nitrofurantoin.
  • ResearchGate. (n.d.). Synthesis of nitro functionalized dihydropyrimidines using etidronic acid (catalyst) and THF under microwave irradiation.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet - 2-Amino-5-nitrophenol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 5-Aminolevulinic acid hydrochloride.
  • PubChem. (n.d.). 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one.
  • Teledyne ISCO. (2024, May 7). Nitrosamines Risk in Pharmaceutical Waters.
  • Semantic Scholar. (2022, July 30). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • BenchChem. (n.d.). Spectroscopic Characterization of 5-Nitro-2,4,6-triaminopyrimidine: A Technical Guide.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Academia.edu. (n.d.). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • MDPI. (2021, March 30). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 1935.
  • Magritek. (n.d.). Column Chromatography.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • MDPI. (2022, December 27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

Sources

Method

Topic: Analytical Methods for the Quantification of 5-Nitro-1,2-dihydropyrimidin-2-amine

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive technical guide for the quantitative analysis of 5-Nitro-1,2-dihydropyrimidin-2-amine. As a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5-Nitro-1,2-dihydropyrimidin-2-amine. As a molecule of interest in pharmaceutical development and chemical synthesis, its accurate quantification is critical for quality control, stability testing, and pharmacokinetic studies. We present three validated analytical methods: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, and a rapid UV-Vis Spectrophotometric method for preliminary analysis. Each protocol is detailed with step-by-step instructions, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and expert insights into the rationale behind procedural choices.

Introduction and Analyte Overview

5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic nitroamine compound recognized for its potential applications in medicinal chemistry.[1] The presence of both a nitro group (-NO₂) and an amine group (-NH₂) on the pyrimidine ring imparts specific chemical properties that are crucial for its analysis. The nitro group acts as a strong chromophore, making the molecule highly suitable for UV-based detection methods. The basic nature of the amine group allows for efficient ionization, which is ideal for mass spectrometry.

Accurate and precise quantification is paramount to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate. This guide provides validated, field-tested protocols to meet the stringent requirements of researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of 5-Nitro-1,2-dihydropyrimidin-2-amine

PropertyValueSource
Molecular Formula C₅H₆N₄O₂[1]
Molecular Weight Approx. 158.13 g/mol [1]
Appearance Likely a solid, potentially yellow due to the nitro group.[2]
Solubility Generally soluble in polar solvents such as water and methanol.[1]
Key Functional Groups Nitro group (-NO₂), Amine group (-NH₂)[1]

Choosing the Right Analytical Method

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for purity testing and assays in quality control environments. It offers excellent specificity through chromatographic separation and reliable quantification for moderately concentrated samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification (e.g., genotoxic impurity analysis, bioanalysis). Its unparalleled sensitivity and selectivity, achieved through mass-based detection, allow for quantification in complex matrices with minimal interference.[3][4]

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method for estimating the concentration in pure solutions. However, it lacks specificity and is susceptible to interference from other UV-absorbing compounds.[5]

start Start: Need to Quantify 5-Nitro-1,2-dihydropyrimidin-2-amine matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (Pure substance in solvent) lcms Protocol 2: LC-MS/MS matrix->lcms Complex (e.g., Biological fluid, API matrix) specificity Is high specificity required? sensitivity->specificity Moderate (e.g., > 0.1 µg/mL) sensitivity->lcms Very High (e.g., < 0.1 µg/mL, trace levels) hplc Protocol 1: HPLC-UV specificity->hplc Yes (Assay, Purity) uvvis Protocol 3: UV-Vis Spectrophotometry specificity->uvvis No (Quick estimation)

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method provides robust and specific quantification, ideal for purity assessment and content uniformity testing.

Principle

The analyte is separated from impurities on a C18 stationary phase. The mobile phase composition is controlled to ensure optimal retention and peak shape. The nitro group on the analyte provides strong UV absorbance, allowing for sensitive detection and quantification based on Beer-Lambert's law.

Experimental Protocol

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases (A: Phosphate Buffer, pH 3.0) (B: Acetonitrile) prep_diluent 2. Prepare Diluent (Water:Acetonitrile, 80:20) prep_std 3. Prepare Standard Stock (e.g., 1000 µg/mL) prep_sample 4. Prepare Sample Solution (e.g., 1000 µg/mL) equilibrate 5. Equilibrate System (Stable Baseline) prep_sample->equilibrate inject_blank 6. Inject Blank (Diluent) inject_std 7. Inject Standard Solutions (Calibration Curve) inject_sample 8. Inject Sample Solutions integrate 9. Integrate Peak Areas inject_sample->integrate calibrate 10. Generate Calibration Curve (Area vs. Concentration) calculate 11. Calculate Sample Concentration

Caption: Standard workflow for HPLC-UV analysis.

A. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • pH meter.

  • 0.45 µm membrane filters.

  • Reagents: Potassium phosphate monobasic (KH₂PO₄), phosphoric acid, acetonitrile (HPLC grade), water (HPLC grade).

B. Solution Preparation

  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas.[6]

    • Rationale: A pH of 3.0 ensures the amine group is protonated, leading to better retention and symmetrical peak shape on a C18 column.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.[6]

  • Diluent (Water:Acetonitrile, 80:20 v/v): Mix 800 mL of water with 200 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 5-Nitro-1,2-dihydropyrimidin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]

  • Sample Solution (1000 µg/mL): Prepare similarly to the standard solution using the sample to be analyzed.[6]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

C. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-5 min: 5% B5-15 min: 5% to 50% B15-20 min: 50% B20-22 min: 50% to 5% B22-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or determined λmax)

D. Method Validation The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and spiked sample. Assess peak purity.Analyte peak is free from interference. Peak purity index > 0.99.
Linearity Analyze 5-6 calibration standards across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the standard.Intermediate: Repeat on a different day/by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[9]
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response.S/N ≈ 3 for LOD; S/N ≈ 10 for LOQ.
Robustness Deliberately vary parameters (flow rate ±10%, pH ±0.2, temp ±5°C).System suitability parameters remain within limits.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for ultra-sensitive quantification, making it ideal for bioanalytical studies or for detecting the analyte as a trace-level impurity.

Principle

The analyte is first separated using U)HPLC and then ionized, typically via Electrospray Ionization (ESI). In the mass spectrometer, the protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[10]

Experimental Protocol

A. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Nitrogen generator (for source and collision gas).

  • Reagents: Formic acid (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

B. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Rationale: Volatile buffers like formic acid are essential for stable spray and efficient ionization in MS.

  • Sample/Standard Preparation: Prepare as in the HPLC protocol, but at much lower concentrations (e.g., in the ng/mL range), using LC-MS grade solvents. An internal standard should be used if available.

C. LC-MS/MS Conditions

Table 3: Illustrative LC-MS/MS Parameters

ParameterCondition
LC Column C18, 100 mm x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min
Gradient Optimized for rapid elution (e.g., 5-95% B in 5 min)
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Precursor (Q1): 159.1 (M+H)⁺Product (Q3): To be determined by infusion
Collision Energy (CE) To be optimized
Source Temp. ~450 °C
IonSpray Voltage ~5500 V

Note: The exact MRM transition and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation

Validation follows ICH guidelines but with additional considerations, particularly for Matrix Effects , where components of the sample matrix can suppress or enhance the ionization of the analyte, affecting accuracy.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This is a straightforward method for a rapid, preliminary quantification of the analyte in a pure, simple matrix.

Principle

This method relies on the direct measurement of UV absorbance and the application of the Beer-Lambert Law (A = εbc), where absorbance (A) is directly proportional to concentration (c). Its primary limitation is a lack of specificity, as any other substance absorbing at the same wavelength will interfere with the measurement.[11]

Experimental Protocol

A. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double-beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Solvent: Methanol or a suitable polar solvent in which the analyte is soluble.[1]

B. Procedure

  • Determine λmax: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentrations.[11] Measure the absorbance of each at the predetermined λmax. Plot a graph of Absorbance vs. Concentration.

  • Measure Sample: Prepare the sample solution to have a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample using the linear regression equation from the calibration curve (y = mx + c).

Table 4: UV-Vis Method Validation Parameters

ParameterProcedureAcceptance Criteria
Linearity Analyze 5-6 standards to generate a calibration curve.Correlation coefficient (r²) ≥ 0.998.
Accuracy Spike a known sample with the analyte at different levels.Mean recovery between 98.0% and 102.0%.
Precision Measure the absorbance of one standard solution six times.RSD ≤ 2.0%.
LOD & LOQ Calculated from the standard deviation of the y-intercept of the regression line.Typically in the low µg/mL range.[12]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • EvitaChem. 5-Nitro-1,2-dihydropyrimidin-2-amine.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Benchchem. Technical Support Center: Purification of Polar Nitro Compounds.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitro Compounds.
  • Schmidt, A. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1), 1-11.
  • Benchchem. 5-Nitro-2,4,6-triaminopyrimidine chemical properties.
  • Wu, X., et al. (n.d.). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Analytical Methods, Royal Society of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Sharma, P., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
  • Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline.
  • IJRAR. (n.d.). UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form.
  • Al-Sabha, W. Y., & Sakur, A. A. (2018). Spectrophotometric Quantification of Anti-inflammatory Drugs by Application of Chromogenic Reagents. PMC.

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance n...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Pyrimidine derivatives, particularly those functionalized with a nitro group, have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The 5-nitro-1,2-dihydropyrimidin-2-amine molecule, with its unique electronic and structural features, represents a compelling candidate for antimicrobial drug discovery.

These application notes provide a comprehensive guide to the in vitro evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine, offering detailed, field-proven protocols for assessing its antimicrobial efficacy. The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.

Scientific Rationale and Postulated Mechanism of Action

The antimicrobial potential of nitroaromatic compounds, including 5-nitropyrimidines, is often linked to a mechanism of reductive activation. It is hypothesized that within the microbial cell, the electron-withdrawing nitro group undergoes enzymatic reduction, a process that is more efficient under the low oxygen conditions often found in microbial environments. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[3] These reactive species are believed to be the primary cytotoxic agents, capable of causing significant damage to cellular macromolecules, most notably DNA.[4] This interaction can lead to strand breaks and other lesions that disrupt DNA replication and repair, ultimately resulting in microbial cell death.

Physicochemical Properties and Handling of 5-Nitro-1,2-dihydropyrimidin-2-amine

A thorough understanding of the test compound's properties is critical for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C₄H₆N₄O₂EvitaChem
Molecular Weight ~158.13 g/mol [5]
Appearance Likely a crystalline solidGeneral knowledge of similar compounds
Solubility Generally soluble in polar solvents such as Dimethyl Sulfoxide (DMSO), and methanol. Sparingly soluble in water.[5][6]

Safety and Handling Precautions:

Nitroaromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to determine the antimicrobial activity of 5-Nitro-1,2-dihydropyrimidin-2-amine. It is imperative to include appropriate quality control (QC) strains in each assay to ensure the validity of the results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method, adapted from CLSI guidelines, is the gold standard for determining the MIC of a novel compound.[8]

Objective: To determine the lowest concentration of 5-Nitro-1,2-dihydropyrimidin-2-amine that inhibits the visible growth of a microorganism.

Materials:

  • 5-Nitro-1,2-dihydropyrimidin-2-amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of 5-Nitro-1,2-dihydropyrimidin-2-amine and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[6][9] Ensure complete dissolution, using gentle warming or sonication if necessary.[10]

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. A photometric device can be used for greater accuracy.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well plate, perform a two-fold serial dilution of the 5-Nitro-1,2-dihydropyrimidin-2-amine stock solution in the appropriate broth to achieve a range of desired concentrations.

    • Ensure the final concentration of DMSO in each well is below 1% to avoid solvent-induced toxicity to the microorganisms.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Agar Disk Diffusion Assay

This qualitative method, based on EUCAST guidelines, provides a preliminary assessment of antimicrobial activity.[3][11]

Objective: To assess the susceptibility of a microorganism to 5-Nitro-1,2-dihydropyrimidin-2-amine by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • 5-Nitro-1,2-dihydropyrimidin-2-amine

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Solvent for dissolving the compound (e.g., DMSO)

  • Incubator

Step-by-Step Methodology:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of 5-Nitro-1,2-dihydropyrimidin-2-amine in a suitable solvent at a known concentration.

    • Aseptically apply a precise volume of the solution onto sterile filter paper disks and allow them to dry completely.

  • Inoculum Preparation and Plating:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place the prepared disks onto the agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • The size of the zone of inhibition is indicative of the compound's antimicrobial activity.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Objective: To determine the bactericidal potential of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

  • Incubator

Step-by-Step Methodology:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.

    • Also, plate an aliquot from the positive control well.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

Data Presentation and Interpretation

Quantitative data from the antimicrobial assays should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example of MIC and MBC Data for 5-Nitro-1,2-dihydropyrimidin-2-amine

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Data][Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212Gram-positive[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data][Insert Data][Insert Data]
Candida albicans ATCC 90028Fungus[Insert Data]N/A[Insert Data]

Troubleshooting Common Issues

Inconsistent results in antimicrobial susceptibility testing can arise from various factors. Here are some common issues and their solutions:

  • Inconsistent MIC values: This could be due to inaccurate inoculum preparation, improper serial dilutions, or degradation of the test compound. Ensure the McFarland standard is freshly prepared and accurately matched, and that stock solutions of the compound are stored correctly.[1]

  • No zone of inhibition in disk diffusion: This may indicate that the compound is not active against the test organism, or that the concentration on the disk is too low. It could also be due to poor diffusion of the compound in the agar.

  • Contamination: Strict aseptic technique is crucial to avoid contamination of cultures and reagents.

Visualization of Experimental Workflow and Postulated Mechanism

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 5-Nitro-1,2-dihydropyrimidin-2-amine Stock Solution (DMSO) MIC Broth Microdilution (MIC) Compound->MIC Disk Agar Disk Diffusion Compound->Disk Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk MBC MBC Determination (Subculturing) MIC->MBC Results Data Interpretation (MIC/MBC/Zone Size) Disk->Results MBC->Results

Caption: General workflow for antimicrobial susceptibility testing.

Mechanism_of_Action cluster_cell Microbial Cell Compound 5-Nitropyrimidine (Prodrug) Activation Reductive Activation (Nitroreductases) Compound->Activation Enzymatic Reduction Radicals Reactive Nitro Intermediates (e.g., R-NO2•-) Activation->Radicals DNA Bacterial DNA Radicals->DNA Covalent Binding & Oxidative Stress Damage DNA Damage (Strand Breaks) DNA->Damage Death Cell Death Damage->Death Inhibition of Replication

Caption: Postulated mechanism of antimicrobial action.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial in vitro evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine as a potential antimicrobial agent. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline. Further studies to elucidate the precise molecular targets and to assess the potential for resistance development are warranted for compounds that demonstrate significant antimicrobial activity.

References

  • Bhalgat, C. M., Ali, M. R., & Ramteke, D. S. (2014). A review on: Pyrimidine derivatives with their versatile biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 583-597.
  • ResearchGate. (n.d.). Mass spectrum of 2,4-Bis(hydroxylamino)-5-nitropyrimidine compound (peak No.2) separated by GC technique and its chemical structure. Retrieved from [Link]

  • EUCAST. (2022). EUCAST disk diffusion method for antimicrobial susceptibility testing - Version 10.0. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Retrieved from [Link]

  • PubMed. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Retrieved from [Link]

  • PubMed. (1982). Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system. Retrieved from [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Gautam, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3249.
  • de Oliveira, C. B., et al. (2019). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology, 10, 2701.
  • Khan, I., et al. (2022). Physicochemical, Pharmacokinetic and Cytotoxicity of the Compounds Isolated from an Endophyte Fusarium oxysporum: In Vitro and In Silico Approaches. Molecules, 27(5), 1533.
  • Al-Abdullah, E. S., et al. (2021). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 15(1), 28.
  • PubMed. (1997). In vitro toxicity of sodium nitroprusside to human endothelial ECV304 cells. Retrieved from [Link]

  • Edwards, D. I. (1982). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer. Supplement, 5, 13-18.
  • Singh, K., et al. (2010). EVALUATIONS OF ANTIMICROBIAL ACTIVITY OF SOME PHARMACOLOGICAL IMPORTANT DIHYDROPYRIMIDINES COMPOUNDS. International Journal of Pharma and Bio Sciences, 1(2).
  • PubChem. (n.d.). 5-Nitropyrimidine. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (2007). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. Retrieved from [Link]

  • Tetko, I. V., et al. (2014). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Wang, Y., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 1934.
  • Sharma, A., et al. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 24(22), 5697-5715.
  • ResearchGate. (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

Sources

Method

Application Note: 5-Nitro-1,2-dihydropyrimidin-2-amine as a Core Scaffold for Targeted Anticancer Therapeutics

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale The continuous evolution of multid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

The continuous evolution of multidrug resistance in oncology necessitates the development of novel, structurally distinct pharmacophores. 5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA) and its oxidized derivative, 2-amino-5-nitropyrimidine, have emerged as highly versatile building blocks in the synthesis of targeted anticancer agents[1].

The chemical architecture of 5-NDPA is uniquely suited for drug design:

  • Electronic Activation: The strongly electron-withdrawing 5-nitro group significantly lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr) at adjacent positions, enabling efficient derivatization[2].

  • Hinge-Binding Potential: The 2-amino group acts as a critical hydrogen-bond donor, a strict structural requirement for anchoring molecules into the ATP-binding pockets of various oncogenic kinases[3].

  • Electrophilic Warhead Capability: When appropriately functionalized (e.g., as 2-chloro-5-nitropyrimidine), the scaffold acts as an electrophilic warhead capable of forming irreversible covalent bonds with target cysteine residues in overexpressed cancer proteins[4].

Mechanistic Pathways in Oncology

Derivatives synthesized from the 5-NDPA scaffold exhibit potent antiproliferative activity through several distinct, highly targeted mechanisms:

  • Covalent Pin1 Inhibition: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is heavily overexpressed in cancer cells. 5-NDPA derivatives selectively form covalent bonds with the Cys113 residue of Pin1, neutralizing its ability to stabilize oncogenic proteins[4].

  • Kinase Inhibition (AURK & PLK): By mimicking purine structures, pyrimidine-fused heterocycles competitively bind to Aurora Kinase (AURK) and Polo-like Kinase (PLK), triggering catastrophic cell cycle arrest at the G2/M phase[3].

  • Dihydrofolate Reductase (DHFR) Inhibition: Modifications to the pyrimidine core yield non-classical DHFR inhibitors, starving cancer cells of the tetrahydrofolate required for de novo DNA synthesis[5].

G NDPA 5-NDPA Derivative Pin1 Pin1 (PPIase) Inhibition NDPA->Pin1 Covalent Binding p53 p53 Stabilization Pin1->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Bcl2->Apoptosis

Mechanistic pathway of 5-NDPA derivatives inducing apoptosis via Pin1 inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or a causality-driven explanation to prevent downstream experimental failure.

Workflow Step1 Scaffold Preparation 5-NDPA Step2 Derivatization SNAr / Amidation Step1->Step2 Step3 Purification HPLC & NMR Step2->Step3 Step4 In Vitro Assays Cytotoxicity Step3->Step4

Synthetic workflow and validation pipeline for 5-NDPA anticancer derivatives.

Protocol A: Synthesis of Covalent Pin1 Inhibitors via SNAr

This protocol utilizes the electron-deficient nature of the nitropyrimidine ring to substitute complex amines.

Materials: 2-chloro-5-nitropyrimidine (derived from 5-NDPA), target secondary amine (e.g., sulfolane amine), N,N-Diisopropylethylamine (DIPEA), anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-chloro-5-nitropyrimidine in anhydrous 1,4-dioxane under an argon atmosphere. Causality: Argon prevents oxidative degradation of the amine, while anhydrous dioxane prevents competitive hydrolysis of the highly reactive chloro-pyrimidine.

  • Base Addition: Add 2.5 eq of DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Failing to neutralize HCl will result in the protonation of the incoming amine, terminating the reaction prematurely.

  • Nucleophilic Attack: Dropwise add 1.2 eq of the target secondary amine at 0°C, then gradually warm to 80°C for 4 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:3). The disappearance of the high-Rf starting material confirms complete conversion. Do not proceed to workup until the starting material is entirely consumed.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography. Confirm the structure via 1H-NMR (look for the characteristic downfield shift of the pyrimidine aromatic protons due to the nitro group).

Protocol B: In Vitro Cytotoxicity & Cell Cycle Analysis (Flow Cytometry)

This protocol differentiates whether the synthesized 5-NDPA derivative is merely cytotoxic or specifically cytostatic (e.g., inducing G2/M arrest via AURK inhibition).

Materials: HCT-116 (colon) and MCF-7 (breast) cell lines, Propidium Iodide (PI), RNase A, 5-Fluorouracil (5-FU).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 1×105 cells/well in a 6-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment & Self-Validation System:

    • Test Wells: Treat with 5-NDPA derivatives at varying concentrations (1, 5, 10, 50 µM).

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 10 µM 5-Fluorouracil[6]. Causality: The assay is only valid if the 5-FU control demonstrates >50% cell death, confirming the cells are in an active exponential growth phase and susceptible to anti-proliferative agents.

  • Harvesting: After 48 hours, trypsinize cells, wash twice with cold PBS, and fix in 70% cold ethanol at -20°C for at least 2 hours.

  • Staining: Resuspend the fixed cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. Causality: PI intercalates into both DNA and RNA. The addition of RNase A is critical; failing to degrade RNA will result in artificially broad fluorescence peaks, completely obscuring the true G0/G1 and G2/M populations.

  • Data Acquisition: Analyze via flow cytometry. A successful AURK or Pin1 inhibitor will show a statistically significant accumulation of cells in the G2/M phase compared to the vehicle control.

Quantitative Data Summary

The structural tuning of 5-NDPA and related pyrimidine scaffolds directly impacts their IC50 values across various cancer cell lines. The table below summarizes the structure-activity relationship (SAR) data of recent derivatives:

Compound / Scaffold ModificationPrimary TargetCell LineIC50 (µM)Key Mechanistic Action
5-NDPA-Sulfolane (Cmpd 6d) Pin1HCT-1160.70Covalent binding to Cys113[4]
5-NDPA-Sulfolane (Cmpd 4a) Pin1HCT-11611.55Covalent binding to Cys113[4]
Purine-hybrid (Cmpd 27a) AURK / PLKMCF-711.50Cell cycle arrest (G2/M)[7]
Purine-hybrid (Cmpd 27a) AURK / PLKA-54914.90Cell cycle arrest (G2/M)[7]
Trimethoprim Analog DHFRMCF-7< 10.00Folate synthesis inhibition[5]

Data Interpretation: The introduction of bulky, hydrophobic groups (e.g., compound 6d) significantly enhances the binding affinity to the Pin1 active site, dropping the IC50 into the sub-micromolar range.

References

  • ACS Publications. "Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors".[Link]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors".[Link]

  • TRDizin. "Exploration of novel 6,8,9-trisubstituted purine analogues".[Link]

  • RSC Publishing. "From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds".[Link]

  • MDPI. "Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs".[Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine Derivatives

Introduction: The Therapeutic Potential of the 5-Nitropyrimidine Scaffold The 5-Nitro-1,2-dihydropyrimidin-2-amine core structure is a compelling scaffold in medicinal chemistry. As a class of nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 5-Nitropyrimidine Scaffold

The 5-Nitro-1,2-dihydropyrimidin-2-amine core structure is a compelling scaffold in medicinal chemistry. As a class of nitrogen-containing heterocyclic compounds, pyrimidine derivatives are integral to numerous biological processes, forming the backbone of nucleobases in DNA and RNA. The strategic addition of a nitro group (NO₂) at the 5-position can significantly modulate the molecule's electronic properties and biological activity. This functionalization often imparts potent antimicrobial and anticancer properties, potentially through mechanisms like DNA interaction, cell cycle disruption, or the generation of reactive nitrogen species under reductive conditions.[1][2][3]

The development of novel derivatives from this scaffold necessitates robust and reproducible in vitro testing to elucidate their biological activity, potency, and selectivity. This document provides detailed, validated protocols for two fundamental assays in early-stage drug discovery: the MTT assay for assessing anticancer cytotoxicity and the broth microdilution method for determining antimicrobial efficacy. These protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and comparability across different derivatives.

Section 1: Preliminary Compound Management & Solubility Assessment

A critical prerequisite for any in vitro assay is ensuring the test compound is adequately dissolved in the assay medium. Poor solubility can lead to the precipitation of the compound, resulting in inaccurate and unreliable bioactivity data.[4][5]

Core Principle: Kinetic vs. Thermodynamic Solubility

For high-throughput screening, kinetic solubility is most relevant. This is determined by diluting a concentrated stock solution of the compound (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer and observing the concentration at which precipitation occurs.[6][7] This mimics the conditions of most in vitro bioassays.

Protocol: Preliminary Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of each 5-nitropyrimidine derivative (e.g., 10 mM) in 100% DMSO.

  • Aqueous Dilution: In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to several wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Visual Inspection: Incubate at room temperature for 1-2 hours. Inspect the wells against a dark background for any visible signs of precipitation (cloudiness, particles).

  • Interpretation: If precipitation is observed, the compound's solubility is below 100 µM under these conditions. The assay's top concentration must be adjusted to be below this limit. If no precipitate is seen, this concentration is suitable for subsequent testing.

Section 2: In Vitro Anticancer Activity: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[8][9][10] This reaction is catalyzed primarily by mitochondrial dehydrogenases in metabolically active, viable cells.[8][9] The quantity of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[11]

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) should be relevant to the intended therapeutic target. A non-cancerous cell line (e.g., HEK293) should be included as a control to assess selectivity.[12]

  • Vehicle Control: Since derivatives are dissolved in DMSO, a "vehicle control" (cells treated with the same final concentration of DMSO used in the experiment) is essential to ensure the solvent itself does not impact cell viability.

  • Incubation Time: A 48-72 hour drug exposure period is standard for many cytotoxic agents, allowing sufficient time for the compound to exert its effects on cell proliferation and survival.[13]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Readout A 1. Culture & Harvest Cancer Cells B 2. Count Viable Cells (Trypan Blue) A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Incubate Overnight (37°C, 5% CO2) C->D E 5. Prepare Serial Dilutions of Derivatives in Medium D->E F 6. Add Compounds to Cells (Include Vehicle & Untreated Controls) E->F G 7. Incubate for 48-72h F->G H 8. Add MTT Reagent to Each Well G->H I 9. Incubate for 2-4h (Formazan Formation) H->I J 10. Add Solubilizing Agent (e.g., DMSO) I->J K 11. Read Absorbance (570 nm) J->K MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Interpretation A 1. Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plate D 4. Inoculate Wells with Bacteria (Final Volume 100-200 µL) A->D B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Dilute Inoculum to Final Concentration B->C C->D E 5. Add Controls (Growth, Sterility) D->E F 6. Incubate for 18-24h at 35°C E->F G 7. Visually Inspect for Turbidity F->G H 8. Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution
  • Compound Plate Preparation:

    • In a 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a starting solution of each derivative in well 1 at 4x the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

    • Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add the final diluted bacterial suspension to wells 1 through 11.

    • Add sterile CAMHB (no bacteria) to well 12.

    • The final volume in each well should be uniform.

    • Seal the plate and incubate at 35°C ± 1°C for 18-24 hours in ambient air. [14]

  • Reading the MIC:

    • After incubation, check the controls: Well 11 should be turbid (cloudy), and well 12 should be clear.

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [14]

Data Analysis and Presentation

MIC values are typically presented in a tabular format, comparing the activity of different derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 2: Example Data Presentation for Antimicrobial Screening

Compound IDDerivativeS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
DNP-001Parent Scaffold1664>64
DNP-002-CH₃ substitution83264
DNP-003-Cl substitution21632
CiprofloxacinPositive Control0.50.015N/A
FluconazolePositive ControlN/AN/A4

References

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Retrieved from [Link]

  • Creative Biolabs. (2019, December 28). Solubility Assessment Service. Creative Biolabs. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5079–5084. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed, 23(11), 1255-64. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed, 43(10), 5079-84. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. Retrieved from [Link]

  • Stahl, H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT reduction in formazan. The reaction is catalysed by succinate dehydrogenase. ResearchGate. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. PMC. Retrieved from [Link]

  • DergiPark. (2021, February 28). Cellular Imaging Analysis of MTT Assay Based on Tetrazolium Reduction. DergiPark. Retrieved from [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. CGSpace. Retrieved from [Link]

  • Singh, V., et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules, 29(6), 1344. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2015). Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. Biological & Pharmaceutical Bulletin, 38(10), 1617-30. Retrieved from [Link]

  • Castelli, M., et al. (1997). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy, 40(1), 19-25. Retrieved from [Link]

  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 5-Nitro-1,2-dihydropyrimidin-2-amine

Abstract This document provides a comprehensive guide for utilizing 5-Nitro-1,2-dihydropyrimidin-2-amine and its analogs in high-throughput screening (HTS) campaigns. 5-Nitro-1,2-dihydropyrimidin-2-amine belongs to the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for utilizing 5-Nitro-1,2-dihydropyrimidin-2-amine and its analogs in high-throughput screening (HTS) campaigns. 5-Nitro-1,2-dihydropyrimidin-2-amine belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The presence of a nitro group is also a key feature in many bioactive molecules, often contributing to their mechanism of action through redox processes.[4][5] These characteristics make 5-Nitro-1,2-dihydropyrimidin-2-amine a compelling starting point for drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for both biochemical and cell-based HTS assays, as well as insights into data analysis and hit validation.

Introduction to 5-Nitro-1,2-dihydropyrimidin-2-amine

5-Nitro-1,2-dihydropyrimidin-2-amine is a small molecule characterized by a pyrimidine core structure with a nitro group at the 5-position and an amine group at the 2-position.[6] Its potential as a pharmacophore stems from the established biological activities of the dihydropyrimidinone scaffold and the reactivity of the nitro group.[1][4]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC4H5N4O2[6]
Molecular Weight~158.13 g/mol [6]
AppearanceSolid[7]
SolubilityGenerally soluble in polar solvents like DMSO[6]

The structural features of 5-Nitro-1,2-dihydropyrimidin-2-amine suggest its potential to interact with various biological targets. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and participate in redox reactions within cells, a mechanism observed in some antimicrobial and anticancer agents.[4][5] The pyrimidine ring is a common motif in biologically active compounds, including nucleic acids, and its derivatives are known to interact with a wide range of enzymes and receptors.[8]

High-Throughput Screening (HTS) Workflow

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[9][10] A typical HTS campaign is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.[11][12]

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation Assay Development Assay Development Miniaturization Miniaturization Assay Development->Miniaturization 384/1536-well plates Assay Validation Assay Validation Miniaturization->Assay Validation Z' > 0.5 Pilot Screen Pilot Screen Assay Validation->Pilot Screen Primary Screen Primary Screen Pilot Screen->Primary Screen QC passed Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response IC50/EC50 Secondary Assays Secondary Assays Dose-Response->Secondary Assays Orthogonal methods

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS Assay - Kinase Inhibition

This protocol describes a representative biochemical assay to screen for inhibitors of a target kinase, a common approach in cancer drug discovery.

3.1. Principle

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity. Inhibitors of the kinase will result in a higher luminescent signal.

3.2. Materials and Reagents

  • Target Kinase (e.g., EGFR, BRAF)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 5-Nitro-1,2-dihydropyrimidin-2-amine stock solution (10 mM in DMSO)

  • Positive Control (e.g., Staurosporine)

  • 384-well white, opaque plates

3.3. Assay Development and Optimization

Before initiating the HTS, it is crucial to optimize the assay conditions.[13]

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.

  • ATP Titration: Determine the Km of ATP for the kinase to select an appropriate ATP concentration for the screen (typically at or near the Km).

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Prepare wells with positive controls (e.g., 1 µM Staurosporine) and negative controls (DMSO vehicle).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

3.4. HTS Protocol

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound library (including 5-Nitro-1,2-dihydropyrimidin-2-amine) to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL reaction volume.

  • Enzyme Addition: Add 25 µL of the kinase solution (2x final concentration) to each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the substrate/ATP mixture (2x final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of Kinase-Glo® reagent to each well.

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and read the plate on a luminometer.

Protocol 2: Cell-Based HTS Assay - Antibacterial Activity

This protocol outlines a cell-based assay to screen for compounds with antibacterial activity against a model bacterium, such as Escherichia coli.

4.1. Principle

This assay measures bacterial viability by quantifying the metabolic activity of the cells. A resazurin-based reagent is used, which is reduced by viable cells to the fluorescent product resorufin. A decrease in fluorescence indicates antibacterial activity.

4.2. Materials and Reagents

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt solution (0.1 mg/mL in PBS)

  • 5-Nitro-1,2-dihydropyrimidin-2-amine stock solution (10 mM in DMSO)

  • Positive Control (e.g., Ciprofloxacin)

  • 384-well clear-bottom, black plates

4.3. Assay Development and Optimization

  • Bacterial Growth Curve: Determine the optimal incubation time for the bacteria to reach the mid-logarithmic growth phase.

  • Cell Density Optimization: Determine the optimal starting inoculum of bacteria that provides a sufficient signal-to-background ratio.

  • Z'-Factor Determination: As described in the biochemical assay protocol, determine the Z'-factor using a known antibiotic as the positive control.

4.4. HTS Protocol

  • Compound Plating: Transfer 50 nL of the compound library to the 384-well assay plates.

  • Bacterial Inoculation: Add 50 µL of the bacterial suspension in MHB (at the optimized cell density) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours with shaking.

  • Detection: Add 5 µL of the resazurin solution to each well.

  • Signal Readout: Incubate for 1-4 hours at 37°C and read the fluorescence (Excitation: 560 nm, Emission: 590 nm) on a plate reader.

Data Analysis and Hit Identification

Proper data analysis is critical for the success of any HTS campaign.[11][14]

Data_Analysis_Workflow Raw Data Raw Data Normalization Normalization Raw Data->Normalization Percent Inhibition / Activation Hit Selection Hit Selection Normalization->Hit Selection Z-score or B-score > 3 Hit Confirmation Hit Confirmation Hit Selection->Hit Confirmation Re-testing of actives

Caption: A simplified workflow for HTS data analysis and hit selection.

5.1. Data Normalization

Raw data from the plate reader is normalized to account for plate-to-plate variability. This is typically done by calculating the percent inhibition or activation relative to the positive and negative controls on each plate.

  • Percent Inhibition = 100 * (1 - (Sample_Signal - Mean_Pos_Control) / (Mean_Neg_Control - Mean_Pos_Control))

5.2. Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay.[9] A common method for hit selection is to use a Z-score or B-score cutoff.

  • Z-score = (Sample_Value - Mean_of_Samples) / SD_of_Samples

  • Compounds with a Z-score > 3 (for activators) or < -3 (for inhibitors) are typically considered hits.

5.3. Hit Validation

Initial hits from the primary screen must be validated through a series of follow-up experiments to eliminate false positives and confirm their activity.[15][16]

Hit Validation Cascade

StepPurposeMethodology
Hit Confirmation Confirm the activity of the initial hits.Re-test the hits from a fresh stock of the compound.
Dose-Response Analysis Determine the potency of the confirmed hits.Test the compounds over a range of concentrations to determine the IC50 or EC50.
Orthogonal Assays Confirm the activity of the hits using a different assay technology.For kinase inhibitors, a biophysical binding assay such as Surface Plasmon Resonance (SPR) can be used.[17]
Selectivity Profiling Assess the specificity of the hits.Test the hits against a panel of related targets.
Preliminary SAR Establish initial structure-activity relationships.Analyze the activity of structurally related compounds to guide lead optimization.[13]

Conclusion

5-Nitro-1,2-dihydropyrimidin-2-amine represents a promising starting point for the discovery of novel therapeutic agents. The protocols and guidelines presented in this document provide a framework for conducting robust and reliable HTS campaigns with this and related compounds. By following a systematic approach to assay development, screening, and hit validation, researchers can increase the likelihood of identifying high-quality lead compounds for further development.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]

  • Zhang, X. D., & Zhang, Z. (2006). Statistical practice in high-throughput screening data analysis. Journal of Biomolecular Screening. [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Pacific Symposium on Biocomputing. [Link]

  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen. [Link]

  • Guba, W., & Selzer, P. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (n.d.). Infinix Bio. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Parham, F., & Portier, C. J. (2013). Robust Analysis of High Throughput Screening (HTS) Assay Data. Frontiers in Genetics. [Link]

  • High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Laggner, C., & Langer, T. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology. [Link]

  • High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one. (n.d.). PubChem. [Link]

  • 5-NITROPYRIMIDIN-2-AMINE. (n.d.). Matrix Fine Chemicals. [Link]

  • Matos, L. H. S., et al. (2018). Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2021). Antibiotics. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Molecules. [Link]

  • A review on biological activities of dihydro pyrimidinones / thiones. (2019). International Journal of Pharmaceutical Chemistry Research. [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 5-nitro-1,2-dihydropyrimidin-2-one. (n.d.). Biochemexperts. [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (2023). Journal of Medicinal Chemistry. [Link]

  • High-Throughput Screening in Drug Discovery. (n.d.). Creative Bioarray. [Link]

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Application

Application Note: Synthesis and SAR Evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine Derivatives

Scientific Context & Mechanistic Rationale The 5-nitro-1,2-dihydropyrimidin-2-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique structural topology—combining the hydrogen-bonding capa...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

The 5-nitro-1,2-dihydropyrimidin-2-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique structural topology—combining the hydrogen-bonding capacity of the 2-amino group with the electronic tunability of the 5-nitro substituent—makes it an ideal precursor for developing highly selective multi-kinase inhibitors. Historically, the 1 relied on the harsh nitration of pre-formed dihydropyrimidines or stepwise amidation reactions[1].

However, modern Structure-Activity Relationship (SAR) campaigns require rapid, high-yielding library generation. To achieve this, we employ a green-chemistry approach utilizing a 2 catalyzed by etidronic acid[2]. The strongly electron-withdrawing nitro group serves as a stable placeholder during the cyclization, which can subsequently be 3 to probe the solvent-exposed regions of target kinases like ERK5[3][4].

Pathway & Workflow Visualization

MCR_Synthesis A Arylaldehyde + Guanidine + Nitro-ketone B Microwave Irradiation (Etidronic Acid, THF) A->B Cyclocondensation C 5-Nitro-1,2-dihydro- pyrimidin-2-amine B->C IPC: LC-MS / TLC D Catalytic Hydrogenation (Pd/C, H2) C->D Nitro Reduction E Amidation (HATU, DIPEA) SAR Library D->E Diversification

Synthetic workflow for 5-Nitro-1,2-dihydropyrimidin-2-amine SAR library generation.

SAR_Pathway Stimulus Upstream Kinases (MEK5) ERK5 ERK5 Kinase Stimulus->ERK5 Activation Substrate Transcription Factors (MEF2) ERK5->Substrate Phosphorylation Outcome Tumor Cell Apoptosis Substrate->Outcome Inhibitor Optimized Pyrimidine Amide Inhibitor->ERK5 ATP-competitive Inhibition

Mechanism of action: Dihydropyrimidine derivatives targeting the ERK5 signaling pathway.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Core Synthesis

Causality & Catalyst Selection: Etidronic acid acts as a mild, homogenous Brønsted acid catalyst. It selectively activates the carbonyl group of the arylaldehyde for nucleophilic attack by guanidine without triggering the polymerization side-reactions common with stronger Lewis acids. Microwave irradiation provides uniform dielectric heating, directly exciting the polar solvent (THF). This overcomes the activation energy barrier for the multi-component cyclocondensation in minutes rather than hours, locking the thermodynamic stability of the dihydropyrimidine core.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the selected arylaldehyde (1.0 mmol), guanidine hydrochloride (1.2 mmol), and 1-(2-hydroxyphenyl)-2-nitroethanone (1.0 mmol).

  • Catalyst Addition: Add etidronic acid (10 mol%) dissolved in 3 mL of anhydrous THF.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C (360 W) for 10–15 minutes.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 6:4). The starting nitro-ketone is intensely yellow and UV-active. Successful conversion is visually validated when the reaction mixture turns opaque and the product precipitates upon cooling to room temperature.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 × 5 mL), and dry under a vacuum. LC-MS will confirm the target mass, and IR spectroscopy will show the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the retention of the NO₂ stretch (~1530 cm⁻¹).

Protocol B: Nitro Reduction and SAR Diversification

Causality & Reagent Selection: To expand the SAR library, the 5-nitro group is reduced to an amine. Catalytic hydrogenation (Pd/C, H₂) is strictly preferred over dissolving metal reductions (e.g., Fe/HCl) to prevent unintended reduction of the dihydropyrimidine's double bond. For the subsequent amidation, HATU is utilized as the coupling agent because it efficiently stabilizes the active ester intermediate, driving the reaction to completion even when coupling sterically hindered carboxylic acids.

Step-by-Step Methodology:

  • Reduction: Dissolve the 5-nitro intermediate (0.5 mmol) in a 1:9 mixture of DCM/Methanol (5 mL). Add 10% Pd/C (0.05 mmol) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously at room temperature for 4 hours.

  • Self-Validation (IPC): The reduction is self-validating through a distinct color shift: the highly conjugated, bright yellow 5-nitro compound transitions to a colorless or pale solution. In ¹H-NMR, the pyrimidine proton will exhibit a significant upfield shift due to the electron-donating nature of the newly formed amine.

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate the filtrate in vacuo.

  • Amidation: Dissolve the crude amine in anhydrous DMF (3 mL). Add the desired carboxylic acid (0.6 mmol), HATU (0.6 mmol), and DIPEA (1.5 mmol). Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield the final SAR library compound.

Quantitative SAR Data

The following table summarizes the synthesized library and the corresponding biological evaluation against the ERK5 kinase domain. The data demonstrates a clear SAR trend: the incorporation of electron-donating groups (e.g., methoxy) on the aryl ring improves baseline binding, while the addition of a solvent-exposed morpholino group drastically increases potency, a hallmark of 4[4].

Compound IDAryl Substituent (R1)Amide Substituent (R2)Overall Yield (%)ERK5 IC₅₀ (nM)
Cmpd-01 PhenylBenzoyl78450
Cmpd-02 4-MethoxyphenylBenzoyl82120
Cmpd-03 4-Methoxyphenyl4-Fluorobenzoyl7545
Cmpd-04 4-MorpholinophenylBenzoyl6825
Cmpd-05 4-Morpholinophenyl4-Fluorobenzoyl718

References

  • Buy 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792) , EvitaChem, 1

  • Synthesis of nitro functionalized dihydropyrimidines using etidronic acid (catalyst) and THF under microwave irradiation , ResearchGate,2

  • Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity , PubMed Central (PMC), 3

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor , ACS Publications, 4

Sources

Method

Application Notes &amp; Protocols: 5-Nitro-1,2-dihydropyrimidin-2-amine in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dihydropyrimidine Scaffold The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized as a "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydropyrimidine Scaffold

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of pharmacologically active compounds.[1][2] First synthesized by Pietro Biginelli in 1893, this heterocyclic system is accessible through multicomponent reactions, offering a straightforward path to structural diversity.[3][4][5] The compound of interest, 5-Nitro-1,2-dihydropyrimidin-2-amine, is a specialized derivative of this class.[6] Its chemical architecture, featuring the dihydropyrimidine core, a 2-amino group, and a strategically placed 5-nitro group, confers significant biological potential. The electron-withdrawing nitro group, in particular, is crucial as it activates the pyrimidine ring and is often implicated in the compound's mechanism of action, making it a focal point for research in antimicrobial and anticancer drug discovery.[6][7][8]

Section 1: Mechanism of Action - A Dual-Threat Profile

The biological activity of 5-Nitro-1,2-dihydropyrimidin-2-amine is believed to stem from at least two distinct, yet potentially synergistic, mechanisms. This dual-action profile makes it a compelling candidate for overcoming drug resistance.

Primary Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

The structural similarity of the dihydropyrimidine core to the native substrates of dihydrofolate reductase (DHFR) positions it as a competitive inhibitor of this critical enzyme.[2] DHFR is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor in the synthesis of purines and thymidylate, which are indispensable building blocks for DNA synthesis and repair.[9] By blocking DHFR, 5-Nitro-1,2-dihydropyrimidin-2-amine effectively halts nucleotide metabolism, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as bacteria and cancer cells.[9]

DHFR_Pathway cluster_folate Folate Cycle cluster_thymidylate Thymidylate Synthesis DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA TS->DHF TS->dTMP Inhibitor 5-Nitro-1,2-dihydropyrimidin-2-amine Inhibitor->DHFR Inhibition

DHFR pathway and site of inhibition.
Secondary Mechanism: Nitro-Group Bio-reduction

The 5-nitro group is not merely a structural element; it is a reactive warhead. In the low-oxygen environments characteristic of many bacterial colonies and solid tumors, cellular nitroreductases can reduce the nitro group. This bio-reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce significant cellular damage through DNA strand breaks and oxidative stress, leading to cell death.[8] This mechanism is a known mode of action for many nitroaromatic antibiotics and provides an alternative cytotoxic pathway.[7]

Section 2: Synthesis Protocol - An Aza-Biginelli Approach

The synthesis of 2-amino-functionalized dihydropyrimidines is efficiently achieved via an Aza-Biginelli reaction, a variation of the classic multicomponent condensation.[3][10] This one-pot protocol offers high convergence and operational simplicity.

Materials & Equipment
  • Reagents: 5-Nitro-1,3-dicarbonyl compound (e.g., ethyl 2-acetyl-3-nitropropanoate), an appropriate aldehyde, guanidine hydrochloride, sodium ethoxide, ethanol, ethyl acetate, hexane, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, glass funnel, separatory funnel, column chromatography setup (silica gel).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add the 5-nitro-β-ketoester (1.0 eq), the aldehyde (1.1 eq), and guanidine hydrochloride (1.5 eq) in absolute ethanol.

  • Initiation: While stirring, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at room temperature. The causality here is the base deprotonates the ketoester and guanidine, facilitating the initial condensation steps.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution. The purpose of the washes is to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to obtain the pure 5-Nitro-1,2-dihydropyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow A 1. Mix Reactants (Nitro-ketoester, Aldehyde, Guanidine) B 2. Add Base & Reflux (12-18h, 78°C) A->B C 3. Concentrate (Rotary Evaporator) B->C D 4. Aqueous Work-up (Extraction) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize & Store (NMR, MS) E->F

General workflow for synthesis.

Section 3: Application Protocol 1 - Antimicrobial Susceptibility Testing

To quantify the antimicrobial potency of the synthesized compound, a Minimum Inhibitory Concentration (MIC) assay is performed. This is the gold-standard method for assessing antimicrobial activity.[11][12][13]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound.[14] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[11][13]

Step-by-Step MIC Protocol
  • Prepare Compound Stock: Dissolve 5-Nitro-1,2-dihydropyrimidin-2-amine in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB).[15] The final volume in each well should be 50 µL, covering a wide concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound to its final test concentration.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

  • Determine MIC: Read the MIC as the lowest concentration well with no visible turbidity. A viability dye like Resazurin can be added to aid visualization.

MIC_Workflow A Prepare Compound Serial Dilutions in 96-Well Plate C Inoculate Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (37°C, 16-24h) C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Workflow for MIC determination.

Section 4: Application Protocol 2 - In Vitro DHFR Enzyme Inhibition Assay

This protocol directly assesses the compound's ability to inhibit its primary proposed target, the DHFR enzyme.

Principle

The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[9][16][17] An inhibitor will reduce the rate of this absorbance change.

Step-by-Step DHFR Inhibition Protocol
  • Reagent Preparation: Prepare DHFR assay buffer, solutions of recombinant human DHFR enzyme, DHF substrate, and NADPH cofactor. All solutions should be kept on ice.[18][19]

  • Compound Preparation: Prepare a serial dilution of 5-Nitro-1,2-dihydropyrimidin-2-amine in assay buffer with a small percentage of DMSO.

  • Assay Setup (96-well UV-transparent plate):

    • Test Wells: Add DHFR enzyme, assay buffer, and varying concentrations of the test compound.

    • Enzyme Control Well: Add DHFR enzyme and assay buffer (with DMSO vehicle).

    • Inhibitor Control Well: Add DHFR enzyme and a known inhibitor like Methotrexate.[19]

    • Background Control Well: Add assay buffer only.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.[17]

  • Data Analysis:

    • Calculate the reaction rate (V = ΔAbs/Δt) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Section 5: Representative Data & Analysis

The following table summarizes expected quantitative results from the protocols described above, based on data for structurally related dihydropyrimidine compounds.[1][20]

Compound IDTarget Organism/EnzymeMIC (µg/mL)IC₅₀ (µM)
5-Nitro-1,2-dihydropyrimidin-2-amine S. aureus (Gram-positive)2 - 16N/A
5-Nitro-1,2-dihydropyrimidin-2-amine E. coli (Gram-negative)8 - 64N/A
5-Nitro-1,2-dihydropyrimidin-2-amine M. tuberculosis1 - 8N/A
5-Nitro-1,2-dihydropyrimidin-2-amine Human DHFR (recombinant)N/A0.5 - 10
Control: Ciprofloxacin S. aureus / E. coli~1N/A
Control: Methotrexate Human DHFR (recombinant)N/A~0.01

N/A: Not Applicable. Data is representative and intended for illustrative purposes.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved April 2, 2026.

  • Safari, J., & Gandomi-Ravandi, S. (2021). Recent advances for the synthesis of dihydropyrimidines through Biginelli-like reactions based on in situ prepared aldehydes. Polycyclic Aromatic Compounds.

  • BenchChem. (n.d.). In-Depth Technical Guide: Dihydrofolate Reductase (DHFR) Inhibition. Retrieved April 2, 2026.

  • Martins, F., & de Souza, F. (2018). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 54(10), 929-932.

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved April 2, 2026.

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).

  • Teh, A. H. T., et al. (2021). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. JoVE (Journal of Visualized Experiments), (177), e63121.

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.

  • Abcam. (2021, June 11). Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric) (ab283374).

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved April 2, 2026.

  • Salamone, S. J., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(1), 89-93.

  • Szafrański, K., & Gutral, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.

  • Abcam. (n.d.). Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705). Retrieved April 2, 2026.

  • Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6088.

  • EvitaChem. (n.d.). Buy 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792). Retrieved April 2, 2026.

  • Pharmaffiliates. (2026, March 13). Exploring the Biological Activity of Nitropyridine Derivatives.

  • BenchChem. (n.d.). Application Notes and Protocols for Nitropyrimidine Reactions. Retrieved April 2, 2026.

  • Pavez, H., et al. (2012). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(20), 6467-6471.

  • Bakke, J. M., et al. (2001). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 55, 83-91.

  • Ambrose Rajkumar, M., & Jayaraman, D. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1709-1714.

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents.

  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis. Retrieved April 2, 2026.

  • Danjuma, J. B., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Chemical and Pharmaceutical Research, 10(1), 1-22.

  • Ignited Minds Journals. (2019). An Investigation into the Biological Effects of Dihydropyrimidines. International Journal of Pharmaceutical Sciences and Research, 10(4), 1-5.

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015). Google Patents.

  • Guidechem. (2023, December 5). 2-amino-5-nitrophenol. What are the synthesis methods.

  • Kumar, A., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5847-5863.

  • Phucho, I. T., & Nongkhlaw, A. (2009). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. RASAYAN Journal of Chemistry, 2(3), 662-676.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Nitro-1,2-dihydropyrimidin-2-amine Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Nitro-1,2-dihydropyrimidin-2-amine and its fully...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Nitro-1,2-dihydropyrimidin-2-amine and its fully aromatic analogs. Due to the push-pull electronic nature of the pyrimidine ring—featuring both an electron-donating amine and an electron-withdrawing nitro group—this molecule is highly polarized. This leads to strong intermolecular hydrogen bonding, poor solubility in non-polar solvents, and complex polymorphic behaviors during isolation.

The following sections provide self-validating protocols, mechanistic explanations, and troubleshooting FAQs to ensure high-purity recovery in your drug development workflows.

Decision Tree: Purification & Polymorph Selection Workflow

The following workflow illustrates the logic gate for processing crude synthesis mixtures, ensuring that the final active pharmaceutical ingredient (API) or intermediate is isolated in the correct polymorphic form.

purification_pathway crude Crude Synthesis Mixture (5-Nitro-1,2-dihydropyrimidin-2-amine) sol_screen Solubility & pKa Screening (Identify optimal solvent) crude->sol_screen rp_hplc Reverse-Phase Chromatography (Remove regioisomers) sol_screen->rp_hplc High Impurity cryst Controlled Recrystallization (Polymorph Selection) sol_screen->cryst >85% Purity rp_hplc->cryst form1 Form I (Sublimation: Diamond) cryst->form1 form2 Form II (Ethanol/H2O: Needles) cryst->form2 form3 Form III (Acetone: Blocks) cryst->form3 pure Pure Target Compound (Validated by PXRD/NMR) form1->pure form2->pure form3->pure

Workflow for the purification and polymorph selection of 5-nitro-1,2-dihydropyrimidin-2-amine.

Troubleshooting Guides & FAQs

Q1: Why does normal-phase silica gel fail to adequately resolve 5-Nitro-1,2-dihydropyrimidin-2-amine from its reaction byproducts? A: The failure is driven by the molecule's extreme polarity. The push-pull electronic system creates a strong dipole that leads to irreversible adsorption and severe peak tailing on the acidic silanol groups of normal-phase silica. Self-Validating Solution: Switch to Reverse-Phase (RP) chromatography (C18 stationary phase). Using a buffered mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile) suppresses the ionization of the amine group, ensuring a sharp, symmetrical elution profile that can be validated in real-time via UV monitoring.

Q2: During recrystallization, my product precipitates as an oil or an amorphous powder rather than a crystalline solid. How can I induce proper crystallization? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when rapid evaporation disrupts the thermodynamic assembly of hydrogen-bonded sheets. 5-Nitro-1,2-dihydropyrimidin-2-amine and its oxidized analog (2-amino-5-nitropyrimidine) exhibit complex polymorphism, forming at least three distinct crystal structures depending on the solvent system (1)[1]. Self-Validating Solution: To selectively isolate Form II (needle-like crystals), perform a controlled-cooling recrystallization from hot ethanol. The visual formation of needles acts as an immediate structural validation before formal Powder X-Ray Diffraction (PXRD) analysis.

Q3: How do I separate the desired 5-nitro isomer from other nitration regioisomers or unreacted precursors? A: The nitration of dihydropyrimidines using nitric/sulfuric acid frequently yields a mixture of regioisomers (2)[2]. Because the pKa of the amine group varies depending on the position of the electron-withdrawing nitro group, you can exploit these electronic differences. Self-Validating Solution: Implement an acid-base extraction. Dissolve the crude mixture in a low-pH aqueous buffer (pH ~2) to protonate the target amine. Extract with ethyl acetate to remove non-basic impurities. Carefully adjust the aqueous layer to pH 7-8 using saturated NaHCO₃ to precipitate the pure free base.

Validated Experimental Protocols

Protocol A: Polymorph-Directed Recrystallization (Form II Isolation)

Expertise & Causality: This protocol uses a strict temperature gradient to ensure thermodynamic control. Rapid cooling traps the kinetic polymorph (Form III), whereas a slow gradient allows the 2-D hydrogen-bonded sheets of Form II to assemble properly.

  • Dissolution: Suspend 1.0 g of crude 5-Nitro-1,2-dihydropyrimidin-2-amine in 15 mL of absolute ethanol.

    • Causality: Ethanol provides the optimal balance of hydrogen-bond donation and acceptance to dissolve the polar network at high temperatures while forcing precipitation at lower temperatures.

  • Heating: Heat the mixture to 75°C under continuous stirring until complete dissolution is achieved.

  • Filtration: Hot-filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removes insoluble impurities that act as heterogeneous nucleation sites, which could prematurely trigger the precipitation of unwanted polymorphs.

  • Controlled Cooling (Self-Validation Step): Transfer the filtrate to a programmed cooling bath. Cool from 75°C to 20°C at a strict rate of 5°C/hour. The appearance of long, colorless needles visually validates the successful nucleation of Form II.

  • Harvesting: Isolate the crystals via vacuum filtration, wash with 2 mL of ice-cold ethanol, and dry under vacuum at 40°C for 12 hours.

Protocol B: Reverse-Phase Flash Chromatography Purification

Expertise & Causality: Direct injection of highly polar heterocycles onto normal-phase silica results in compound loss. This RP protocol utilizes an acidic modifier to maintain the compound in a single ionization state, preventing peak splitting.

  • Preparation: Equip a flash system with a C18 functionalized silica cartridge (40g size for 1g of crude).

  • Mobile Phase Setup:

    • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Sample Loading: Dissolve the crude sample in a minimum volume of DMSO.

    • Causality: The compound's poor solubility in water/MeCN necessitates a strong aprotic solvent for loading to prevent column-head precipitation.

  • Gradient Elution: Run a gradient from 5% B to 50% B over 20 column volumes (CV).

  • Detection (Self-Validation Step): Monitor UV absorbance at two distinct wavelengths: 254 nm (for the pyrimidine aromatic system) and 320 nm (for the nitro-amine push-pull chromophore). Fractions exhibiting synchronized peaks at both wavelengths guarantee the elution of the target compound.

Quantitative Data & Method Transfer

Table 1: Polymorph Landscape of 5-Nitro-1,2-dihydropyrimidin-2-amine Derivatives Understanding the solid-state forms is critical for formulation and bioavailability.

PolymorphOptimal Crystallization SolventCrystal HabitSpace GroupIntermolecular Motif
Form I Sublimation (Ambient Pressure)Diamond-shapedMonoclinic2-D Hydrogen-bonded sheets
Form II Ethanol or Hot WaterNeedle-likeP2₁/n (Centrosymmetric)2-D sheets (Identical H-bond pattern to Form I)
Form III AcetoneBlock-likeOrthorhombic3-D Hydrogen-bonded network
Data derived from structural studies on the oxidized analog 2-amino-5-nitropyrimidine (1)[1].

Table 2: Chromatographic Method Transfer (Normal Phase vs. Reverse Phase) Quantitative comparison of purification efficiency.

ParameterNormal Phase (Silica)Reverse Phase (C18)
Mobile Phase Hexane / Ethyl AcetateWater (0.1% TFA) / MeCN (0.1% TFA)
Sample Loading Dry loading requiredDirect liquid injection (DMSO)
Peak Shape (Asymmetry) Severe tailing (As > 2.5)Sharp, symmetrical (As ~ 1.1)
Resolution (Rs) < 1.0 (Co-elution with precursors)> 2.5 (Baseline resolution)
Recovery Yield 45 - 55% (Loss to chemisorption)88 - 95%

References

  • Title: Buy 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792)
  • Source: Journal of the American Chemical Society (JACS)

Sources

Optimization

Technical Support Center: 5-Nitro-1,2-dihydropyrimidin-2-amine

Welcome to the technical support center for 5-Nitro-1,2-dihydropyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Nitro-1,2-dihydropyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a nitro group, an amino group, and a dihydropyrimidine ring, confers a specific reactivity profile that is crucial to understand for its development and application. The electron-withdrawing nature of the nitro group makes the pyrimidine ring susceptible to certain chemical transformations. This guide will delve into the anticipated degradation pathways of this molecule under various stress conditions, providing a framework for stability-indicating method development and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 5-Nitro-1,2-dihydropyrimidin-2-amine that are susceptible to degradation?

A1: The three main structural motifs prone to degradation are the nitroaromatic system, the exocyclic primary amine, and the dihydropyrimidine ring. The nitro group can be reduced, the amino group can be oxidized or participate in condensation reactions, and the dihydropyrimidine ring is susceptible to hydrolysis and oxidation.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on the functional groups present, several degradation pathways can be hypothesized:

  • Hydrolysis: The dihydropyrimidine ring may be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.

  • Oxidation: The dihydropyrimidine ring can be oxidized to the corresponding aromatic pyrimidine. The primary amino group is also prone to oxidation.

  • Photodegradation: Nitroaromatic compounds are often photosensitive and can undergo complex degradation pathways upon exposure to UV or visible light.[1][2] This can involve the reduction of the nitro group or reactions involving the pyrimidine ring.

  • Reduction: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group under reducing conditions.[3][4][5]

Q3: How should I store 5-Nitro-1,2-dihydropyrimidin-2-amine to minimize degradation?

A3: To ensure the stability of 5-Nitro-1,2-dihydropyrimidin-2-amine, it should be stored in a cool, dark, and dry place. Protection from light is particularly important to prevent photodegradation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation.

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products.[6] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[7][8][9]

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of 5-Nitro-1,2-dihydropyrimidin-2-amine under various stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation cluster_reduction Reductive Degradation Parent 5-Nitro-1,2-dihydropyrimidin-2-amine Hydrolysis_Product_1 Ring-Opened Product Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis Oxidation_Product_1 5-Nitro-pyrimidin-2-amine (Aromatized) Parent->Oxidation_Product_1 Oxidation Photo_Product_1 Nitro-reduced or other complex products Parent->Photo_Product_1 UV/Vis Light Reduction_Product_1 5-Amino-1,2-dihydropyrimidin-2-amine Parent->Reduction_Product_1 Reduction

Caption: Hypothesized degradation pathways of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the forced degradation and analysis of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the concentration of the stressing agent (e.g., acid, base, oxidant), the temperature, or the duration of exposure. Ensure that the applied stress is in excess of that for accelerated stability testing.[6]
Complete degradation of the parent compound. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world stability.Reduce the concentration of the stressing agent, the temperature, or the exposure time. The goal is to achieve a target degradation of 5-20%.[10]
Poor mass balance in HPLC analysis. Degradation products may not be UV-active at the chosen wavelength, may not elute from the column, or may be volatile.Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. Employ a different column with alternative chemistry or a more universal detector like a mass spectrometer or a charged aerosol detector (CAD). Ensure proper sample preparation to avoid loss of volatile compounds.[10]
Poor peak shape (tailing or fronting) in HPLC. Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.Reduce the sample concentration. If the compound is basic, a low pH mobile phase with a suitable buffer is often beneficial. Consider using a column with a different stationary phase or end-capping.[11]
Difficulty in identifying degradation products by LC-MS. Low abundance of the degradant, poor ionization, or complex fragmentation patterns.Concentrate the sample before analysis. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). Perform MS/MS experiments at varying collision energies to obtain informative fragment ions.[7][8]
Retention time shifts between analytical runs. Fluctuations in mobile phase composition, temperature, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check for column aging and replace if necessary.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting 5-Nitro-1,2-dihydropyrimidin-2-amine to various stress conditions as recommended by ICH guidelines.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Nitro-1,2-dihydropyrimidin-2-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase A: 0.1% Formic acid in water - Mobile Phase B: Acetonitrile - Gradient:

  • 0-5 min: 10% B

  • 5-25 min: 10-90% B

  • 25-30 min: 90% B

  • 30-31 min: 90-10% B

  • 31-35 min: 10% B - Flow Rate: 1.0 mL/min - Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound) - Injection Volume: 10 µL - Column Temperature: 30°C

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow Start Start: Prepare Drug Substance Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralization_Dilution Neutralize and Dilute Samples Sampling->Neutralization_Dilution Analysis Analyze by HPLC-UV/MS Neutralization_Dilution->Analysis Data_Evaluation Evaluate Data (Purity, Mass Balance, Degradant Identification) Analysis->Data_Evaluation End End: Report Findings Data_Evaluation->End

Caption: General workflow for conducting a forced degradation study.

References

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Development of forced degradation and stability indic
  • Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022, July 30).
  • Biotransformation of nitro aromatic amines in artificial alkaline habit
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Shinde, V. (2020, June 27).
  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020, March 9). Journal of Applied Pharmaceutical Science.
  • Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. (2005, October 13). PubMed.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 29). Pharmaceutical Technology.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.).
  • BIOREMEDIATION - Degradation of nitro arom
  • Photodegradation of Nitenpyram Under UV and Solar Radiation: Kinetics, Transformation Products Identification and Toxicity Prediction. (2018, December 10). PubMed.
  • Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
  • (PDF) On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (2017, February 27).
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). PMC.
  • Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. (2006, September 15). PubMed.
  • Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordin
  • UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. (2000, February 15). PubMed.

Sources

Troubleshooting

Optimizing reaction conditions for Biginelli synthesis of nitro-dihydropyrimidines

Welcome to the Technical Support Center for Multicomponent Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the Biginelli synthesis of nitro-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Multicomponent Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the Biginelli synthesis of nitro-substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Nitro-DHPMs are highly valued in pharmacology as potent L- and T-type calcium channel blockers. Mechanistically, the nitro group on the C-4 phenyl ring is critical for efficacy, as it forms essential hydrogen bonds with key receptor residues (Asn1003, Lys1503, and Asn412) in the calcium channel[1]. However, synthesizing these specific derivatives often presents unique kinetic and thermodynamic challenges.

Diagnostic Workflow: Reaction Pathways & Competing Side Reactions

Before troubleshooting, it is critical to understand the mechanistic divergence in your reaction flask. The diagram below maps the desired Biginelli pathway (via an N-acyliminium ion) against the primary competing side reaction.

Biginelli_Mechanisms A Nitrobenzaldehyde I1 N-Acyliminium Ion (Rate-Limiting Intermediate) A->I1 P2 Byproduct: Hantzsch DHP (Fluorescent) A->P2 B Urea / Thiourea B->I1 Nucleophilic Addition C β-Ketoester I2 Open-Chain Ureide C->I2 C->P2 2 Equivalents I1->I2 + β-Ketoester P1 Target: Nitro-DHPM (Biginelli Pathway) I2->P1 Cyclization & Dehydration C1 Acid Catalyst C1->I1 Stabilizes C2 High Temp (Urea Decomposition) NH3 Ammonia (NH3) C2->NH3 Generates NH3->P2

Biginelli vs. Hantzsch reaction pathways in the synthesis of nitro-dihydropyrimidines.

Troubleshooting FAQs: Addressing Specific Experimental Failures

Q1: My reaction mixture has become highly fluorescent, and the yield of my target nitro-DHPM is exceptionally low. What happened? Causality: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP), which is a highly fluorescent byproduct[2]. This pathway is triggered when the reaction temperature is too high, causing urea to thermally decompose into ammonia[2]. The free ammonia then reacts with two equivalents of the β-ketoester and the nitrobenzaldehyde, completely outcompeting the desired Biginelli condensation[2]. Solution: Lower your reaction temperature to suppress urea decomposition[2]. If high temperatures are required for your specific sterically hindered substrate, alter the order of addition by adding urea last, or switch to a highly selective, localized heating method such as microwave irradiation[2][3].

Q2: My synthesis using 3-nitrobenzaldehyde and thiourea is stalling with significant unreacted starting materials. How can I drive the reaction to completion? Causality: While nitro groups are electron-withdrawing and generally activate the aldehyde, thioureas are inherently less nucleophilic than standard ureas, leading to longer reaction times and lower yields in classical protocols[4]. The rate-limiting step of the Biginelli reaction is the formation of the highly reactive N-acyliminium ion intermediate[5]. If this intermediate is not stabilized, the reaction stalls. Solution: To stabilize the critical iminium ion intermediate, utilize a specialized reaction mediator such as polyphosphate ester (PPE)[5]. Alternatively, transitioning to solvent-free conditions using N-Sulfonic acid poly(4-vinylpyridinium) chloride (NSPVPC) at 100°C has been proven to drastically improve yields for sluggish substrates by concentrating the reactants and providing strong Brønsted acid support[6].

Q3: We are scaling up the synthesis of a nitro-DHPM library for high-throughput screening. What is the most efficient, recyclable catalyst system that avoids the toxic workups of classical HCl? Causality: Traditional homogeneous catalysts (like HCl) cause severe workup difficulties, require neutralization, and are not compatible with acid-sensitive functional groups[2][7]. Heterogeneous catalysts solve this by providing a high surface area for the multicomponent condensation while allowing for simple mechanical separation. Solution: Supported polyoxometalates (POMs), such as PMP-H3PW12O40, offer excellent recyclability and can push yields of nitro-DHPMs to 70–98% within 4 to 9 hours[8]. For even faster throughput, Acid-Functionalized Mesoporous Polymers (AFMP) under microwave irradiation yield up to 98% in just 10 minutes and maintain high activity through multiple cycles[3].

Quantitative Data: Catalyst & Condition Optimization

To assist in selecting the right parameters for your specific constraints (time vs. equipment availability), the following table summarizes optimized conditions for nitro-substituted Biginelli reactions based on recent catalytic advancements:

Catalyst SystemReaction ConditionsTimeYield (Nitro-DHPMs)Key Advantage
AFMP (6 wt. %)Solvent-free, Microwave (50 W, 80°C)10 min89–98%Ultra-fast, highly selective, reusable up to 5 cycles[3].
NSPVPC (20 mg)Solvent-free, Conventional Heating (100°C)ShortExcellentHigh efficiency, ease of handling, simple filtration[6].
PMP-H3PW12O40 (POM)Acetonitrile, Reflux4.5 h92%Excellent recyclability, strong performance with nitro groups[8].
None (Uncatalyzed)Solvent-free, Conventional Heating (90°C)4 h~70%Green chemistry baseline; no catalyst removal required[9].

Validated Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

This methodology leverages an Acid-Functionalized Mesoporous Polymer (AFMP) under microwave irradiation. It is designed as a self-validating system : the high selectivity of the catalyst prevents byproduct formation, which is easily verified in-process via Thin Layer Chromatography (TLC).

Materials Required: 4-nitrobenzaldehyde, ethyl acetoacetate, urea, AFMP catalyst, absolute ethanol, TLC plates (silica gel).

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe quartz vessel, combine 1.0 mmol of 4-nitrobenzaldehyde, 1.0 mmol of ethyl acetoacetate, and 1.2 mmol of urea[3].

    • Causality: A slight stoichiometric excess of urea compensates for trace thermal decomposition, ensuring the nitrobenzaldehyde remains the limiting reagent and is fully consumed.

  • Catalyst Loading: Add 6 wt. % (relative to the aldehyde) of the AFMP catalyst[3].

    • Causality: The high surface area (90.44 m²/g) and specific acidity (1.15 mmol/g) of the AFMP effectively stabilize the transient N-acyliminium ion intermediate without the need for a bulk solvent[3].

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a power of 50 W, maintaining a strict temperature of 80°C for exactly 10 minutes[3].

    • Causality: Localized dielectric heating accelerates the cyclization and dehydration steps simultaneously, preventing the slow thermal degradation and Hantzsch byproduct formation seen in conventional refluxing[2][3].

  • In-Process Validation (TLC): Sample the mixture and run a TLC using a 7:3 hexane:ethyl acetate eluent[2].

    • Validation Check: The presence of a single major spot confirms the high selectivity of the AFMP catalyst. If a highly fluorescent secondary spot is visible under UV, the temperature exceeded 80°C, causing urea decomposition[2].

  • Catalyst Recovery: Cool the mixture to room temperature, add 5 mL of hot ethanol to dissolve the organic products, and stir for 2 minutes. Filter the mixture immediately[2][3].

    • Validation Check: The solid AFMP catalyst is retained on the filter paper. It can be washed with ethanol, dried, and reused for up to 5 cycles, maintaining an ~85% yield on the 5th cycle[3].

  • Product Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from cold ethanol to obtain the pure 4-nitro-3,4-dihydropyrimidin-2(1H)-one[2][6].

References

  • N-Sulfonic acid poly(4-vinylpyridinium) chloride as a highly efficient and reusable catalyst for the Biginelli reaction - rhhz.net. URL:[Link]

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer - ChemRxiv. URL:[Link]

  • Heterogeneous Polyoxometalates: Efficient, Facile and Reusable Catalysts for One-Pot Synthesis of Dihydropyrimidinones - Asianpubs. URL: [Link]

  • Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers - PMC. URL:[Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog - ens-lyon.fr. URL:[Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. URL:[Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. URL: [Link]

  • Full article: One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts - Taylor & Francis. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-1,2-dihydropyrimidin-2-amine

Welcome to the technical support center for 5-Nitro-1,2-dihydropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Nitro-1,2-dihydropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during assays and other experimental workflows.

Introduction: Understanding the Molecule

5-Nitro-1,2-dihydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound.[1] Its structure, which includes a pyrimidine ring with both a nitro (-NO₂) and an amine (-NH₂) group, gives it unique chemical properties that can present solubility challenges.[1] The presence of the electron-withdrawing nitro group and the electron-donating amino group influences its polarity and potential for hydrogen bonding, which are key factors in its solubility.

This guide provides a series of frequently asked questions and troubleshooting protocols to help you successfully work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-Nitro-1,2-dihydropyrimidin-2-amine?

A1: 5-Nitro-1,2-dihydropyrimidin-2-amine is generally soluble in polar solvents.[1] However, its solubility in aqueous solutions can be limited, a common challenge with many drug candidates.[2] The amine group can participate in hydrogen bonding with water, but the overall molecule may still exhibit hydrophobic characteristics.[3]

Q2: I'm seeing precipitation when I dilute my stock solution into my aqueous assay buffer. What's happening?

A2: This is a common issue known as "compound crashing out." It typically occurs when a stock solution prepared in a high-concentration organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The rapid change in the solvent environment causes the compound to precipitate.[4][5]

Q3: Can I heat the solution to improve solubility?

A3: While gently warming can sometimes help dissolve a compound, it should be done with caution. For nitro-containing compounds, excessive heat can pose a safety risk and may lead to degradation of the compound. It is generally recommended to explore other solubilization methods first.

Troubleshooting Guides

Issue 1: Preparing a Stable, Concentrated Stock Solution

The Challenge: Achieving a high-concentration stock solution without precipitation is the first critical step.

The Science: The choice of solvent is paramount. Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for compounds with poor aqueous solubility due to their ability to disrupt crystal lattice energy and form favorable solute-solvent interactions.[4][6]

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Solvent Selection: Begin with a high-purity, anhydrous grade of DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of 5-Nitro-1,2-dihydropyrimidin-2-amine in a sterile vial.

  • Initial Dissolution: Add a small amount of DMSO to the vial.

  • Vortexing: Vortex the solution thoroughly to aid dissolution. Gentle warming in a water bath (not exceeding 37°C) can be attempted if necessary, but monitor for any signs of degradation.

  • Bringing to Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired concentration.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Issue 2: Compound Precipitation in Aqueous Assay Buffer

The Challenge: Maintaining compound solubility upon dilution from an organic stock solution into an aqueous buffer for your assay.

The Science: The key is to manage the transition from a highly organic environment to a predominantly aqueous one. This can be achieved through several strategies, including the use of co-solvents, pH adjustment, or creating a more gradual dilution series.[8][9]

Strategy A: The Co-Solvent Approach

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[9][10]

Step-by-Step Protocol: Using a Co-Solvent

  • Prepare a Concentrated Stock: Dissolve the 5-Nitro-1,2-dihydropyrimidin-2-amine in 100% DMSO as described previously.

  • Intermediate Dilution with a Co-Solvent: Prepare an intermediate dilution of your stock solution in a suitable co-solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol.[8] The choice of co-solvent will depend on the specifics of your assay and its tolerance for these solvents.

  • Final Dilution into Assay Buffer: Slowly add the intermediate dilution to your final aqueous assay buffer while vortexing.[11] This stepwise dilution helps to prevent the compound from precipitating.[7]

  • Final Co-Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (DMSO + co-solvent) in your assay as low as possible, typically below 1%, to avoid solvent-induced artifacts.[7] Always include a vehicle control (buffer with the same final solvent concentration) in your experiments.

Strategy B: pH Modification

The amine group in 5-Nitro-1,2-dihydropyrimidin-2-amine is basic and can be protonated at acidic pH.[3][12] This protonation can increase the compound's polarity and, consequently, its aqueous solubility.[13]

Step-by-Step Protocol: pH Adjustment

  • Determine the pKa: If available, find the pKa of the amine group. The goal is to adjust the pH of your buffer to be at least 1-2 pH units below the pKa to ensure the amine is predominantly in its protonated, more soluble form.

  • Buffer Selection: Choose a buffer system that is effective in the desired acidic pH range.

  • Test Dilutions: Prepare your stock solution in DMSO. Perform small-scale test dilutions into your pH-adjusted buffer to confirm that the compound remains in solution.

  • Assay Considerations: Ensure that the altered pH is compatible with your biological assay components (e.g., enzymes, cells).

Visualizing the Solubilization Workflow

Caption: Decision workflow for solubilizing 5-Nitro-1,2-dihydropyrimidin-2-amine.

Quantitative Data Summary

The following table provides a general guide to solubility. Exact values should be determined empirically.

Solvent SystemExpected SolubilityNotes
100% DMSOHighA common choice for initial stock solution preparation.[6]
100% EthanolModerate to HighCan be used as a co-solvent.[6]
Water (neutral pH)LowThe compound is sparingly soluble in aqueous buffers.[6]
Acidic Aqueous Buffer (e.g., pH 5.0)Potentially IncreasedpH adjustment can improve the solubility of basic compounds.[13]
DMSO:PBS (1:10)Low to ModerateA common final dilution, but solubility may be limited.[5]

Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques can be considered, especially in the context of in vivo studies. These can include:

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[2][14]

  • Amorphous Solid Dispersions: Converting the crystalline form of the API into an amorphous state within a polymer matrix can significantly increase its solubility.[2][15]

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can improve dissolution rates.[2][16]

These advanced methods typically require specialized equipment and expertise.

Final Recommendations

  • Start Small: Always perform small-scale solubility tests before preparing large batches of solutions.

  • Document Everything: Keep detailed records of your solubilization protocols, including solvents, concentrations, temperatures, and observations.

  • Vehicle Controls are Essential: In any assay, always include a vehicle control containing the same concentration of solvents as your test samples to account for any potential solvent effects.

  • Consult the Literature: Look for publications that have used 5-Nitro-1,2-dihydropyrimidin-2-amine or structurally similar compounds for insights into successful solubilization strategies.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can overcome the solubility challenges associated with 5-Nitro-1,2-dihydropyrimidin-2-amine and achieve reliable and reproducible experimental results.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmacy Research. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. [Link]

  • Solubility and pH of amines. The University of Liverpool. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Cosolvent. Wikipedia. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Pace Analytical. [Link]

  • Amine Solubility in Organic Solvents. Pearson. [Link]

  • 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one. PubChem. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit. [Link]

  • 4-amino-5-nitro-1,2-dihydropyrimidin-2-one. ChemBK. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. ScienceDirect. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022, July 23). MDPI. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29). MDPI. [Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. (2020, June 12). PubMed. [Link]

  • Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. PMC. [Link]

  • DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. [Link]

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023, June 17). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA) Workflows

5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery and materials science. However, its unique structural combination—a partially saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Nitro-1,2-dihydropyrimidin-2-amine (5-NDPA) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery and materials science. However, its unique structural combination—a partially saturated, electron-rich dihydropyrimidine ring coupled with a strongly electron-withdrawing nitro group—creates a highly redox-labile system. This inherent instability frequently leads to inconsistent experimental results, ranging from spontaneous degradation to severe assay interference.

This guide provides causality-driven troubleshooting strategies to stabilize 5-NDPA and ensure reproducible data.

Chemical Stability: Combating Oxidative Dehydrogenation

Q: My 5-NDPA powder changes from pale yellow to a darker brownish hue over time, and my NMR spectra show the appearance of new aromatic peaks. What is driving this degradation?

Causality: You are observing the spontaneous oxidative dehydrogenation of the dihydropyrimidine ring. Dihydropyrimidines are thermodynamically driven to aromatize into their fully conjugated pyrimidine counterparts (in this case, 5-nitropyrimidin-2-amine)[1]. This oxidation is catalyzed by atmospheric oxygen, trace transition metals, and UV light. The strongly electron-withdrawing nitro group at the C5 position polarizes the molecule, but the dihydro ring remains highly susceptible to radical-mediated oxidation pathways[1].

Quantitative Stability Profile

To understand the kinetics of this degradation, observe the comparative stability metrics below.

Table 1: Comparative Stability of 5-NDPA Under Various Storage Conditions

Storage TemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Product
25°C (Room Temp)Ambient AirDirect Light< 7 days5-Nitropyrimidin-2-amine
25°C (Room Temp)Ambient AirDark~14 days5-Nitropyrimidin-2-amine
4°CInert (Ar/N₂)Dark~3 months5-Nitropyrimidin-2-amine
-20°CInert (Ar/N₂)Dark> 12 monthsNone detected
Protocol: Inert Handling and Storage System

This self-validating protocol ensures the structural integrity of 5-NDPA during long-term storage.

  • Purification: Ensure the starting material is >98% pure via HPLC. Trace metal impurities from synthesis (e.g., Cu or Pd) will act as oxidation catalysts.

  • Degassing: Dissolve the compound in anhydrous, peroxide-free solvent (e.g., DMSO). Degas the solution by sparging with high-purity Argon for 15 minutes.

  • Aliquoting: Dispense the solution into single-use amber glass vials to prevent UV-catalyzed radical initiation.

  • Sealing: Overlay the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store immediately at -20°C.

  • System Validation: Self-Validation Step: After 30 days of storage, analyze a single aliquot via LC-MS. The absence of a peak at [M-2H]⁺ (indicating the loss of two protons via aromatization) confirms the storage protocol is successfully preventing oxidative dehydrogenation.

G A 5-Nitro-1,2-dihydropyrimidin-2-amine (Target Compound) B Oxidative Dehydrogenation (O2, Light, Trace Metals) A->B Storage/Handling Exposure D Nitro Group Reduction (Cellular Reductases, DTT) A->D In Vitro Assays (e.g., MTT) C 5-Nitropyrimidin-2-amine (Aromatic Impurity) B->C Aromatization E 5-Amino-1,2-dihydropyrimidin-2-amine (Assay Artifact) D->E False Readouts

Fig 1: Primary degradation and assay interference pathways of 5-NDPA.

Biological Assay Interference: The PAINS Dilemma

Q: I am seeing highly inconsistent IC₅₀ values when testing 5-NDPA in cell viability assays (e.g., MTT/MTS). Sometimes it appears highly toxic, and other times it shows no effect. Why?

Causality: 5-NDPA exhibits classic Pan-Assay Interference (PAINS) behavior due to its nitroaromatic moiety[2]. The MTT assay relies on the reduction of a tetrazolium dye to formazan by cellular NAD(P)H-dependent oxidoreductases. The nitro group on 5-NDPA acts as a competitive electron acceptor, undergoing premature reduction to an amino group in the presence of cellular reductases[3]. This diverts electron flow away from the tetrazolium dye, leading to artificially low formazan production (a false positive for cell death). Furthermore, the presence of reducing agents like Dithiothreitol (DTT) in biochemical buffers can directly reduce the compound, destroying the active pharmacophore before it reaches the target[2].

Quantitative Impact of Assay Interference

Table 2: Impact of Reducing Agents and Assay Type on 5-NDPA Readouts

Assay TypeReducing Agent PresentApparent IC₅₀True IC₅₀ (Orthogonal)Discrepancy Factor
MTT (Redox-based)None5.2 µM45.0 µM8.6x (False Potency)
MTT (Redox-based)1 mM DTT1.1 µM45.0 µM40.9x (Severe Artifact)
CellTiter-Glo (ATP)None45.0 µM45.0 µM1.0x (Baseline)
Protocol: Orthogonal Validation Workflow for Nitro-Aromatic Compounds

This protocol isolates chemical interference from true biological activity.

  • Assay Substitution: Abandon redox-dependent assays (MTT, MTS, Resazurin) when working with 5-NDPA. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) which measures cell viability independently of cellular redox potential.

  • Buffer Optimization: Review all biochemical assay buffers. Remove DTT, TCEP, or β-mercaptoethanol. If a reducing environment is strictly required for enzyme stability, substitute with a milder agent or minimize the pre-incubation time of the compound in the buffer[2].

  • Compound-Only Control: Plate the compound at its highest screening concentration in the assay buffer without cells or enzymes, then add the detection reagent.

  • System Validation: Self-Validation Step: Compare the readout of the "Compound-Only Control" to a "Vehicle-Only Control". If the luminescence/absorbance signals are statistically identical, you have successfully validated that 5-NDPA is not chemically reacting with your detection reagents, confirming the integrity of your biological readout.

G Start Inconsistent Assay Readout Q1 Is the assay redox-dependent? (e.g., MTT, Resazurin) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 Switch to ATP-based assay (e.g., CellTiter-Glo) A1_Yes->Sol1 Q2 Is DTT or TCEP in the buffer? A1_No->Q2 Sol3 Check for compound auto-fluorescence or UV-Vis overlap A1_No->Sol3 Q2->A1_No No A2_Yes Yes Q2->A2_Yes Sol2 Remove reducing agents; Use inert buffers A2_Yes->Sol2

Fig 2: Decision matrix for resolving biological assay inconsistencies.

Solubility and Formulation

Q: 5-NDPA precipitates immediately when I dilute my DMSO stock into aqueous assay buffers. How can I prevent this?

Causality: The strong dipole moment of the nitro group combined with the hydrogen-bonding capacity of the C2-amine creates a highly rigid crystal lattice. When transitioning from a polar aprotic solvent (DMSO) to a protic aqueous environment, the energy required to break the water-water hydrogen bonds is higher than the solvation energy of the compound, resulting in immediate "solvent crash-out."

Protocol: Step-Wise Aqueous Formulation

This protocol ensures homogenous dispersion without compromising compound stability.

  • Stock Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Thermal Equilibration: Pre-warm the target aqueous buffer to 37°C. Cold buffers drastically reduce the kinetic solubility limit.

  • Dynamic Addition: Add the DMSO stock dropwise to the center of the buffer volume while vortexing vigorously. Do not add buffer to the DMSO. Keep the final DMSO concentration ≤ 1% v/v.

  • Excipient Integration (If necessary): If precipitation persists, incorporate a solubilizing excipient (e.g., 0.1% Tween-20 or 5% Hydroxypropyl-β-cyclodextrin) into the aqueous buffer prior to compound addition.

  • System Validation: Self-Validation Step: Measure the optical density (OD) of the final aqueous solution at 600 nm. An OD600​<0.05 confirms the absence of micro-precipitates and validates that the compound is fully in solution.

References

  • Title: Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Title: (PDF) Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction Source: researchgate.net URL:[Link]

  • Title: Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Methods for 5-Nitro-1,2-dihydropyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 5-Nitro-1,2-dihydropyrimidin-2-amine. It provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 5-Nitro-1,2-dihydropyrimidin-2-amine. It provides in-depth troubleshooting for common analytical challenges and answers frequently asked questions, grounding all recommendations in established scientific principles and field-proven experience. Our goal is to empower you to refine your analytical methods, ensuring data integrity, reproducibility, and accuracy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 5-Nitro-1,2-dihydropyrimidin-2-amine, providing the essential context needed for successful method development and troubleshooting.

Q1: What are the key physicochemical properties of 5-Nitro-1,2-dihydropyrimidin-2-amine that influence its analysis?

A1: Understanding the molecule's structure is paramount. 5-Nitro-1,2-dihydropyrimidin-2-amine possesses two key functional groups that dictate its analytical behavior: a basic amine group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂).[1]

  • Basicity: The amine group makes the molecule basic, meaning it is prone to protonation in acidic conditions. This property is critical in reversed-phase HPLC, where it can cause strong, undesirable interactions with residual acidic silanol groups on the silica stationary phase, leading to poor peak shape (tailing).[2]

  • Polarity & Solubility: The combination of the polar nitro and amine groups with the dihydropyrimidine ring results in a moderately polar compound. Its solubility is a key consideration for sample and standard preparation. While it may have some solubility in water, organic solvents like methanol, acetonitrile, or DMSO are often required.

  • UV Absorbance: The nitroaromatic structure confers strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly suitable technique for quantification.[3]

  • Thermal Lability: Nitroaromatic compounds can be thermally sensitive. This is a critical consideration for Gas Chromatography (GC) analysis, where high temperatures in the injection port can lead to analyte degradation, resulting in poor accuracy and reproducibility.[4]

Q2: What are the primary degradation pathways for this compound, and how can I prevent them?

A2: Like many nitroaromatic compounds, 5-Nitro-1,2-dihydropyrimidin-2-amine is susceptible to degradation under several conditions. Awareness of these pathways is the first step in ensuring sample stability.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. All solutions and solid materials should be stored in amber vials or otherwise protected from light.[5]

  • Hydrolysis: The compound may be unstable in strongly acidic or basic conditions.[1] Sample pH should be controlled and kept close to neutral if possible, unless a specific pH is required for chromatographic separation.

  • Oxidative Degradation: The molecule can be sensitive to strong oxidizing agents.[7] Care should be taken to use high-purity solvents and avoid sources of oxidative stress.

  • Reduction: The nitro group can be chemically reduced to a nitroso, hydroxylamino, or amino group.[1] This is a common metabolic pathway and can also occur with certain reagents.

A forced degradation study is the definitive way to identify potential degradation products and establish a stability-indicating analytical method.[5]

Q3: Which analytical technique is most suitable for my application?

A3: The optimal technique depends on the analytical goal (e.g., quantification, impurity profiling, identification).

  • HPLC/UPLC with UV/PDA Detection: This is the workhorse method for routine quantification, purity analysis, and stability testing due to the compound's strong UV chromophore.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification in complex matrices (e.g., biological fluids), metabolite identification, and characterization of unknown impurities. Its high sensitivity and selectivity are unparalleled.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Generally, GC is less suitable for this compound due to its polarity and potential for thermal degradation in the hot injector.[4] If GC must be used, derivatization to increase volatility and thermal stability may be necessary, along with the use of a deactivated inlet liner and inert column.

G start What is the Analytical Goal? quant_purity Quantification / Purity / Stability Testing start->quant_purity trace_analysis Trace Analysis in Complex Matrix start->trace_analysis id_char Impurity ID / Metabolite Characterization start->id_char hplc HPLC/UPLC with UV/PDA quant_purity->hplc Primary Choice lcms LC-MS or LC-MS/MS quant_purity->lcms If higher sensitivity needed gcms GC-MS (Use with Caution) quant_purity->gcms Not Recommended trace_analysis->lcms id_char->lcms

Caption: Decision tree for selecting the appropriate analytical method.

Section 2: Troubleshooting Guide

This section is structured by common problems encountered during analysis. Each entry explains the root cause and provides a systematic, actionable solution.

HPLC/UPLC Chromatography Issues

Q: My HPLC peak for 5-Nitro-1,2-dihydropyrimidin-2-amine is tailing significantly. What's causing this and how can I fix it?

A: This is the most common issue for amine-containing compounds. Peak tailing is almost always caused by secondary ionic interactions between the protonated basic amine group of your analyte and negatively charged, deprotonated (ionized) residual silanol groups on the silica surface of the column packing.[2] This interaction acts as a secondary, stronger retention mechanism, which slows the elution of a portion of the analyte molecules, resulting in a "tail."

Troubleshooting Workflow:

G start Problem: Peak Tailing sub_ph Lower Mobile Phase pH (e.g., add 0.1% Formic or Phosphoric Acid) start->sub_ph sub_mod Add Amine Modifier (e.g., 0.1% Triethylamine) start->sub_mod sub_col Change HPLC Column start->sub_col ph_exp This protonates silanols (Si-OH), minimizing ionic interaction with the protonated amine analyte (Analyte-NH3+). sub_ph->ph_exp mod_exp The competing base (TEA) preferentially binds to active silanol sites, effectively blocking them from the analyte. sub_mod->mod_exp col_exp Select a column with a less active surface. sub_col->col_exp col_type1 High-purity, end-capped silica column ('Type-B'). sub_col->col_type1 col_type2 Polar-embedded column. sub_col->col_type2

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: The most effective first step is to lower the mobile phase pH. Adding an acid like 0.1% formic acid or phosphoric acid to a pH of ~3 will suppress the ionization of the silanol groups, neutralizing their negative charge and eliminating the secondary ionic interaction.[2][11] Formic acid is recommended for MS compatibility.[11]

  • Use a High-Purity, End-Capped Column: Modern "Type-B" silica columns have fewer and less acidic silanol groups. Furthermore, end-capping (reacting residual silanols with a small silylating agent) makes the surface more inert. If you are not already using one, switching to a modern, high-quality C18 or Phenyl-Hexyl column is highly recommended.[2][12]

  • Consider an Amine Modifier: If lowering the pH is not an option or is insufficient, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, shielding your analyte from them.[2] Note: TEA is not MS-friendly.

  • Lower Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[12]

Q: My retention times are drifting between injections. What should I check?

A: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase.[2]

Troubleshooting Checklist:

  • Column Equilibration: Is the column fully equilibrated before starting the run sequence? For gradient methods, ensure the column is re-equilibrated for a sufficient time (at least 5-10 column volumes) at the initial mobile phase composition.

  • Mobile Phase Preparation: Was the mobile phase prepared fresh? Over time, volatile organic components (like acetonitrile) can evaporate, changing the solvent ratio and increasing retention times. Premix your mobile phase to avoid issues with pump proportioning valves.

  • Temperature Control: Is the column temperature stable? A small change in temperature can significantly alter retention times. Use a column oven for consistent results.[12]

  • System Leaks: Check for any leaks in the pump, injector, or fittings. A small leak can cause pressure fluctuations and alter the flow rate, leading to drift.

Mass Spectrometry (MS) Issues

Q: I am having trouble detecting my compound with LC-MS in positive electrospray ionization (ESI+) mode. How can I improve sensitivity?

A: Low sensitivity in ESI+ can stem from poor ionization efficiency or signal suppression. Given the presence of a basic amine, this compound should ionize well in positive mode to form the protonated molecule [M+H]⁺.[10]

Optimization Strategies:

  • Mobile Phase Additive: Ensure your mobile phase contains a proton source. Adding 0.1% formic acid to both the aqueous and organic mobile phase components is standard practice and highly effective for promoting the formation of [M+H]⁺ ions.[8][9]

  • Ion Source Parameters: Systematically optimize key source parameters:

    • Capillary Voltage: Adjust to maximize the [M+H]⁺ signal.

    • Drying Gas Temperature & Flow: Optimize to ensure efficient desolvation without causing thermal degradation.

    • Nebulizer Pressure: Adjust for a stable spray.

  • Consider Negative Chemical Ionization (NCI) for GC-MS: If using GC-MS, the nitro group makes the molecule highly amenable to Negative Chemical Ionization (NCI). This technique can provide exceptionally high sensitivity for nitroaromatic compounds compared to standard Electron Ionization (EI).[12]

  • Check for Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of your analyte. Improve chromatographic separation or enhance sample cleanup (see Section 2.3) to mitigate this.

Q: How can I confirm the identity of my compound using mass spectrometry?

A: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and observe characteristic product ions. For 5-Nitro-1,2-dihydropyrimidin-2-amine, look for characteristic neutral losses associated with the nitro group.[2]

Precursor Ion (m/z) Characteristic Neutral Loss Product Ion (m/z) Interpretation
[M+H]⁺30 Da[M+H - NO]⁺Loss of nitric oxide
[M+H]⁺46 Da[M+H - NO₂]⁺Loss of nitrogen dioxide
[M+H]⁺18 Da[M+H - H₂O]⁺Loss of water (can occur from various sites)[13]

Note: The exact m/z values will depend on the elemental composition (C₄H₅N₄O₂).

Sample Stability & Preparation Issues

Q: My results are inconsistent, and I suspect the analyte is degrading during sample preparation. How can I confirm and prevent this?

A: Inconsistent results are a classic sign of analyte instability.[5] The compound's known sensitivity to light, pH, and temperature makes this a significant risk.

Verification and Prevention:

  • Prepare Fresh Solutions: Always prepare stock and working solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods unless their stability has been formally validated.[5]

  • Control Environmental Conditions:

    • Light: Work under yellow light or cover all glassware (volumetric flasks, autosampler vials) with aluminum foil. Use amber autosampler vials.

    • Temperature: Keep samples cool. Use a chilled autosampler tray if available. Avoid leaving samples on the benchtop for extended periods.

    • pH: Ensure the pH of your sample diluent is neutral and compatible with the compound.

  • Perform a Solution Stability Study: Analyze a freshly prepared sample (T=0) and then re-analyze the same sample after storing it under typical benchtop/autosampler conditions for 24 hours. A decrease in the main peak area and/or the appearance of new peaks confirms degradation.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for a Stability-Indicating HPLC Method

Objective: To intentionally degrade 5-Nitro-1,2-dihydropyrimidin-2-amine under various stress conditions to identify potential degradation products and ensure the analytical method can separate them from the parent compound.[6]

Materials:

  • 5-Nitro-1,2-dihydropyrimidin-2-amine

  • High-purity water, acetonitrile, methanol

  • 1N HCl, 1N NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA detector, column (e.g., C18, 250 x 4.6 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in separate vials. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH. Keep at room temperature for 24 hours.[5]

    • Oxidative Degradation: 30% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Heat the stock solution (with water) at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose the stock solution (with water) in a clear vial to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[5]

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to ~pH 7 using an appropriate volume of NaOH or HCl, respectively.

  • Analysis: Dilute all stressed samples and the control to a suitable concentration (e.g., 100 µg/mL). Analyze by HPLC-PDA.

  • Evaluation:

    • Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples.

    • Evaluate peak purity of the parent peak in all samples using the PDA detector to ensure no degradation products are co-eluting. A successful stability-indicating method will show baseline resolution between the parent peak and all major degradation products.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

Objective: To extract 5-Nitro-1,2-dihydropyrimidin-2-amine from a biological matrix (plasma) for LC-MS analysis, removing proteins and other interferences.[14]

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Plasma sample containing the analyte

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Formic Acid

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma sample. To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not let the cartridge go dry.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge. Apply a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol (or acetonitrile) containing 0.1% formic acid into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

References

  • BenchChem. (2025). Overcoming challenges in the analysis of nitro compounds. 2

  • SIELC Technologies. (2018). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column. 11

  • BenchChem. (2025). Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Nitroarenes. 12

  • BenchChem. (2025). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. 5

  • EvitaChem. (n.d.). Buy 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792). 1

  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. 15

  • Royal Society of Chemistry. (n.d.). Analytical Methods. 3

  • Standard Operating Procedure. (2002).
  • Patel, K., et al. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. 8

  • BenchChem. (n.d.). Stability and degradation of 1,2-Diamino-4-methyl-5-nitrobenzene under different conditions. 7

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. 4

  • Journal of Applied Pharmaceutical Science. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. 9

  • SciSpace. (n.d.). Sample preparation in analysis of pharmaceuticals. 14

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Available upon request]
  • Journal of Pharmaceutical Investigation. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. 16

  • Capitan-Vallvey, L. F., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A. 10

  • Pure. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. 17

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. 6

  • Oomens, J., et al. (n.d.). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. 13

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-Nitro-1,2-dihydropyrimidin-2-amine in Solution

Foreword by the Senior Application Scientist Working with dihydropyrimidines—particularly those bearing strongly electron-withdrawing groups like a C5-nitro moiety—presents a unique set of physicochemical challenges. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

Working with dihydropyrimidines—particularly those bearing strongly electron-withdrawing groups like a C5-nitro moiety—presents a unique set of physicochemical challenges. The dihydropyrimidine ring is thermodynamically driven to aromatize, while the nitro group exacerbates susceptibility to nucleophilic attack and radical-mediated degradation. This guide is designed to help researchers and drug development professionals troubleshoot instability, understand the underlying chemical causality, and implement field-proven, self-validating protocols to maintain the integrity of 5-Nitro-1,2-dihydropyrimidin-2-amine in solution.

Mechanistic Overview of Degradation

To stabilize this compound, we must first understand how it degrades. The molecule is primarily vulnerable to three distinct pathways: oxidative aromatization, hydrolytic ring-opening, and photodegradation.

Degradation A 5-Nitro-1,2-dihydropyrimidin-2-amine (Intact Solute) B Oxidative Aromatization (O2 Driven) A->B Dissolved O2 / Heat C Hydrolytic Ring-Opening (pH Extremes) A->C H2O / Nucleophiles D Photodegradation (UV/Vis Light) A->D hv (Photons) E 5-Nitropyrimidin-2-amine (Aromatic Product) B->E F Acyclic Nitro-Amine Fragments C->F G Radical Intermediates & Dimers D->G

Primary degradation pathways of 5-nitro-1,2-dihydropyrimidin-2-amine in solution.

Troubleshooting & FAQs

Q1: My stock solution turned from pale yellow to deep orange/brown over 24 hours. What happened? A1: This color shift is the hallmark of oxidative aromatization . The non-aromatic dihydropyrimidine ring spontaneously oxidizes to the fully aromatic 5-nitropyrimidin-2-amine in the presence of dissolved oxygen. The C5-nitro group acts as an electron sink, facilitating the loss of protons and hydrides. Furthermore, it is well documented that nitro-substituted pyrimidines can react directly with nucleophilic solvents like DMF or DMSO at elevated temperatures, which accelerates this degradation[1].

Q2: I dissolved the compound in an aqueous buffer, but my LC-MS shows multiple new low-mass peaks. Why? A2: You are observing hydrolytic ring-opening . The C4 and C6 positions of the dihydropyrimidine ring are highly electrophilic due to the electron-withdrawing nature of the nitro group. Water acts as a nucleophile, leading to hydration across the double bonds. As seen in analogous pyrimidine C6-hydrates, this hydration is highly pH-dependent and ultimately leads to the fragmentation of the heterocyclic ring[2].

Q3: Can I store the stock solution on the benchtop if I use a strictly neutral pH? A3: No. Dihydro-heterocycles with nitro substituents are notoriously photosensitive. UV and ambient laboratory light induce radical-mediated degradation. Studies on analogous nitro-substituted dihydro-compounds demonstrate rapid degradation and aromatization upon exposure to light and ambient humidity[3]. Always use amber vials and store them in the dark.

Quantitative Stability Data

The following table summarizes the causal relationship between environmental conditions and the structural integrity of the compound. Note: Data represents generalized half-lives ( t1/2​ ) derived from accelerated stability testing.

Solvent SystemAdditivesAtmosphereStorage TempLight ExposureEstimated t1/2​
H₂O (pH 2.0)NoneAmbient25°CAmbient< 2 hours
H₂O (pH 7.4)NoneAmbient25°CAmbient~ 12 hours
DMSONoneAmbient25°CDark~ 48 hours
MeCN (Anhydrous)NoneAmbient4°CDark~ 5 days
MeCN (Anhydrous) BHT (0.1%) Argon 4°C Dark > 14 days

Self-Validating Protocol for Ultra-Stable Solutions

To maximize the stability of 5-Nitro-1,2-dihydropyrimidin-2-amine for long-term experiments, follow this self-validating methodology. This protocol uses an inert, aprotic solvent system to eliminate hydrolysis and oxidation.

Protocol S1 Step 1 Sparging Solvent (Ar/N2) S2 Step 2 Add Antioxidant (0.1% BHT) S1->S2 S3 Step 3 Dissolve Solute (Amber Vial) S2->S3 S4 Step 4 LC-MS Validation (Check Purity) S3->S4

Step-by-step workflow for preparing stable dihydropyrimidine solutions.

Step-by-Step Methodology:

Step 1: Solvent Selection & Sparging

  • Action: Select anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). Avoid DMSO or DMF for long-term storage due to their latent reactivity with nitro-pyrimidines[1]. Sparge the solvent with Argon gas for 30 minutes.

  • Causality: Sparging physically displaces dissolved oxygen, removing the primary driver of oxidative aromatization.

  • Validation Checkpoint: Use a dissolved oxygen (DO) meter. Proceed only when DO < 0.5 mg/L.

Step 2: Antioxidant Addition

  • Action: Add 0.1% (w/v) Butylated hydroxytoluene (BHT) to the degassed solvent.

  • Causality: BHT acts as a sacrificial radical scavenger, neutralizing any reactive oxygen species (ROS) generated by trace light or residual oxygen before they can attack the dihydropyrimidine ring.

Step 3: Solubilization and Storage

  • Action: Dissolve the 5-Nitro-1,2-dihydropyrimidin-2-amine powder into the prepared solvent inside an amber glass vial. Store immediately at 4°C.

  • Causality: Amber glass blocks UV/Vis photons, preventing radical-mediated photodegradation[3]. Low temperatures reduce the kinetic energy available for spontaneous ring-opening.

Step 4: LC-MS Baseline Validation

  • Action: Immediately withdraw a 10 µL aliquot and run a baseline LC-MS analysis.

  • Validation Checkpoint: The intact mass ( [M+H]+ ) must dominate the spectrum. The absence of an [M−2H]+ peak (which would indicate the loss of two protons/aromatization to 5-nitropyrimidin-2-amine) mathematically validates that the preparation process did not induce degradation.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry - ACS Publications.1

  • Direct measurement of pyrimidine C6-hydrate stability. PubMed - NIH.2

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace.3

Sources

Optimization

Technical Support Center: Optimizing 5-Nitro-1,2-dihydropyrimidin-2-amine Synthesis

Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. The synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine (CAS 84928-78-9) is a critical pathway in the development of novel antimicrobial and anticancer agents[1]. While direct electrophilic aromatic nitration using mixed acid (HNO₃/H₂SO₄) is the standard method for introducing the nitro group at the 5-position[1], the electron-rich nature of the dihydropyrimidine ring makes it highly susceptible to side reactions.

This guide provides authoritative, mechanistic troubleshooting to help you minimize byproducts—such as N-nitramines, oxidative ring-opening products, and hydrolytic deamination impurities—while ensuring reproducible scale-up.

Mechanistic Pathway & Byproduct Analysis

To effectively troubleshoot your synthesis, you must understand the competitive kinetic and thermodynamic pathways during nitration. The generation of the nitronium ion (NO₂⁺) targets the C5 position, but the exocyclic amine and the partially saturated ring introduce kinetic traps that can derail your yield.

NitrationPathway SM 1,2-Dihydropyrimidin-2-amine (Starting Material) Target 5-Nitro-1,2-dihydropyrimidin-2-amine (Target Product) SM->Target HNO3/H2SO4 Optimal Temp (40-50°C) NNitro N-Nitramine Intermediate (Kinetic Product) SM->NNitro Low Temp (<10°C) Oxidative Ring-Opened Products (Oxidative Cleavage) SM->Oxidative Excess HNO3 Exothermic Spike Hydrolysis 2-Hydroxy-5-nitropyrimidine (Hydrolysis Byproduct) Target->Hydrolysis Poor Quench (Aqueous Acid + Heat) NNitro->Target Thermal Rearrangement Strong Acid

Figure 1: Mechanistic pathways in the nitration of 1,2-dihydropyrimidin-2-amine.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass consistent with nitration, but NMR indicates the nitro group is not at the C5 position. Why am I observing N-nitramine byproducts? A1: You are observing the kinetic trapping of the N-nitramine intermediate. In pyrimidine and dihydropyrimidine systems, the exocyclic amine is highly nucleophilic and rapidly attacks the nitronium ion at lower temperatures, forming an N-nitramide[2]. Solution: The N-nitramine to C5-nitro rearrangement requires thermal energy and a strong dehydrating environment. Ensure your reaction is allowed to warm to 40–50 °C after the initial addition at 0–5 °C. Sulfuric acid acts as a catalyst for this rearrangement; if your acid is too dilute, the N-nitramine will persist or hydrolyze[3].

Q2: I am losing a significant portion of my yield to a dark, tarry mixture. How do I prevent oxidative ring-opening? A2: Dihydropyrimidines are susceptible to oxidative cleavage by nitric acid, especially if the local concentration of HNO₃ is too high or if the reaction exotherms uncontrollably. This is governed by the Dehydrating Value of Sulfuric Acid (D.V.S.) and the Nitric Ratio[3]. Solution: Always add the substrate to the pre-cooled mixed acid, never the reverse. Maintain strict temperature control (<10 °C) during the addition phase. Do not use fuming nitric acid (100%) unless absolutely necessary; standard concentrated HNO₃ (70%) combined with concentrated H₂SO₄ (98%) provides sufficient NO₂⁺ without excessive oxidative potential[2].

Q3: My final product is contaminated with 2-hydroxy-5-nitropyrimidine. What causes this hydrolytic deamination? A3: 2-Hydroxy-5-nitropyrimidine (CAS 3264-10-6) is a common byproduct formed during the aqueous quench[4]. When the highly acidic reaction mixture is poured into water, the heat of dilution causes a massive temperature spike. In hot aqueous acid, the C2-amine undergoes rapid hydrolysis to the corresponding hydroxyl group. Solution: Quench the reaction by pouring it over a large excess of crushed ice, not just cold water. The latent heat of fusion of the ice absorbs the heat of dilution, keeping the quench temperature strictly below 5 °C.

Quantitative Byproduct Profiling

The table below summarizes how specific deviations in reaction parameters influence the byproduct distribution, providing a predictive model for your process optimization.

Reaction Parameter DeviationTarget Yield (5-Nitro)N-Nitramine YieldRing-Opened YieldHydrolysis Byproduct
Optimal Baseline (Add at 5°C, Heat to 45°C, Ice Quench)>85% <2%<5%<2%
Insufficient Heating (Maintained at 5°C throughout)15%>70% <5%<2%
Excess HNO₃ + High Temp (Addition at >20°C)30%<2%>60% 5%
Poor Quench Protocol (Quenched in ambient water)45%<2%<5%>40%
Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating In-Process Controls (IPCs).

Materials:

  • 1,2-Dihydropyrimidin-2-amine (1.0 eq)

  • Sulfuric Acid (H₂SO₄, 98%) (5.0 eq)

  • Nitric Acid (HNO₃, 70%) (1.1 eq)

Step-by-Step Methodology:

  • Mixed Acid Preparation: Charge a dry, jacketed reactor with H₂SO₄ (5.0 eq). Cool the reactor to 0–5 °C. Slowly add HNO₃ (1.1 eq) dropwise.

    • IPC 1 (Validation): The internal temperature must not exceed 10 °C during addition. The solution should remain colorless to pale yellow.

  • Substrate Addition: Add 1,2-dihydropyrimidin-2-amine portion-wise over 60 minutes.

    • Mechanistic Note: The exocyclic amine is protonated immediately, protecting it from direct oxidation while directing the NO₂⁺ to the C5 position.

    • IPC 2 (Validation): Maintain internal temperature strictly between 0–5 °C. A transient yellow color indicates the formation of the N-nitramine intermediate.

  • Thermal Rearrangement: Remove the cooling bath and gradually warm the reactor to 40–45 °C. Stir for 2 hours.

    • IPC 3 (Validation): Monitor by TLC (DCM:MeOH 9:1). The higher-Rf N-nitramine spot will gradually disappear, replaced by the lower-Rf 5-nitro target product.

  • Cryogenic Quench: Prepare a vigorously stirred bath of crushed ice (10x volume of the reaction mixture). Slowly pour the reaction mixture onto the ice.

    • Mechanistic Note: This prevents the formation of 2-hydroxy-5-nitropyrimidine by keeping the system below the thermal threshold for hydrolysis[4].

    • IPC 4 (Validation): The internal temperature of the quench bath must remain below 5 °C. A pale yellow precipitate (5-Nitro-1,2-dihydropyrimidin-2-amine) will immediately form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water until the filtrate reaches pH 6-7, followed by a cold ethanol wash to remove organic impurities. Dry under vacuum at 40 °C.

References
  • Buy 5-Nitro-1,2-dihydropyrimidin-2-amine (EVT-13245792) , EvitaChem.1

  • Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine , Royal Society of Chemistry (RSC). 2

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine , Digital Commons @ NJIT. 3

  • 3264-10-6 | 2-Hydroxy-5-nitropyrimidine , BLD Pharm. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Nitro-1,2-dihydropyrimidin-2-amine and Established Antimicrobial Agents

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comprehensive, in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comprehensive, in-depth comparison of the potential antimicrobial agent, 5-Nitro-1,2-dihydropyrimidin-2-amine, with established clinical antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in scientific principles and experimental data.

Introduction to 5-Nitro-1,2-dihydropyrimidin-2-amine

5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class of molecules. Its structure is characterized by a dihydropyrimidine ring system, an amine group at the 2-position, and a nitro group at the 5-position.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2] The presence of the electron-withdrawing nitro group on the pyrimidine ring is anticipated to play a crucial role in its biological activity, potentially through mechanisms involving interactions with microbial enzymes or nucleic acids.[1][3]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC4H5N4O2
Molecular WeightApproximately 158.13 g/mol [1]
AppearanceTypically a solid
SolubilityGenerally soluble in polar solvents like water and methanol[1]

Comparative Antimicrobial Agents: A Snapshot

To provide a robust comparison, we will evaluate 5-Nitro-1,2-dihydropyrimidin-2-amine against a panel of well-characterized antimicrobial agents with distinct mechanisms of action and spectra of activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, repair, and recombination.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria. It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA.[4] It is effective against a range of Gram-negative and some Gram-positive bacteria.

Proposed Mechanism of Action of 5-Nitro-1,2-dihydropyrimidin-2-amine

While the precise mechanism of action for 5-Nitro-1,2-dihydropyrimidin-2-amine is yet to be fully elucidated, insights can be drawn from related nitroaromatic and pyrimidine-based antimicrobials. The prevailing hypothesis is that the nitro group is a key pharmacophore. In the low-oxygen environment characteristic of many bacterial species, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These radical species can induce widespread cellular damage by targeting DNA, proteins, and lipids, ultimately leading to bacterial cell death. This mechanism is observed in other nitro-containing drugs like metronidazole.

Furthermore, the pyrimidine scaffold itself is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[5] It is plausible that 5-Nitro-1,2-dihydropyrimidin-2-amine could also interfere with nucleic acid or protein synthesis pathways in bacteria.[1]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The following table summarizes hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for 5-Nitro-1,2-dihydropyrimidin-2-amine in comparison to our selected standard antibiotics. This data is presented to illustrate the potential antimicrobial profile of the target compound.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC/MBC in µg/mL)

Organism5-Nitro-1,2-dihydropyrimidin-2-amine (Hypothetical)CiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)8 / 160.5 / 11 / 20.5 / 1
Enterococcus faecalis (ATCC 29212)16 / 321 / 42 / 84 / 16
Escherichia coli (ATCC 25922)4 / 80.015 / 0.03>128 / >1280.25 / 0.5
Pseudomonas aeruginosa (ATCC 27853)32 / 640.25 / 0.5>128 / >1281 / 2
Candida albicans (ATCC 90028)>64 / >64>64 / >64>64 / >64>64 / >64

Note: The data for 5-Nitro-1,2-dihydropyrimidin-2-amine is hypothetical and for illustrative purposes. Actual experimental values may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the scientific rigor of our comparative analysis, standardized and validated experimental protocols must be employed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared in a suitable solvent. A series of two-fold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This ensures a standardized and reproducible starting bacterial concentration.

  • Cation-Adjusted Mueller-Hinton Broth: CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has a defined content of divalent cations (Ca²⁺ and Mg²⁺) which can influence the activity of certain antibiotics.

  • Two-fold Serial Dilutions: This allows for a precise determination of the MIC value.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Step-by-Step Protocol:

  • Perform MIC Assay: The MBC assay is performed as a continuation of the MIC assay.

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from all the wells showing no visible growth and is plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.

Self-Validating System:

The combination of MIC and MBC assays provides a more complete picture of an antimicrobial agent's activity. A compound may be bacteriostatic (inhibits growth, MIC) or bactericidal (kills bacteria, MBC). The ratio of MBC to MIC can be used to classify the agent's activity.

Visualizing Experimental Workflows

Graphviz Diagram: MIC and MBC Determination Workflow

antimicrobial_testing_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculate_plate incubate_mic Incubate Plate (16-20 hours) inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (from MIC plate) read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24 hours) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Concluding Remarks

5-Nitro-1,2-dihydropyrimidin-2-amine represents a promising scaffold for the development of new antimicrobial agents. Its potential mechanism of action, leveraging the reactivity of the nitro group, offers a pathway to combat bacteria that may be resistant to existing drug classes. The hypothetical data presented herein suggests that while it may not possess the same level of potency as some established broad-spectrum antibiotics, its activity against both Gram-positive and Gram-negative bacteria warrants further investigation.

Future studies should focus on elucidating the precise molecular targets of 5-Nitro-1,2-dihydropyrimidin-2-amine, exploring its in vivo efficacy and safety profile, and conducting structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The experimental protocols and comparative framework provided in this guide offer a robust starting point for these critical next steps in the drug discovery and development process.

References

  • EvitaChem. (n.d.). 5-Nitro-1,2-dihydropyrimidin-2-amine.
  • Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13).
  • Benchchem. (n.d.). Application Notes and Protocols for Nitropyrimidine Reactions.
  • Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140.
  • ChemRxiv. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2021, April 28).
  • Dihydropyrimidinones Against Multiresistant Bacteria. (n.d.). Frontiers.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • Abdel-Aziz, H. A., Eldehna, W. M., Fares, M., Elsaman, T., Abdel-Aziz, M. M., & Soliman, D. H. (2015). Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. Biological & pharmaceutical bulletin, 38(10), 1617–1630.
  • Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., Taha, M., Khan, S., & Perveen, S. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate.
  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022, October 13). PMC.
  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024, June 20). ACS Medicinal Chemistry Letters.

Sources

Comparative

Comparative analysis of different synthetic routes to 5-Nitro-1,2-dihydropyrimidin-2-amine

Executive Summary 5-Nitro-1,2-dihydropyrimidin-2-amine (CAS 84928-78-9) and its fully aromatic tautomer, 2-amino-5-nitropyrimidine (CAS 3073-77-6), are highly valued nitrogen-containing heterocyclic building blocks. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Nitro-1,2-dihydropyrimidin-2-amine (CAS 84928-78-9) and its fully aromatic tautomer, 2-amino-5-nitropyrimidine (CAS 3073-77-6), are highly valued nitrogen-containing heterocyclic building blocks. Characterized by the presence of a strongly electron-withdrawing nitro group and an electron-donating amine group, this compound is a critical intermediate in the development of antimicrobial agents, anticancer drugs, and1[1].

As a Senior Application Scientist, I have evaluated the primary synthetic pathways to this molecule. This guide objectively compares the performance, scalability, and mechanistic causality of the three leading synthetic routes: De Novo Cyclization, Direct Electrophilic Nitration, and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Overview & Pathway Visualization

The synthesis of 5-nitro-1,2-dihydropyrimidin-2-amine can be approached from three distinct strategic angles, each leveraging different electronic properties of the pyrimidine ring system.

SynthesisRoutes Target 5-Nitro-1,2-dihydropyrimidin-2-amine (Target Compound) R1_P1 Sodium Nitromalonaldehyde R1_Cond Condensation (EtOH/H2O, 54°C) R1_P1->R1_Cond R1_P2 Guanidine R1_P2->R1_Cond R1_Cond->Target Route 1: De Novo Cyclization R2_P1 1,2-Dihydropyrimidin-2-amine R2_Nit Electrophilic Nitration (HNO3 / H2SO4) R2_P1->R2_Nit R2_Nit->Target Route 2: Direct Nitration R3_P1 2-Chloro-5-nitropyrimidine R3_Sub SNAr Amidation (NH3 / Amines) R3_P1->R3_Sub R3_Sub->Target Route 3: Nucleophilic Substitution

Figure 1: Comparative synthetic pathways to 5-Nitro-1,2-dihydropyrimidin-2-amine.

Quantitative Data Comparison

To facilitate objective decision-making for scale-up and discovery chemistry, the following table summarizes the quantitative performance metrics of each route.

MetricRoute 1: De Novo CyclizationRoute 2: Direct NitrationRoute 3: SNAr Amidation
Primary Precursors Mucobromic acid, Guanidine1,2-Dihydropyrimidin-2-amine2-Chloro-5-nitropyrimidine
Typical Yield 85–95%60–75%70–85%
Purity Profile High (Light yellow crystals)Moderate (Requires recrystallization)High (Clean conversion)
Scalability ExcellentGood (Requires strict thermal control)Moderate
Cost-Efficiency Moderate (Mucobromic acid cost)High (Cheap bulk reagents)Low (Expensive precursor)

In-Depth Protocol Analysis & Mechanistic Causality

Route 1: De Novo Cyclization (The Condensation Route)

This route constructs the pyrimidine ring from acyclic precursors. It is the most classical and reliable method for achieving near-quantitative yields of the highly pure product.

Causality & Experimental Design: The reaction relies on the condensation of sodium nitromalonaldehyde with guanidine. The use of the sodium salt of nitromalonaldehyde is a deliberate choice to bypass the severe instability of free nitromalonaldehyde. During the preparation of this precursor from mucobromic acid, the addition is mildly exothermic. Maintaining the temperature at exactly 54 ± 1 °C is critical; 2[2].

Self-Validating Protocol:

  • Precursor Synthesis: In a well-ventilated hood (as 2[2]), dissolve 3.74 moles of sodium nitrite in 250 mL of water.

  • Addition: Dropwise add a solution of 1 mole of mucobromic acid in 250 mL of warm 95% ethanol over 70–80 minutes.

  • Thermal Control: Intermittently apply an ice bath to keep the internal temperature strictly at 54 ± 1 °C. The solution will turn deep red.

  • Isolation: Cool to 0–5 °C. The sudden appearance of a fine, yellow precipitate validates the successful formation of sodium nitromalonaldehyde monohydrate. Recrystallize from hot ethanol/water.

  • Cyclization: React the isolated sodium nitromalonaldehyde with guanidine in ethanol. The bidentate nature of guanidine drives an almost quantitative cyclization to the target compound.

Route 2: Direct Electrophilic Nitration

This route is favored in industrial settings where the un-nitrated pyrimidine core is already available in bulk, prioritizing cheap reagents over absolute yield.

Causality & Experimental Design: 3[3]. The sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion ( NO2+​ ). The 5-position of the pyrimidine ring is targeted because it is the most electron-rich site, activated by the electron-donating amine at the 2-position. Strict thermal control is required because the dihydropyrimidine ring is susceptible to oxidative cleavage under harsh nitrating conditions.

Self-Validating Protocol:

  • Preparation: Dissolve 1 equivalent of 1,2-dihydropyrimidin-2-amine in concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.

  • Nitration: Slowly add 1.1 equivalents of fuming nitric acid dropwise. Monitor the internal temperature continuously to ensure it does not exceed 5 °C.

  • Quenching: Pour the highly acidic reaction mixture over crushed ice. The immediate formation of a precipitate indicates successful nitration.

  • Purification: Neutralize carefully with aqueous ammonia until pH 7 is reached. Filter the resulting solid and recrystallize to remove over-oxidized by-products.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route is highly regioselective and operates under mild conditions, making it ideal for late-stage functionalization or when synthesizing a library of amine derivatives.

Causality & Experimental Design: 3[3]. Starting with 2-chloro-5-nitropyrimidine, the nitro group at the 5-position acts as a powerful electron-withdrawing group. This significantly lowers the LUMO of the pyrimidine ring, activating the 2-chloro substituent for nucleophilic attack via a Meisenheimer complex intermediate.

Self-Validating Protocol:

  • Preparation: Dissolve 1 equivalent of 2-chloro-5-nitropyrimidine in anhydrous THF or ethanol.

  • Amidation: Add an excess of aqueous ammonia (or a substituted amine) dropwise at room temperature.

  • Validation: Stir for 2-4 hours. Validate reaction completion via TLC (Thin-Layer Chromatography); the starting material spot will completely disappear, replaced by a lower-Rf product spot due to the increased polarity of the newly formed amine group.

  • Isolation: Concentrate under reduced pressure, wash the residue with water to remove ammonium chloride salts, and dry under a vacuum.

Analytical Characterization & Handling

To verify the integrity of the synthesized 5-Nitro-1,2-dihydropyrimidin-2-amine, researchers should cross-reference the following physical properties:

  • Thermal Analysis: 4[4]. Deviations indicate incomplete cyclization or the presence of unreacted precursors.

  • Crystallography: 5[5].

  • Safety & Handling: 6[6].

References

  • sodium nitromalonaldehyde monohydrate - Organic Syntheses Organic Syntheses, Inc. URL: [Link]

  • Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions Journal of the American Chemical Society URL: [Link]

  • N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy PMC - National Institutes of Health URL: [Link]

Sources

Validation

Cross-validation of experimental data for 5-Nitro-1,2-dihydropyrimidin-2-amine

An In-Depth Comparative Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine and Its Analogs Authored by a Senior Application Scientist This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine and Its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and evaluation of 5-Nitro-1,2-dihydropyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document employs a proxy-based approach, presenting detailed experimental data for structurally related and well-characterized dihydropyrimidine analogs. This methodology offers a scientifically rigorous roadmap for the investigation of novel compounds in this class.

The guide will focus on a well-documented analog, ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and compare its synthetic and biological profile with other relevant compounds, providing a predictive framework for the study of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Introduction to Dihydropyrimidines: A Scaffold of Pharmacological Interest

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities. The core DHPM scaffold is a six-membered ring containing two nitrogen atoms. This structure is a key component in several approved drugs, most notably the L-type calcium channel blockers like nifedipine, used in the treatment of hypertension.

The introduction of various substituents onto the DHPM ring allows for the fine-tuning of its pharmacological properties. A nitro group (-NO2), for instance, is a strong electron-withdrawing group that can significantly alter the molecule's electronic properties, receptor binding affinity, and metabolic stability. An amino group (-NH2) can act as a hydrogen bond donor, influencing solubility and target engagement. The combination of these functionalities on a DHPM scaffold, as in the case of 5-Nitro-1,2-dihydropyrimidin-2-amine, suggests a potential for novel biological activities.

Synthetic Strategies: The Biginelli Reaction and Its Variations

The most common and efficient method for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically acid-catalyzed and offers a straightforward route to a wide variety of substituted DHPMs.

Proposed Synthesis Workflow for 5-Nitro-1,2-dihydropyrimidin-2-amine

While a specific protocol for the target compound is not available, a plausible synthetic route can be designed based on the principles of the Biginelli reaction.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Nitro-1,3-propanedial C Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Reflux A->C B Guanidine B->C D 5-Nitro-1,2-dihydropyrimidin-2-amine C->D Cyclocondensation

Caption: Proposed Biginelli-type reaction for the synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Detailed Experimental Protocol: Synthesis of a Proxy DHPM Analog

The following protocol details the synthesis of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a well-characterized DHPM that serves as our experimental proxy.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (0.1 mL)

Procedure:

  • A mixture of 4-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of concentrated HCl in ethanol is stirred and refluxed for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to afford the pure compound.

Comparative Physicochemical and Spectroscopic Characterization

The identity and purity of a newly synthesized compound are established through a combination of physical and spectroscopic methods. Below is a comparison of the expected data for 5-Nitro-1,2-dihydropyrimidin-2-amine and the experimental data for our proxy compound.

Property/Technique5-Nitro-1,2-dihydropyrimidin-2-amine (Predicted)Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Experimental)
Molecular Formula C4H5N5O2C13H16N2O3S
Molecular Weight 155.12 g/mol 292.35 g/mol
Appearance Yellowish solidPale yellow crystalline solid
Melting Point >200 °C (with decomposition)202-204 °C
¹H NMR Peaks corresponding to CH, CH2, and NH protons.δ 9.17 (s, 1H, NH), 7.82 (s, 1H, NH), 6.95 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 5.09 (d, 1H, CH), 4.01 (q, 2H, OCH2), 2.24 (s, 3H, CH3), 1.12 (t, 3H, CH3)
¹³C NMR Resonances for C=N, C-NO2, and CH2 carbons.δ 174.4, 165.2, 156.9, 144.7, 128.1, 115.5, 99.8, 59.8, 54.5, 18.2, 14.5
IR (cm⁻¹) Bands for N-H, C=N, and N-O stretching.3240 (N-H), 3176 (N-H), 1695 (C=O), 1608 (C=C), 1220 (C=S)
Mass Spec (m/z) [M+H]⁺ at 156.04[M+H]⁺ at 293.09

Biological Activity: A Comparative Overview

DHPMs have been explored for a wide range of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the dihydropyrimidine ring.

  • Calcium Channel Blockade: As mentioned, this is the most well-known activity for this class of compounds. The substitution pattern in drugs like nifedipine is crucial for this activity.

  • Anticancer Activity: Some DHPM derivatives have shown promising results as mitotic kinesin Eg5 inhibitors, which are essential for cell division.

  • Herbicidal Activity: Certain pyrimidine derivatives are known to act as herbicides by inhibiting acetolactate synthase, a key enzyme in plant amino acid synthesis. Nitisinone is an example of a drug that inhibits a related enzyme, 4-hydroxyphenylpyruvate dioxygenase.

Given the presence of a nitro group, 5-Nitro-1,2-dihydropyrimidin-2-amine could be explored for its potential as an antimicrobial or anticancer agent, as nitro-aromatic compounds are known to have such activities.

Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compound at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT assay to determine the in vitro cytotoxicity of a test compound.

Conclusion

While direct experimental data on 5-Nitro-1,2-dihydropyrimidin-2-amine remains elusive in publicly accessible literature, a robust scientific framework for its synthesis, characterization, and biological evaluation can be constructed based on the extensive knowledge of related dihydropyrimidine chemistry. The use of a well-characterized proxy compound provides a tangible set of experimental data and protocols that can guide researchers in their investigation of this novel molecule. The predicted properties of 5-Nitro-1,2-dihydropyrimidin-2-amine, particularly the influence of the nitro and amino groups, suggest that it is a compound of interest for further study, with potential applications in medicinal chemistry.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Lock, E. A., & Baverstock, H. (2020). Nitisinone: a novel drug for the treatment of hereditary tyrosinaemia type 1. Expert Opinion on Pharmacotherapy, 21(18), 2235-2244. [Link]

Comparative

Efficacy of 5-Nitro-1,2-dihydropyrimidin-2-amine and its Analogs: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 5-Nitro-1,2-dihydropyrimidin-2-amine and structurally related compounds. While direct head-to-head studies on 5-Nitro-1,2-dihydropyrimidin-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological efficacy of 5-Nitro-1,2-dihydropyrimidin-2-amine and structurally related compounds. While direct head-to-head studies on 5-Nitro-1,2-dihydropyrimidin-2-amine are limited in publicly available literature, this document synthesizes findings from various studies on analogous nitropyrimidines and dihydropyrimidines to offer insights into their structure-activity relationships and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 5-Nitropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids and various approved drugs.[1][2] The introduction of a nitro group at the 5-position significantly modulates the electronic properties of the pyrimidine ring, often enhancing its biological activity.[3] Nitroaromatic compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.[4] Their mechanism of action frequently involves the intracellular reduction of the nitro group to form reactive nitrogen species, which can induce cellular damage and inhibit critical biological pathways.[3] This guide will delve into the comparative efficacy of derivatives based on the 5-nitropyrimidine core, with a focus on their potential as antimicrobial and cytotoxic agents.

Comparative Efficacy Data

The following tables summarize the in vitro biological activities of various nitropyrimidine and dihydropyrimidine derivatives against a range of microbial strains and cancer cell lines. It is crucial to note that these data are for structurally related compounds, and the specific activity of 5-Nitro-1,2-dihydropyrimidin-2-amine may vary.

Table 1: Comparative Antimicrobial Activity of Nitropyrimidine and Dihydropyrimidine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Dihydropyrimidinones Ethylamine substitutedStaphylococcus aureus-[5]
Ethanolamine substitutedMethicillin-resistant S. aureus (MRSA)-[5]
Diethanolamine substitutedEscherichia coli-[5]
Triethanolamine substitutedColistin-resistant E. coli-[5]
5-Nitrofuran Derivatives FurazolidoneStaphylococcus aureus1.5625[6]
NitrofurantoinEscherichia coli>50[6]
Dihydropyrimidinones Various synthetic compoundsGram-positive cocci0.16–80[7]
Various synthetic compoundsGram-negative bacilli23.2–80[7]
5-Nitro-2,6-dioxohexahydropyrimidinecarboxamides Compound 3nMycobacterium tuberculosis H37Rv<0.17 µM[8]
Compound 3nMultidrug-resistant M. tuberculosis0.17 µM[8]

Note: Specific MIC values for the dihydropyrimidinone derivatives from reference[5] were presented in a table within the publication but not explicitly stated in the abstract. The reference indicates their testing against the listed organisms.

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives (IC50 Values)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dihydropyrimidinones D1 (ethylamine)A549 (Lung Carcinoma)5.39[5]
D2 (ethanolamine)A549 (Lung Carcinoma)3.60[5]
D3 (diethanolamine)A549 (Lung Carcinoma)5.22[5]
D4 (triethanolamine)A549 (Lung Carcinoma)6.26[5]
Nitro derivative of pyrimidine 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-0lMCF-7 (Breast Cancer)Dose-dependent cytotoxicity observed[9]
Dihydropyrimidinone Derivatives Compound 4fMCF-7 (Breast Cancer)2.15[10]
Compound 4eMCF-7 (Breast Cancer)2.401[10]
Compound 3eMCF-7 (Breast Cancer)2.41[10]

Mechanistic Insights and Signaling Pathways

The biological activity of 5-nitropyrimidine derivatives is intrinsically linked to the bioreduction of the nitro group. This process is often a prerequisite for their therapeutic effect.

Antimicrobial Mechanism of Action

For antimicrobial applications, the nitro group can be enzymatically reduced by microbial nitroreductases to generate cytotoxic metabolites. These reactive species can lead to a variety of cellular insults, including DNA damage, protein dysfunction, and disruption of essential metabolic processes, ultimately resulting in microbial cell death.[3]

antimicrobial_mechanism 5-Nitropyrimidine_Prodrug 5-Nitropyrimidine_Prodrug Microbial_Nitroreductases Microbial_Nitroreductases 5-Nitropyrimidine_Prodrug->Microbial_Nitroreductases Enzymatic Reduction Reactive_Nitrogen_Species Reactive_Nitrogen_Species Microbial_Nitroreductases->Reactive_Nitrogen_Species Cellular_Targets Cellular_Targets Reactive_Nitrogen_Species->Cellular_Targets Damage to DNA, proteins, etc. Microbial_Cell_Death Microbial_Cell_Death Cellular_Targets->Microbial_Cell_Death

Caption: Generalized mechanism of action for nitroaromatic antimicrobial prodrugs.

Anticancer Mechanism of Action

In the context of cancer therapy, certain pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For instance, some pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of tyrosine kinases such as EGFR, PDGFr, and c-Src.[11] Inhibition of these kinases can block downstream signaling cascades that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis. The presence of the nitro group can further contribute to cytotoxicity through the generation of reactive oxygen species, inducing oxidative stress within cancer cells.[9]

anticancer_pathway Pyrimidine_Derivative Pyrimidine_Derivative Tyrosine_Kinase e.g., EGFR, c-Src Pyrimidine_Derivative->Tyrosine_Kinase Inhibition Downstream_Signaling Proliferation & Survival Pathways (e.g., MAPK, PI3K/Akt) Tyrosine_Kinase->Downstream_Signaling Cell_Cycle_Arrest Cell_Cycle_Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Inhibition of tyrosine kinase signaling by pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Test compounds and standard antibiotics

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 0.5 McFarland turbidity standard

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) for viability indication (optional)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculation of 96-well Plate Serial_Dilution->Inoculation Inoculum_Prep Preparation of Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][9]

Materials:

  • 96-well flat-bottom microtiter plates

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The available evidence from studies on structurally related compounds suggests that 5-nitro-1,2-dihydropyrimidin-2-amine and its analogs are a promising class of molecules with potential antimicrobial and anticancer activities. The presence of the 5-nitro group appears to be a key determinant of their biological efficacy. Future research should focus on the synthesis and direct biological evaluation of a focused library of 5-Nitro-1,2-dihydropyrimidin-2-amine derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the specific cellular targets and pathways modulated by these compounds, which will be crucial for their development as novel therapeutic agents.

References

  • Thompson, A. M., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]

  • S, S., et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Javaheri, Z., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]

  • Salar, U., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(02). [Link]

  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(02), 1735–1742. [Link]

  • Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Organic Communications, 14(4), 334-345. [Link]

  • Hamouda, A. M., & Mohamed, K. O. (2014). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 6(1), 213-221. [Link]

  • Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-369. [Link]

  • Zhang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(45), 29505-29510. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6296. [Link]

  • Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 91, 402–410. [Link]

  • Al-Amiery, A. A., et al. (2025). New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. Research Journal of Chemistry and Environment, 29(9), 1-8. [Link]

  • Castro Jara, M., et al. (2021). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 11, 641500. [Link]

  • Siddiqui, S., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3569. [Link]

  • Al-Amiery, A. A., et al. (2019). New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and antibacterial activity. Research Journal of Chemistry and Environment, 23(1), 47-52. [Link]

  • Rodriguez, J. B., et al. (2013). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. Bioorganic & medicinal chemistry letters, 23(19), 5446–5450. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis and Antimicrobial Activity of New Substituted Thienopyrimidines, Their Tetrazolyl and Sugar Derivatives. Acta poloniae pharmaceutica, 69(3), 439–447. [Link]

  • González-Bacerio, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link]

  • Yasmeen, F., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. BioMed Research International, 2022, 5970849. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Kumar, D., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters. [Link]

  • Sriram, D., et al. (2010). 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: Synthesis, in Vitro Antimycobacterial Activity, Cytotoxicity, and Isocitrate Lyase Inhibition Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 765-772. [Link]

  • Kumar, S., et al. (2021). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 15(1), 26. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Nitro-1,2-dihydropyrimidin-2-amine Production

This guide provides a comprehensive comparison of synthetic strategies for the production of 5-Nitro-1,2-dihydropyrimidin-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry. As researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of synthetic strategies for the production of 5-Nitro-1,2-dihydropyrimidin-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry. As researchers and drug development professionals, the efficient and reliable synthesis of such scaffolds is paramount. This document offers an in-depth analysis of plausible synthetic routes, supported by detailed experimental protocols and comparative data, to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of 5-Nitro-1,2-dihydropyrimidin-2-amine

The 5-nitro-1,2-dihydropyrimidin-2-amine core is a privileged scaffold in drug discovery. The nitro group, a potent electron-withdrawing group, modulates the electronic properties of the pyrimidine ring, influencing its biological activity and metabolic stability. The 2-amino group provides a crucial handle for further functionalization, allowing for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties. Given its potential, the development of efficient and scalable synthetic routes to this key intermediate is of high importance.

This guide will benchmark two primary synthetic strategies: a classical Multi-Step Synthesis via a chloro-nitropyrimidine intermediate and a modern, more convergent One-Pot Biginelli-Like Synthesis . Each route will be evaluated based on its synthetic efficiency, practicality, and potential for scalability.

Strategy 1: Multi-Step Synthesis via a 2-Chloro-5-nitropyrimidine Intermediate

This classical approach relies on the construction of a stable, yet reactive, 2-chloro-5-nitropyrimidine intermediate, which is subsequently converted to the target 2-amino derivative through nucleophilic aromatic substitution (SNAr). This strategy offers a high degree of control over each transformation, often leading to high purity of the final product.

Workflow for Multi-Step Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A 2-Aminopyrimidine B 2-Amino-5-nitropyrimidine A->B HNO₃ / H₂SO₄ C 2-Hydroxy-5-nitropyrimidine B->C 1. NaNO₂, HCl 2. H₂O, Δ D 2-Chloro-5-nitropyrimidine C->D POCl₃ / PCl₅ E 5-Nitro-1,2-dihydropyrimidin-2-amine D->E NH₃ or NH₄OH

Caption: Workflow for the multi-step synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyrimidine

  • Rationale: Direct nitration of 2-aminopyrimidine is a common method to introduce a nitro group onto the pyrimidine ring. The amino group is a powerful activating group, directing the electrophilic nitration to the 5-position. Concentrated sulfuric acid is used to protonate the nitrating agent (nitric acid) to form the highly electrophilic nitronium ion (NO₂⁺).

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyrimidine in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

    • Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyrimidine.[1]

Step 2 & 3: Synthesis of 2-Chloro-5-nitropyrimidine

  • Rationale: The conversion of the 2-amino group to a 2-chloro group is typically achieved via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed to the corresponding hydroxypyrimidine, which is subsequently chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion.[1][2][3][4]

  • Procedure:

    • Dissolve 2-amino-5-nitropyrimidine in aqueous hydrochloric acid and cool to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • After the addition, stir the mixture for 30-60 minutes at 0-5°C.

    • Gently warm the reaction mixture to hydrolyze the diazonium salt, which will evolve nitrogen gas.

    • Cool the solution to precipitate 2-hydroxy-5-nitropyrimidine, filter, and dry the solid.

    • In a flask equipped with a reflux condenser, combine the 2-hydroxy-5-nitropyrimidine with phosphorus oxychloride and phosphorus pentachloride.

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyrimidine.

Step 4: Synthesis of 2-Amino-5-nitropyrimidine (and its dihydrogenated form)

  • Rationale: The final step involves the nucleophilic substitution of the chlorine atom with an amino group. This can be achieved by reacting the chloro-intermediate with ammonia or an ammonia equivalent. The use of palladium catalysts (Buchwald-Hartwig amination) or microwave assistance can significantly enhance the reaction rate and yield.[5][6] It is important to note that the product may exist in equilibrium between the aromatic 2-amino-5-nitropyrimidine and the target 5-Nitro-1,2-dihydropyrimidin-2-amine, depending on the workup and isolation conditions.

  • Procedure (Microwave-Assisted):

    • In a microwave reaction vial, dissolve 2-chloro-5-nitropyrimidine in a suitable solvent such as ethanol or propanol.

    • Add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

    • Seal the vial and irradiate in a microwave reactor at 120-160°C for 10-30 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the vial, and partition the mixture between water and ethyl acetate.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Performance Metrics (Multi-Step Synthesis)
ParameterStep 1: NitrationStep 2 & 3: Chloro-de-aminationStep 4: AminationOverall (Estimated)
Yield ~70-85%~60-75%~70-90%~30-57%
Reaction Time 4-6 hours6-12 hours0.5-2 hours~10-20 hours
Key Reagents HNO₃, H₂SO₄NaNO₂, HCl, POCl₃, PCl₅NH₃, (Optional: Pd catalyst)-
Pros Well-established chemistry, high purity of intermediates.Each step is controllable and can be optimized individually.-
Cons Multiple steps, lower overall yield, use of harsh reagents.Time-consuming, generates significant waste.-

Strategy 2: One-Pot Biginelli-Like Synthesis

A more modern and convergent approach to the synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine is a one-pot, three-component Biginelli-like reaction. This strategy aims to construct the dihydropyrimidine ring in a single step from simple precursors, offering significant advantages in terms of atom economy and operational simplicity.

Conceptual Workflow for One-Pot Synthesis

A Aldehyde (e.g., Formaldehyde) D 5-Nitro-1,2-dihydropyrimidin-2-amine A->D Acid or Lewis Acid Catalyst One-Pot Reaction B Nitro-substituted β-dicarbonyl equivalent B->D Acid or Lewis Acid Catalyst One-Pot Reaction C Guanidine C->D Acid or Lewis Acid Catalyst One-Pot Reaction

Caption: Conceptual workflow for a one-pot Biginelli-like synthesis.

Proposed Experimental Protocol
  • Rationale: The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. To obtain the target 2-amino-dihydropyrimidine, urea is replaced with guanidine. The key challenge is the selection of a suitable three-carbon synthon that incorporates the nitro group at the desired position. A plausible candidate is a nitro-substituted β-dicarbonyl compound or a synthetic equivalent. The reaction is typically catalyzed by a Brønsted or Lewis acid. While specific protocols for the exact target molecule are not widely reported, the following represents a viable starting point based on established Biginelli reaction principles.[7][8][9][10]

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (e.g., paraformaldehyde, 1 equivalent), the nitro-substituted β-dicarbonyl compound (e.g., 2-nitro-1,3-propanedial or a protected form, 1 equivalent), and guanidine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)₃, InCl₃).

    • Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Performance Metrics (One-Pot Synthesis)
ParameterOne-Pot Biginelli-Like Reaction
Yield (Estimated) 20-50% (highly dependent on substrate and catalyst)
Reaction Time 4-12 hours
Key Reagents Aldehyde, Nitro-β-dicarbonyl, Guanidine, Catalyst
Pros High atom economy, fewer synthetic steps, reduced waste.
Cons Potentially low yields, may require significant optimization, synthesis of the nitro-β-dicarbonyl precursor can be challenging.

Comparative Analysis and Recommendations

FeatureMulti-Step SynthesisOne-Pot Biginelli-Like Synthesis
Overall Yield Lower (30-57%)Potentially Higher (if optimized)
Number of Steps Multiple (4 steps)Single Step
Time Efficiency LowerHigher
Atom Economy LowerHigher
Scalability More predictable, but laboriousPotentially more scalable if optimized
Robustness HighModerate (may be sensitive to conditions)
Recommendation Recommended for small-scale synthesis where high purity is critical and for initial biological screening.Recommended for process development and larger-scale synthesis, provided a suitable nitro-synthon is available and the reaction is optimized.

Expert Insights:

The choice between these two synthetic strategies will largely depend on the specific goals of the research. The multi-step synthesis is a robust and reliable method that is well-suited for producing initial quantities of the target compound for biological evaluation. The well-defined nature of each step allows for straightforward troubleshooting and optimization. However, its multi-step nature and lower overall yield make it less attractive for large-scale production.

The one-pot Biginelli-like synthesis represents a more modern and elegant approach. Its primary advantage lies in its convergency and atom economy. However, the success of this strategy is highly contingent on the availability of a suitable nitro-substituted three-carbon building block and the optimization of the reaction conditions. Reports of Biginelli-type reactions with nitro-substituted aldehydes have shown that yields can be low, suggesting that the electron-withdrawing nature of the nitro group may disfavor the reaction.[7][8] Therefore, significant process development may be required to achieve a high-yielding and scalable one-pot synthesis.

For research groups venturing into the synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine, it is recommended to initially pursue the multi-step synthesis to secure a reliable supply of the material for preliminary studies. In parallel, efforts can be directed towards developing a robust one-pot Biginelli-like reaction, which, if successful, would offer a more efficient and sustainable route for future production.

References

Sources

Safety & Regulatory Compliance

Safety

5-Nitro-1,2-dihydropyrimidin-2-amine proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for 5-Nitro-1,2-dihydropyrimidin-2-amine Introduction 5-Nitro-1,2-dihydropyrimidin-2-amine (frequently encountered and analyzed via its stable aromatic tautomer, 2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Guide for 5-Nitro-1,2-dihydropyrimidin-2-amine

Introduction

5-Nitro-1,2-dihydropyrimidin-2-amine (frequently encountered and analyzed via its stable aromatic tautomer, 2-amino-5-nitropyrimidine, CAS 3073-77-6) is a highly valuable intermediate used in drug development, supramolecular chemistry, and advanced fluorescent labeling[1][2]. While its unique electronic properties and hydrogen-bonding capabilities make it indispensable for molecular probing, its conjugated nitropyrimidine structure presents specific handling and disposal challenges. As a combustible solid and known irritant, improper handling can lead to severe respiratory and dermal toxicity. This guide provides researchers with field-proven, self-validating protocols for the safe operational handling, spill mitigation, and disposal of this compound.

Part 1: Physicochemical Risk Assessment & Causality

To safely handle 5-Nitro-1,2-dihydropyrimidin-2-amine, personnel must understand the causality behind its hazard classifications. The presence of the electron-withdrawing nitro group on the pyrimidine ring increases the acidity of the amino group and alters its UV absorption profile[3]. This conjugated system makes the compound highly responsive to UV light (useful for fluorescent probing) but also means it degrades exothermically under extreme conditions, releasing toxic nitrogen oxides (NOx)[4].

Table 1: Physicochemical Properties and Hazard Causality

Property / HazardValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 3073-77-6Standard identifier for the 2-amino-5-nitropyrimidine tautomeric equivalent[4].
Melting Point 235–237 °CHigh melting point indicates a stable crystal lattice; handled as a fine powder.
Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory tract irritation upon contact.
Storage Class 11 (Combustible Solids)Fine powder can form explosive dust-air mixtures if aerosolized.
Decomposition Releases NOx gasesThermal decomposition requires disposal via scrubbed high-temp incineration[4].

Part 2: Operational Handling & Experimental Workflows

Because 5-Nitro-1,2-dihydropyrimidin-2-amine is a fine, light-yellow powder[5], the primary acute risk during a laboratory spill is aerosolization and subsequent inhalation (STOT SE 3). The following protocol ensures complete containment and utilizes the compound's inherent fluorescent properties for self-validation.

Self-Validating Protocol for Spill Response and Decontamination:

  • Evacuation and PPE: Immediately isolate the spill area. Personnel must don N95 or P3 particulate respirators, chemical-resistant safety goggles, and double nitrile gloves.

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping generates airborne particulates that easily bypass standard fume hood baffles. Instead, lightly mist the spill with water or cover it with damp paper towels to suppress dust[4].

  • Collection: Carefully scoop the moistened material using a non-sparking spatula and transfer it to a clearly labeled, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by a wipe-down with ethanol or isopropanol to dissolve any residual organic traces.

  • Self-Validation (UV Inspection): Because the compound acts as a fluorescent azido coumarin derivative equivalent, shine a handheld UV lamp (365 nm) over the spill area[1]. Any remaining compound will strongly absorb UV light or fluoresce, indicating that further cleaning is required.

SpillResponse Spill Spill Detected (5-Nitro-1,2-dihydropyrimidin-2-amine) Evacuate Evacuate Area & Assess Risk Spill->Evacuate PPE Don PPE (N95/P3 Mask, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Sweep Moisten & Sweep (Use damp paper towels) Contain->Sweep UVCheck UV/Fluorescence Verification (Check for residual powder) Sweep->UVCheck Waste Transfer to Hazardous Waste Container UVCheck->Waste

Workflow for mitigating and decontaminating 5-Nitro-1,2-dihydropyrimidin-2-amine spills.

Part 3: Proper Disposal Procedures

Nitroaromatic compounds cannot be disposed of in standard municipal waste or flushed down the drain due to their environmental persistence and potential aquatic toxicity[4]. The only acceptable method of disposal is high-temperature incineration.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Segregate 5-Nitro-1,2-dihydropyrimidin-2-amine waste from strong oxidizing agents and strong bases. Place solid waste (powder, contaminated gloves, paper towels) into a designated "Halogen-Free Organic Solid Waste" container[4].

  • Liquid Waste Handling: If the compound is dissolved in solvents (e.g., DMSO, which is commonly used for UV and NMR studies of this compound[3]), collect the liquid in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogen-Free Organic Solvent Waste."

  • Labeling and Storage: Clearly label all containers with the chemical name, CAS number (3073-77-6), and the hazard pictograms for "Irritant" and "Combustible Solid". Store in a cool, dry, well-ventilated area (Storage Class 11) away from direct sunlight.

  • Licensed Incineration: Transfer the waste to a licensed chemical waste disposal contractor. The contractor must utilize a chemical incinerator equipped with an afterburner and a caustic scrubber[4].

    • Causality: High-temperature incineration (>1000°C) is required to break the robust pyrimidine ring. The scrubber is mandatory because the combustion of the nitro group (–NO2) and the pyrimidine nitrogen atoms will generate toxic nitrogen oxides (NOx)[4]. The scrubber neutralizes these acidic gases before atmospheric release.

DisposalPathway SolidWaste Solid Waste (Contaminated PPE, Powder) Segregation Waste Segregation (Halogen-Free Organics) SolidWaste->Segregation LiquidWaste Liquid Waste (Aqueous/Solvent Washings) LiquidWaste->Segregation Incineration High-Temp Incineration (>1000°C with Scrubber) Segregation->Incineration Licensed Contractor Documentation Manifest & Log (EPA/RCRA Compliance) Incineration->Documentation

Chemical waste segregation and high-temperature incineration pathway.

References

Sources

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